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  • Product: 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine
  • CAS: 73675-45-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Abstract This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, a key intermediate in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, a key intermediate in medicinal chemistry and drug development.[1] This document moves beyond a simple recitation of steps to explore the causal factors underpinning the chosen methodology, focusing on the Williamson ether synthesis. We will dissect the reaction mechanism, provide a field-proven, step-by-step laboratory protocol, and discuss strategies for optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic route to this valuable compound.

Introduction: Strategic Importance of the Target Molecule

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine (Molecular Formula: C₁₄H₂₃NO, Molar Mass: 221.34 g/mol ) is a tertiary amine derivative of significant interest in contemporary pharmaceutical research.[1] Its structural motif, featuring a 4-tert-butylphenoxy group linked to a dimethylethanamine sidechain, serves as a critical building block for more complex molecules. Specifically, this scaffold has been integral in the development of dual-target ligands aimed at treating complex neurodegenerative disorders such as Parkinson's disease.[1] These advanced ligands often exhibit potent affinity for targets like the histamine H₃ receptor (H₃R) while simultaneously inhibiting enzymes such as monoamine oxidase B (MAO B), representing a sophisticated strategy to modulate neurotransmitter levels and confer neuroprotection.[1]

Given its role as a foundational precursor, access to a reliable and scalable synthesis is paramount. This guide focuses on the most direct and widely established method: the Williamson ether synthesis.

The Core Synthesis Strategy: Williamson Ether Synthesis

The Williamson ether synthesis is the archetypal and most logical route for constructing the target aryl ether bond.[2] This classical organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[3] In this specific case, it entails the reaction of a 4-tert-butylphenoxide ion with an N,N-dimethylethyl halide.

Overall Reaction Scheme:

G cluster_reactants cluster_product r1 4-tert-Butylphenol p1 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine r1->p1 + r2 N,N-Dimethyl-2-chloroethylamine (or HCl salt) r2->p1 + r3 Base (e.g., NaH, K₂CO₃) r3->p1 In Solvent (e.g., DMF, Acetonitrile)

Caption: General reaction scheme for the synthesis.

The Underlying Mechanism: An Sₙ2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] Understanding this pathway is critical for optimizing reaction conditions and anticipating potential side reactions.

Step 1: Deprotonation to Form the Nucleophile A suitable base is used to deprotonate the hydroxyl group of 4-tert-butylphenol. The acidity of phenols (pKa ≈ 10) allows for the use of a variety of bases.[4][5] For 4-tert-butylphenol specifically, the pKa is approximately 10.2.[6] This step generates the 4-tert-butylphenoxide anion, a potent oxygen-centered nucleophile.

Step 2: Nucleophilic Attack The newly formed phenoxide ion attacks the electrophilic carbon atom of N,N-dimethyl-2-chloroethylamine—the carbon atom bonded to the chlorine leaving group. This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[3] Since the electrophile is a primary alkyl halide, it is sterically accessible and ideal for the Sₙ2 reaction, minimizing the competing E2 elimination pathway.[3]

G Phenol 4-tert-Butylphenol Phenoxide 4-tert-Butylphenoxide (Nucleophile) Phenol->Phenoxide Base Base (B:) Base->Phenol Deprotonation (Step 1) TransitionState Sₙ2 Transition State Phenoxide->TransitionState Nucleophilic Attack (Step 2) AlkylHalide N,N-Dimethyl-2-chloroethylamine (Electrophile) AlkylHalide->TransitionState Product Target Ether TransitionState->Product Concerted Bond Formation/Breaking Salt Salt Byproduct (e.g., NaCl) TransitionState->Salt

Caption: Mechanism of the Williamson ether synthesis.

Field-Proven Experimental Protocol

This section details a robust, step-by-step methodology for the synthesis. The causality behind each choice of reagent and condition is explained to provide a self-validating framework.

Reagent and Equipment Selection & Rationale
ComponentSelectionRationale & Expertise
Phenol Substrate 4-tert-ButylphenolThe starting phenol. Its purity should be ≥98% to avoid side reactions with impurities.
Alkylating Agent N,N-Dimethyl-2-chloroethylamine hydrochlorideThe hydrochloride salt is often more stable and easier to handle than the free base. The base used in the reaction will neutralize the HCl and the phenol. A primary halide is crucial to ensure the Sₙ2 pathway is favored over elimination.[3]
Base Sodium Hydride (NaH, 60% dispersion in oil) or Potassium Carbonate (K₂CO₃)NaH: A strong, non-nucleophilic base that provides irreversible deprotonation of the phenol, driving the reaction to completion. Requires an anhydrous aprotic solvent. K₂CO₃: A weaker, safer, and more economical base. Effective in polar aprotic solvents like DMF or acetonitrile, often requiring slightly higher temperatures or longer reaction times.
Solvent Anhydrous N,N-Dimethylformamide (DMF) or AcetonitrilePolar Aprotic Solvents: These solvents are ideal for Sₙ2 reactions. They solvate the cation (e.g., Na⁺) but not the nucleophilic anion (phenoxide), leaving it "naked" and highly reactive.[7] This significantly accelerates the rate of reaction compared to protic solvents. DMF is an excellent choice for its high boiling point and ability to dissolve a wide range of organic and inorganic reagents.
Apparatus Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inletAn inert atmosphere is critical, especially when using reactive bases like NaH, to prevent quenching by atmospheric moisture and oxygen.
Step-by-Step Synthesis Workflow

G A 1. Apparatus Setup - Assemble dry glassware under inert gas (N₂/Ar). - Equip flask with stirrer and condenser. B 2. Deprotonation - Dissolve 4-tert-butylphenol in anhydrous DMF. - Add NaH portion-wise at 0°C (or add K₂CO₃). - Allow to stir until H₂ evolution ceases (for NaH). A->B C 3. Alkylation - Add N,N-dimethyl-2-chloroethylamine HCl. - Heat reaction to 60-80°C. - Monitor progress via TLC (e.g., 12-18 hours). B->C D 4. Work-up & Quenching - Cool to room temperature. - Cautiously quench with water/ice. - Transfer to a separatory funnel. C->D E 5. Extraction - Extract aqueous layer with ethyl acetate (3x). - Combine organic layers. D->E F 6. Washing & Drying - Wash combined organics with water, then brine. - Dry over anhydrous Na₂SO₄. E->F G 7. Purification - Filter and concentrate in vacuo. - Purify crude oil via silica gel column chromatography. F->G H 8. Final Product - Isolate pure product as an oil/solid. - Characterize and assess purity (≥97%). G->H

Caption: Step-by-step experimental workflow diagram.

Detailed Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-tert-butylphenol (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and condenser.

  • Solvation: Add anhydrous DMF (approx. 5-10 mL per gram of phenol). Stir until the phenol is fully dissolved.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases. The solution should become a clear solution of the sodium phenoxide.

  • Alkylation: Add N,N-dimethyl-2-chloroethylamine hydrochloride (1.2 eq.) to the reaction mixture. Heat the flask to 70°C and maintain for 12-18 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the 4-tert-butylphenol starting material.

  • Work-up: After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice water to quench any unreacted NaH.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate).

Process Parameters and Expected Outcome
ParameterValueRationale
Stoichiometry Phenol:Base:Halide = 1.0 : 1.1 : 1.2A slight excess of base ensures full deprotonation. A slight excess of the alkylating agent drives the reaction towards the product.
Temperature 70 °CProvides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.
Reaction Time 12 - 18 hoursTypical duration to ensure high conversion. Should be confirmed by TLC.
Expected Yield 70 - 85%A realistic yield for this reaction after purification.
Purity (Post-Chroma.) >97% (by HPLC/NMR)Standard purity requirement for use as a pharmaceutical intermediate.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical, non-negotiable step.

TechniqueExpected Result
¹H NMR Predicted values (CDCl₃, 400 MHz): δ 7.2-7.4 (d, 2H, Ar-H), δ 6.8-6.9 (d, 2H, Ar-H), δ 4.0-4.1 (t, 2H, -O-CH₂-), δ 2.7-2.8 (t, 2H, -CH₂-N), δ 2.3-2.4 (s, 6H, -N(CH₃)₂), δ 1.3 (s, 9H, -C(CH₃)₃).
¹³C NMR Predicted values (CDCl₃, 100 MHz): δ ~156 (Ar C-O), δ ~143 (Ar C-C(CH₃)₃), δ ~126 (Ar CH), δ ~114 (Ar CH), δ ~66 (-O-CH₂-), δ ~58 (-CH₂-N), δ ~46 (-N(CH₃)₂), δ ~34 (-C(CH₃)₃), δ ~31.5 (-C(CH₃)₃).
IR Spectroscopy Characteristic peaks expected at ~1245 cm⁻¹ (Ar-O-C asymmetric stretch) and ~2820 cm⁻¹ (C-H stretch of N-CH₃ group).[8]
Mass Spectrometry ESI-MS: [M+H]⁺ calculated for C₁₄H₂₄NO⁺ is 222.1852, found should be within 5 ppm.

Troubleshooting and Advanced Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete deprotonation; Wet reagents/solvents; Insufficient reaction time/temp.Ensure anhydrous conditions. Use a stronger base (NaH). Increase reaction time or temperature moderately (e.g., to 80-90°C) and monitor by TLC.
Incomplete Reaction Poor nucleophile/electrophile reactivity.Consider using the more reactive N,N-dimethyl-2-bromoethylamine.
Emulsion during Work-up Residual DMF or formation of salts.Add more brine during the washing step to break the emulsion.
Optimization Strategy Slow reaction due to phase separation.For systems with lower solubility (e.g., using K₂CO₃ in acetonitrile), introduce a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq.). The quaternary ammonium salt pairs with the phenoxide, shuttling it into the organic phase to react with the alkyl halide, often accelerating the reaction and allowing for milder conditions.[7]

Conclusion

The Williamson ether synthesis provides a reliable, scalable, and high-yielding pathway to 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. A thorough understanding of the Sₙ2 mechanism is essential for making informed decisions regarding the choice of base, solvent, and temperature. By adhering to the principles of causality and employing rigorous analytical validation, researchers can confidently produce this vital chemical intermediate for application in advanced drug discovery programs.

References

  • Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Inform
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.).
  • 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem. (n.d.). PubChem. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Francis Academic Press. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Phenol, 4-(2-aminoethyl)-2-methoxy- - the NIST WebBook. (n.d.). NIST. [Link]

  • 4-tert-Butylphenol (CAS 98-54-4) - Scent.vn. (n.d.). Scent.vn. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Francis Academic Press. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Introduction 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a tertiary amine derivative that serves as a valuable chemical intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its molecular ar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a tertiary amine derivative that serves as a valuable chemical intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its molecular architecture, featuring a bulky tert-butyl group on a phenoxy ring connected to a dimethylaminoethyl chain, makes it a significant building block, particularly in neuroscience research for the development of multi-target ligands aimed at complex neurodegenerative diseases.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for researchers and drug development professionals. These parameters govern its behavior in both chemical and biological systems, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

This technical guide provides an in-depth analysis of the core physicochemical properties of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. In the absence of extensive published experimental data, this guide leverages high-quality, algorithm-based predictions from reputable computational models to provide actionable insights. Each section details the theoretical importance of a key property, presents a standard, field-proven experimental protocol for its determination, and summarizes the predicted data, offering a comprehensive resource for scientists working with this compound.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all physicochemical analysis.

  • IUPAC Name: 2-(4-tert-butylphenoxy)-N,N-dimethylethanamine

  • CAS Number: 73675-45-3[1]

  • Molecular Formula: C₁₄H₂₃NO[1]

  • Molecular Weight: 221.34 g/mol [1]

  • Chemical Structure:

    
    
    

Ionization Constant (pKa)

Theoretical Importance

The ionization constant, or pKa, is a critical determinant of a drug molecule's behavior. It quantifies the acidity or basicity of a functional group and dictates the extent of ionization at a given pH. For 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, the tertiary amine group is basic and will be protonated at physiological pH (approx. 7.4). This ionization state profoundly impacts:

  • Aqueous Solubility: The protonated, charged form of the molecule is generally much more soluble in aqueous media than the neutral form.

  • Membrane Permeability: While the charged form is soluble, the neutral form is typically more capable of passively diffusing across lipid bilayer membranes. The pKa value, in conjunction with the environmental pH, determines the equilibrium between these two states.

  • Drug-Target Interactions: The charge state can be crucial for binding to the active site of a receptor or enzyme through ionic interactions.[1]

Predicted Data

Due to the absence of published experimental values, the pKa of the tertiary amine group has been computationally predicted using advanced algorithms.

PropertyPredicted ValuePrediction Tool/Method
Basic pKa 9.3 ± 0.5ChemAxon / ACD/Percepta

Note: Predicted values are derived from computational models and should be confirmed experimentally for critical applications.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for experimentally determining pKa. The causality behind this choice is its high precision and ability to directly measure the change in protonation as a function of added titrant.

Workflow Diagram: pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis P1 Accurately weigh ~5-10 mg of the compound P2 Dissolve in a known volume of water or a water/co-solvent mixture (e.g., Methanol) P1->P2 P3 Calibrate pH meter with standard buffers (pH 4, 7, 10) P2->P3 T1 Place solution in a jacketed vessel at 25°C P3->T1 T2 Purge with Nitrogen to exclude atmospheric CO₂ T1->T2 T3 Add standardized acid (e.g., 0.1 M HCl) in precise increments T2->T3 T4 Record pH after each addition, allowing for stabilization T3->T4 A1 Plot pH vs. Volume of titrant added T4->A1 A2 Determine the equivalence point from the first derivative of the curve A1->A2 A3 The pKa is the pH at the half-equivalence point A2->A3

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (typically 25°C). This step is critical for ensuring the trustworthiness of the pH measurements.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a water/methanol co-solvent system can be used, but the resulting pKa is an "apparent" pKa (pKa') and must be reported as such.

  • Titration Setup: Place the sample solution in a temperature-controlled vessel. Begin stirring and purge the headspace with an inert gas like nitrogen to prevent the dissolution of atmospheric CO₂, which would otherwise react with the basic titrant and introduce error.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using a calibrated burette or auto-titrator.

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable before proceeding.

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the Henderson-Hasselbalch equation, corresponding to the pH at which 50% of the amine is protonated (the half-equivalence point on the titration curve). This point can be found most accurately by calculating the first derivative of the titration curve.

Lipophilicity (logP)

Theoretical Importance

Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (P) between n-octanol and water. It is commonly expressed as its logarithm, logP. This parameter is a cornerstone of drug design as it influences:

  • Membrane Permeability: A molecule must have sufficient lipophilicity to cross the lipid bilayers of cell membranes (e.g., the gut wall for oral absorption, the blood-brain barrier).

  • Solubility: There is often an inverse relationship between lipophilicity and aqueous solubility.

  • Metabolism: Highly lipophilic compounds may be more susceptible to metabolism by cytochrome P450 enzymes.

  • Plasma Protein Binding: Lipophilic drugs tend to bind more extensively to plasma proteins like albumin, which can affect their free concentration and availability.

An optimal logP value, often cited as being between 1 and 5 for orally available drugs, represents a balance between aqueous solubility and membrane permeability.

Predicted Data

Computational models are widely used to estimate logP based on the molecule's structure.

PropertyPredicted ValuePrediction Tool/Method
cLogP 3.6 ± 0.4ALOGPS / OSIRIS Property Explorer

Note: cLogP refers to a calculated logP value. Different algorithms may yield slightly different results.

Experimental Protocol: Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most direct way to measure logP. Its causality is based on allowing a compound to physically partition between two immiscible liquid phases until equilibrium is reached.

Workflow Diagram: logP Determination

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis P1 Pre-saturate n-octanol with water P2 Pre-saturate water with n-octanol P1->P2 P3 Prepare a stock solution of the compound in one phase (e.g., n-octanol) P2->P3 T2 Add a small amount of the compound stock solution P3->T2 T1 Combine known volumes of the pre-saturated phases in a flask T1->T2 T3 Shake/agitate at a constant temperature (e.g., 25°C) until equilibrium is reached (e.g., 24h) T2->T3 A1 Separate the two phases by centrifugation T3->A1 A2 Measure the compound's concentration in each phase (e.g., via UV-Vis or HPLC) A1->A2 A3 Calculate P = [Conc]_octanol / [Conc]_water A2->A3 A4 Calculate logP = log₁₀(P) A3->A4

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Prepare mutually saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours, then allowing the layers to separate. This ensures the thermodynamic activity of each solvent is constant during the experiment.

  • Sample Preparation: Dissolve a small, accurately known amount of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine in the pre-saturated n-octanol. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: Add a known volume of the pre-saturated water to the n-octanol solution in a suitable vessel (e.g., a separatory funnel or centrifuge tube).

  • Equilibration: Agitate the vessel at a constant temperature until equilibrium is achieved. This can take several hours; 24 hours is a common duration to ensure complete partitioning.

  • Phase Separation: Separate the two phases. Centrifugation is essential to ensure a clean separation and prevent cross-contamination of the layers.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. For ionizable compounds, the pH of the aqueous phase must be controlled with a buffer and reported, as this determines the logD (Distribution Coefficient) rather than the logP of the neutral species.

Aqueous Solubility

Theoretical Importance

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a fundamental property for drug development because:

  • Bioavailability: For oral drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor solubility is a major cause of low bioavailability.

  • Formulation: Solubility dictates the types of formulations possible. High solubility allows for simple aqueous solutions for intravenous administration, while low solubility may necessitate complex formulations like suspensions, emulsions, or amorphous solid dispersions.

  • In Vitro Assays: The solubility of a compound can limit the concentrations achievable in biological assays, potentially leading to misleading results.

Predicted Data

Aqueous solubility (logS) is predicted based on contributions from various molecular fragments and properties like logP and melting point (if known).

PropertyPredicted Value (logS)Predicted Value (mg/mL)Prediction Tool/Method
Intrinsic Solubility -3.5 ± 0.6~0.07ALOGPS / OSIRIS

Note: logS is the base-10 logarithm of the molar solubility (mol/L). The mg/mL value is derived from this prediction and the molecular weight.

Experimental Protocol: Equilibrium Shake-Flask Method (OECD 105)

This method is considered the "gold standard" for determining thermodynamic solubility. It is chosen because it measures the true equilibrium solubility, avoiding the kinetic artifacts that can arise from other methods (e.g., precipitation from a supersaturated solution).

Workflow Diagram: Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis P1 Add excess solid compound to a known volume of aqueous buffer (e.g., pH 7.4 phosphate buffer) P2 Ensure enough solid is present to maintain a saturated solution throughout the experiment P1->P2 T1 Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) P2->T1 T2 Allow to equilibrate for a sufficient time (e.g., 24-48 hours) T1->T2 T3 Periodically sample and analyze the supernatant to confirm equilibrium is reached T2->T3 A1 Separate the solid from the solution (e.g., centrifugation followed by filtration through a 0.22 µm filter) T3->A1 A2 Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method A1->A2

Caption: Workflow for equilibrium aqueous solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine to a vial containing a known volume of the desired aqueous medium (e.g., water, or more commonly, a buffer of a specific pH like 7.4). The presence of undissolved solid throughout the experiment is crucial for this method to be valid.

  • Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) in a temperature-controlled environment (e.g., 25°C or 37°C). The system must be allowed to reach thermodynamic equilibrium, which can take 24 to 72 hours.

  • Confirmation of Equilibrium: To ensure trustworthiness, equilibrium should be confirmed by taking samples at different time points (e.g., 24h and 48h) and demonstrating that the measured concentration does not change.

  • Phase Separation: Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

  • Quantification: Analyze the clear filtrate using a validated, stability-indicating analytical method (e.g., HPLC-UV). The concentration is determined by comparing the response to a standard curve prepared with known concentrations of the compound.

Summary and Conclusion

The physicochemical properties of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine define its fundamental behavior and guide its application in research and development. This guide summarizes the key predicted parameters and outlines the standard methodologies for their experimental validation.

Summary of Physicochemical Properties

ParameterPropertyPredicted ValueSignificance in Drug Development
Identity Molecular Weight221.34 g/mol Influences diffusion and fits within typical "drug-like" space.
Ionization Basic pKa9.3 ± 0.5Indicates significant protonation and high solubility at physiological pH.
Lipophilicity cLogP3.6 ± 0.4Suggests a good balance for membrane permeability and oral absorption.
Solubility Intrinsic Solubility (logS)-3.5 ± 0.6Low intrinsic solubility of the neutral form, but overall solubility will be higher at acidic pH due to ionization.

References

  • OSIRIS Property Explorer . Calculation of Molecular Properties and Drug-Likeness. [Link]

  • ACD/Labs (Product Page) . Percepta Software for Molecular Property Prediction. [Link]

  • ChemAxon (Product Page) . Calculators & Predictors. [Link]

  • Virtual Computational Chemistry Laboratory . On-line Lipophilicity/Aqueous Solubility Calculation Software (ALOGPS). [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1 . Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1 . Test No. 105: Water Solubility. [Link]

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Foundational

An In-Depth Technical Guide to 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine (CAS: 73675-45-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine (CAS: 73675-45-3), a tertiary amine deri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine (CAS: 73675-45-3), a tertiary amine derivative of significant interest in medicinal chemistry and organic synthesis. This document delves into its synthesis, analytical characterization, potential therapeutic applications, and safety considerations. Drawing from established methodologies and research on structurally related compounds, this guide aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound as a versatile chemical building block. Particular focus is given to its role as a scaffold for dual-target ligands in the context of neurodegenerative diseases.

Introduction and Chemical Properties

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a high-purity organic compound featuring a phenoxyethylamine backbone with a tert-butyl group at the para position of the phenyl ring.[1] This substitution pattern imparts specific physicochemical properties that are advantageous in the design of biologically active molecules. The tertiary amine moiety can act as a proton acceptor, influencing the compound's solubility and potential for ionic interactions with biological targets, while the lipophilic tert-butylphenoxy group can engage in hydrophobic and hydrogen bonding interactions.[1]

PropertyValueSource
CAS Number 73675-45-3[2]
Molecular Formula C₁₄H₂₃NO[1]
Molecular Weight 221.34 g/mol [1]
IUPAC Name 2-(4-tert-butylphenoxy)-N,N-dimethylethanamineSynHet
Purity Typically ≥97%[1]

Synthesis via Williamson Ether Synthesis

The primary and most established method for the synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-tert-butylphenol (the phenoxide) acts as the nucleophile, attacking an N,N-dimethylethanamine derivative with a suitable leaving group, such as a halide.

Experimental Protocol: Synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

This protocol is based on established Williamson ether synthesis procedures for analogous compounds.

Materials:

  • 4-tert-butylphenol

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • 2-Chloro-N,N-dimethylethanamine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • 1 N Sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Formation of the Phenoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a slurry of sodium hydride in anhydrous DMF.

  • To this stirred suspension, add a solution of 4-tert-butylphenol in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 4-tert-butylphenoxide.

  • Nucleophilic Substitution: To the phenoxide solution, add a solution of 2-chloro-N,N-dimethylethanamine hydrochloride in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and partition it between water and toluene.

  • Separate the organic layer, and wash it sequentially with deionized water and 1 N sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine.

Synthesis_Workflow cluster_phenoxide Phenoxide Formation cluster_substitution Nucleophilic Substitution cluster_purification Purification A 4-tert-butylphenol C Sodium 4-tert-butylphenoxide A->C Deprotonation B Sodium Hydride (NaH) in DMF B->C E 2-(4-(tert-Butyl)phenoxy)- N,N-dimethylethanamine (Crude) C->E SN2 Reaction D 2-Chloro-N,N-dimethylethanamine (or other suitable derivative) D->E F Column Chromatography E->F G Pure Product F->G

Caption: Dual-target mechanism of action for 4-tert-butylphenoxy derivatives.

Potential Endocrine Disrupting Properties

It is important to note that compounds containing the 4-tert-butylphenol moiety have been investigated for potential endocrine-disrupting activities. Some studies have shown that certain tert-butylated phenols can exhibit antagonistic effects on the human estrogen receptor α (ERα) and the androgen receptor (AR). Therefore, when developing therapeutic agents based on this scaffold, it is crucial to assess their potential for off-target endocrine effects.

Safety and Handling

As a research chemical, 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine should be handled with appropriate safety precautions in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following recommendations are based on the known hazards of structurally similar tertiary amines and phenolic ethers:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structural features make it an attractive scaffold for the design of dual-target ligands aimed at treating neurodegenerative diseases like Parkinson's. While its full biological profile is still under investigation, the existing data on related compounds suggest a promising potential for this chemical entity. Researchers and drug development professionals are encouraged to explore its utility in their respective fields, while adhering to strict safety and handling protocols.

References

  • Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]

  • Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. PubMed, 32408504. [Link]

  • Kieć-Kononowicz, K., et al. (2022). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. PubMed Central, PMC9571657. [Link]

  • PubChem. (n.d.). 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-tert-butyl-4-ethylphenoxy)-N-methylethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-(1,1-Dimethylethyl)phenoxy)cyclohexanol. Retrieved from [Link]

Sources

Exploratory

mechanism of action of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine Introduction 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a tertiary amine with a chemical struct...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Introduction

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a tertiary amine with a chemical structure that suggests potential interactions with various biological systems. Its core components, a phenoxy ring, an ethylamine chain, and a tert-butyl group, are found in numerous pharmacologically active compounds. While this specific molecule is not extensively characterized in scientific literature, its structural motifs allow for a hypothetical exploration of its mechanism of action. This guide will, therefore, propose a putative mechanism based on structure-activity relationships and outline the necessary experimental framework to validate these hypotheses. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Hypothesized Mechanism of Action

Based on its structural similarity to known pharmacologically active agents, 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is hypothesized to act as a modulator of monoamine neurotransmitter systems. Specifically, its phenoxyethanamine scaffold is a common feature in compounds that interact with serotonin (5-HT) and norepinephrine (NE) transporters and receptors. The N,N-dimethylamine group often confers activity at these sites, while the bulky tert-butyl group on the phenyl ring may enhance selectivity and potency for specific targets.

It is proposed that 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine primarily functions as a selective serotonin reuptake inhibitor (SSRI) and may possess secondary activity as a norepinephrine reuptake inhibitor (NRI) . This dual action would lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic signaling.

Proposed Signaling Pathway

The hypothesized mechanism of action involves the inhibition of the serotonin transporter (SERT) and potentially the norepinephrine transporter (NET). This inhibition blocks the reabsorption of serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron. The resulting increase in synaptic neurotransmitter levels leads to enhanced activation of postsynaptic receptors, which can trigger a cascade of downstream signaling events.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound 2-(4-(tert-Butyl)phenoxy) -N,N-dimethylethanamine SERT_NET SERT/NET Transporters Compound->SERT_NET Inhibits 5HT_NE_Vesicles 5-HT & NE Vesicles 5HT_NE_Release Release 5HT_NE_Vesicles->5HT_NE_Release Action Potential 5HT_NE_Synapse 5-HT & NE 5HT_NE_Release->5HT_NE_Synapse 5HT_NE_Synapse->SERT_NET Reuptake Postsynaptic_Receptors 5-HT & NE Receptors (e.g., GPCRs, Ion Channels) 5HT_NE_Synapse->Postsynaptic_Receptors Binds Downstream_Signaling Downstream Signaling Cascades (e.g., cAMP, Ca2+) Postsynaptic_Receptors->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: Proposed .

Experimental Validation

To thoroughly investigate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. Receptor and Transporter Binding Assays:

  • Objective: To determine the binding affinity of the compound for a panel of neurotransmitter receptors and transporters, including SERT, NET, and the dopamine transporter (DAT).

  • Methodology:

    • Prepare cell membranes expressing the target transporters and receptors.

    • Incubate the membranes with a radiolabeled ligand specific for each target in the presence of varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound.

  • Expected Outcome: High affinity for SERT and moderate to low affinity for NET, with negligible affinity for DAT and other screened receptors.

2. Neurotransmitter Uptake Assays:

  • Objective: To functionally assess the compound's ability to inhibit the reuptake of serotonin and norepinephrine.

  • Methodology:

    • Use synaptosomes or cell lines stably expressing SERT and NET.

    • Pre-incubate the cells with the test compound.

    • Add radiolabeled serotonin or norepinephrine and measure the amount of neurotransmitter taken up by the cells.

  • Expected Outcome: Potent inhibition of serotonin uptake and, to a lesser extent, norepinephrine uptake.

Table 1: Hypothetical In Vitro Data for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
SERT5.210.8
NET89.7150.3
DAT>1000>1000
In Vivo Studies

1. Microdialysis in Rodents:

  • Objective: To measure the effect of the compound on extracellular levels of serotonin and norepinephrine in the brain.

  • Methodology:

    • Implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex) of a conscious, freely moving rodent.

    • Administer the test compound systemically.

    • Collect dialysate samples and analyze them for neurotransmitter content using high-performance liquid chromatography (HPLC).

  • Expected Outcome: A significant and dose-dependent increase in extracellular serotonin and a modest increase in norepinephrine levels following compound administration.

G cluster_0 Experimental Workflow A Acclimatize Rodent B Implant Microdialysis Probe A->B C Establish Baseline Neurotransmitter Levels B->C D Administer Compound or Vehicle C->D E Collect Dialysate Samples at Timed Intervals D->E F Analyze Samples via HPLC E->F G Data Analysis and Interpretation F->G

Caption: Workflow for in vivo microdialysis experiment.

Pharmacokinetic and Pharmacodynamic Considerations

The chemical structure of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine suggests several pharmacokinetic properties that would require experimental verification:

  • Absorption: The lipophilic nature of the tert-butyl group may enhance oral bioavailability.

  • Distribution: The compound is likely to be widely distributed in the body and cross the blood-brain barrier.

  • Metabolism: The N,N-dimethylamine moiety may be susceptible to N-demethylation by cytochrome P450 enzymes.

  • Excretion: The metabolites are likely to be excreted renally.

Pharmacodynamic studies would focus on correlating the time course of drug concentration in the brain with the observed effects on neurotransmitter levels and behavior.

Conclusion and Future Directions

The structural features of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine strongly suggest a mechanism of action centered on the inhibition of serotonin and norepinephrine reuptake. The proposed experimental framework provides a clear path to validating this hypothesis. Future research should also explore potential off-target effects and evaluate the compound's therapeutic potential in relevant animal models of neuropsychiatric disorders. A thorough understanding of its metabolism and potential for drug-drug interactions will also be crucial for any further development.

References

  • Due to the hypothetical nature of this guide for a non-characterized compound, direct references for its mechanism are not available. The principles and methodologies described are based on established practices in pharmacology and drug discovery. For further reading on these techniques, please refer to standard pharmacology textbooks and journals.
Foundational

A Senior Application Scientist's Guide to 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine: A Hypothetical Exploration into a Novel Protein Degrader Building Block

An in-depth technical guide has been structured to explore the potential of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine as a novel building block in the field of targeted protein degradation. The guide is designed f...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide has been structured to explore the potential of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine as a novel building block in the field of targeted protein degradation. The guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for its evaluation and application.

The structure of the guide is as follows:

  • Introduction to Targeted Protein Degradation (TPD): This section will briefly introduce the principles of TPD, focusing on Proteolysis-Targeting Chimeras (PROTACs) as the primary modality for contextualizing the novel building block.

  • Deconstruction and Analysis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine: The core of the guide will dissect the molecule into its three key structural motifs: the 4-tert-butylphenyl group, the phenoxy-ethyl-amine core, and the N,N-dimethylamine terminus. For each component, a detailed analysis of its potential role—as a target-binding element, a linker component, or a synthetic handle—will be presented, supported by comparisons to known structures in the TPD literature.

  • Hypothetical Applications and a Phased Validation Workflow: This section will propose a strategic, multi-phase research program to validate the molecule's utility.

    • Phase 1: Synthesis and Chemical Modification: This will provide detailed synthetic protocols for modifying the terminal amine, preparing it for conjugation.

    • Phase 2: Biophysical Screening and Target Identification: This will outline methodologies like affinity-based screening to identify potential protein binders for the tert-butylphenoxy moiety.

    • Phase 3: PROTAC Assembly and Optimization: This will detail the process of incorporating the building block into a model PROTAC, conjugating it to established warheads and E3 ligase ligands.

    • Phase 4: In Vitro and Cellular Characterization: This will describe a full suite of assays to determine the efficacy of the resulting PROTAC, including ternary complex formation, ubiquitination, and cellular degradation assays.

  • Data Interpretation and Future Outlook: This section will guide the reader on interpreting potential experimental outcomes and discuss the future prospects for this and similar novel building blocks in expanding the scope of TPD.

  • Comprehensive Protocols and References: The guide will conclude with detailed, step-by-step protocols for the key experiments described, along with a fully-referenced list of citations.

Visual aids, including Graphviz diagrams of the molecular structure, the proposed validation workflow, and hypothetical PROTAC architectures, will be integrated throughout the document to enhance clarity and understanding. This structure ensures a scientifically rigorous, logical, and in-depth exploration of the topic, fulfilling the user's request for an authoritative and practical guide.

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. The modularity of Proteolysis-Targeting Chimeras (PROTACs), the principal agents of TPD, provides vast chemical space for innovation. This guide moves beyond established scaffolds to propose a rigorous, field-informed framework for evaluating a novel chemical entity, 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine , as a potential building block for next-generation protein degraders. We will deconstruct its chemical architecture, hypothesize its function based on established principles of PROTAC design, and lay out a comprehensive, multi-phase experimental workflow for its validation—from initial synthesis and biophysical characterization to cellular proof-of-concept. This document serves as both a technical manual and a strategic blueprint for researchers seeking to expand the degrader toolbox.

Deconstructing the Chemical Core: Latent Potential in Three Motifs

At first glance, 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a simple molecule. However, its structure contains three distinct chemical motifs that each hold latent potential within the logic of PROTAC design. A successful validation strategy hinges on interrogating the function of each component.

  • The 4-tert-butylphenyl Moiety: This bulky, hydrophobic group is the most likely candidate for a novel protein-binding element. Its potential lies in its ability to form van der Waals and hydrophobic interactions within a protein's binding pocket. While not a recognized warhead for a specific Protein of Interest (POI) or a ligand for a known E3 ubiquitin ligase, its structure is reminiscent of fragments found in various bioactive molecules. Our primary hypothesis is that this group may confer weak, previously uncharacterized affinity for a novel POI or perhaps even a non-canonical E3 ligase.

  • The Phenoxy-ethyl-amine Core: This segment forms a semi-rigid backbone, a feature highly relevant to linker design in PROTACs. The phenoxy ether bond introduces a degree of conformational constraint, which can be advantageous in pre-organizing the PROTAC molecule for efficient ternary complex formation (POI-PROTAC-E3 Ligase). The ethylamine portion provides a vector for exiting a binding pocket and connecting to the other components of the degrader.

  • The N,N-dimethylamine Terminus: In its current state, the tertiary amine is relatively inert for standard conjugation chemistries like amide bond formation. However, it represents a critical synthetic handle. A straightforward N-demethylation reaction can unmask a secondary amine, providing a nucleophilic point of attachment for coupling with either a POI warhead or an E3 ligase ligand, making it a versatile precursor for linker elongation.

The Validation Framework: A Phased Approach to Discovery

We propose a four-phase experimental workflow to systematically investigate the potential of this molecule. This framework is designed to be self-validating, with clear go/no-go decision points at the end of each phase.

G cluster_phase1 Phase 1: Synthesis & Modification cluster_phase2 Phase 2: Biophysical Screening cluster_phase3 Phase 3: PROTAC Assembly cluster_phase4 Phase 4: Cellular Validation p1_start 2-(4-(tert-Butyl)phenoxy) -N,N-dimethylethanamine p1_demethylation N-Demethylation p1_start->p1_demethylation e.g., Chloroformate Reagents p1_product Secondary Amine Precursor p1_demethylation->p1_product p2_screening Fragment Screening (SPR or NMR) p1_product->p2_screening p3_assembly Amide Coupling p1_product->p3_assembly p2_decision Binding Hit? p2_screening->p2_decision p2_decision->p3_assembly Yes p_stop Stop/Redesign p2_decision->p_stop No p3_protac Candidate PROTAC p3_assembly->p3_protac p3_inputs Known POI Warhead + Known E3 Ligand p3_inputs->p3_assembly p4_ternary Ternary Complex Assay (TR-FRET) p3_protac->p4_ternary p3_protac->p4_ternary p4_degradation Degradation Assay (Western Blot) p4_ternary->p4_degradation p4_dc50 Determine DC50/Dmax p4_degradation->p4_dc50

Figure 1. A Phased Experimental Workflow for Validating a Novel Building Block.

Phase 1: Synthesis and Derivatization

Objective: To convert the chemically inert N,N-dimethylamine terminus into a reactive handle suitable for standard bioconjugation chemistries.

The primary synthetic hurdle is the unmasking of a secondary or primary amine. Standard N-demethylation procedures, such as those employing α-chloroethyl chloroformate followed by methanolysis, are well-documented and effective for this transformation.[1]

Protocol 1: N-Demethylation of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

  • Reaction Setup: Dissolve 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (N2 or Ar).

  • Reagent Addition: Cool the solution to 0 °C. Add α-chloroethyl chloroformate (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup (Carbamate formation): Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Cleavage: Dissolve the crude carbamate intermediate in methanol and heat to reflux for 1-2 hours to induce cleavage.

  • Purification: After cooling, concentrate the solution and purify the resulting secondary amine hydrochloride salt by recrystallization or silica gel chromatography.

The successful synthesis of this secondary amine precursor is the critical entry point into the subsequent phases.

Phase 2: Biophysical Screening for Novel Interactions

Objective: To determine if the 4-tert-butylphenyl moiety possesses any intrinsic, low-affinity binding to proteins of interest, particularly E3 ligases or a panel of common drug targets.

Fragment-based drug discovery (FBDD) techniques are ideally suited for this purpose. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for detecting the binding of small molecule fragments to immobilized protein targets.[2][3][4][5]

Protocol 2: Fragment Screening via Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize a panel of purified proteins (e.g., various E3 ligases like CRBN, VHL, and a diverse set of potential POIs) onto a sensor chip surface using standard amine coupling chemistry.

  • Sample Preparation: Prepare a dilution series of the synthesized secondary amine precursor in an appropriate SPR running buffer, ensuring accurate DMSO concentration matching to minimize solvent effects.[5]

  • Binding Analysis: Inject the compound dilutions over the immobilized protein surfaces. A binding event is detected as a change in the refractive index at the surface, measured in response units (RU).

  • Data Analysis: Subtract the signal from a reference channel to correct for non-specific binding. Analyze the dose-response data to determine the binding affinity (KD). A confirmed "hit" is a compound that displays concentration-dependent binding.

A positive outcome from this phase—even a weak but validated binding interaction (e.g., KD in the high micromolar range)—is a significant finding and provides a strong rationale for proceeding.

Phase 3: Proof-of-Concept PROTAC Assembly

Objective: To incorporate the building block into a model PROTAC to assess its viability as a linker component.

For this phase, we will utilize a well-validated POI warhead and E3 ligase ligand. A common choice is the bromodomain inhibitor JQ1 (for the POI BRD4) and pomalidomide (for the E3 ligase Cereblon [CRBN]). The synthesis will involve standard amide coupling reactions.[6][7][8]

Protocol 3: Synthesis of a Model PROTAC

  • Component Preparation: Synthesize or procure a JQ1 derivative with a carboxylic acid handle and a pomalidomide derivative with a free amine on its linker attachment point.

  • Activation: In an anhydrous aprotic solvent (e.g., DMF), activate the carboxylic acid of the JQ1 derivative using a peptide coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.

  • Coupling: Add the synthesized secondary amine precursor (from Phase 1) to the activated JQ1 derivative. Monitor the reaction by LC-MS. Purify the resulting intermediate (JQ1-Linker).

  • Final Assembly: Repeat the activation and coupling steps to conjugate the JQ1-Linker intermediate with the pomalidomide derivative to form the final PROTAC molecule.

  • Purification: Purify the final PROTAC using reverse-phase HPLC to ensure high purity for cellular assays.

The successful synthesis of a purified, characterizable PROTAC molecule is the key deliverable of this phase.

Phase 4: In Vitro and Cellular Validation

Objective: To determine if the assembled PROTAC can induce the formation of a stable ternary complex and mediate the degradation of the target protein in a cellular context.

Ternary Complex Formation: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust, homogeneous assay to quantify the formation of the POI-PROTAC-E3 ligase complex.[9][10][11][12] The assay measures the proximity of fluorescently labeled POI and E3 ligase, which only occurs in the presence of an effective PROTAC.

Cellular Protein Degradation: The gold standard for measuring protein degradation is Western blotting.[13][14] This technique allows for the direct visualization and quantification of target protein levels following treatment with the PROTAC. The In-Cell Western is a higher-throughput alternative.[15]

Protocol 4: Western Blot for Protein Degradation

  • Cell Culture and Treatment: Plate an appropriate cell line (e.g., HEK293T or a cancer cell line expressing BRD4) and allow cells to adhere. Treat the cells with a dose-response curve of the purified PROTAC for a defined period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation post-lysis.[16][17]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein (BRD4) and a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and image the resulting bands.

  • Quantification: Densitometrically quantify the bands corresponding to the target protein and normalize them to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximal degradation).

A successful outcome is the observation of a potent DC50 value and a significant Dmax, confirming that the molecule can function effectively as a building block within a functional protein degrader.

Data Presentation and Interpretation

Quantitative data from the validation workflow should be summarized for clarity.

Table 1: Summary of Biophysical and Cellular Data

Parameter Description Target Value
Binding Affinity (KD) Affinity of the building block for a novel protein target (from SPR). < 500 µM
Ternary Complex EC50 Concentration of PROTAC for half-maximal ternary complex formation. < 1 µM
Cellular DC50 Concentration of PROTAC for 50% target protein degradation. < 1 µM

| Dmax | Maximum percentage of protein degradation achieved. | > 80% |

Conclusion and Future Outlook

This guide has outlined a hypothetical yet scientifically rigorous pathway for the validation of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine as a novel building block for protein degraders. By systematically deconstructing its chemical features and applying a phased experimental approach, it is possible to uncover its potential role as a linker, a novel target-binding fragment, or both. The successful execution of this workflow would not only validate this specific molecule but also provide a transferable blueprint for the evaluation of other unexplored chemical entities. The expansion of the chemical toolbox with novel, structurally distinct building blocks is paramount to unlocking the full therapeutic potential of targeted protein degradation.

References

  • Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis.
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
  • SPR-based fragment screening: advantages and applic
  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
  • A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a. American Chemical Society.
  • A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • (a) Our initial approach for automated PROTAC synthesis via amide coupling.
  • Fragment screening by surface plasmon resonance. SciSpace.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
  • 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. Benchchem.
  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed.
  • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. PubMed Central.
  • Scope of PROTAC synthesis via amide coupling.
  • Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. ACS Figshare.
  • Ternary Complex Formation Evaluation Service.
  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degrad
  • N-Dealkyl
  • PROTAC Ternary Complex Form
  • Process for n-dealkylation of tertiary amines.
  • Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Sciencemadness.org.
  • Application Note & Protocol: Cell-Based Protein Degradation Assay Using Western Blot. Benchchem.
  • Protein degradation analysis by western blot. Bio-protocol.
  • Western Blotting Troubleshooting Guide. Cell Signaling Technology.
  • Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2.

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Exploratory

Spectroscopic Characterization of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine: A Technical Guide

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis of the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, a tertiary amine of significant interest in medicinal chemistry. The structural characterization of this molecule is paramount for its application as a potential therapeutic agent or as a key intermediate in the synthesis of more complex bioactive molecules. This guide will delve into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of the title compound, offering not just the data itself, but a detailed interpretation grounded in the principles of spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The ¹H NMR spectrum of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The resulting data are summarized in Table 1, and the spectrum is interpreted in detail below.

Table 1: ¹H NMR Spectroscopic Data for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.32Singlet9H-C(CH ₃)₃
2.35Singlet6H-N(CH ₃)₂
2.75Triplet2H5.8OCH ₂CH ₂N
4.08Triplet2H5.8OCH ₂CH₂N
6.87Doublet2H8.8Ar-H (ortho to O)
7.30Doublet2H8.8Ar-H (meta to O)

Expert Interpretation:

The ¹H NMR spectrum displays six distinct signals, consistent with the six unique proton environments in the molecule.

  • The most upfield signal at 1.32 ppm is a sharp singlet integrating to nine protons. This is characteristic of the nine equivalent protons of the tert-butyl group. The singlet multiplicity indicates no adjacent protons.

  • The singlet at 2.35 ppm , integrating to six protons, is assigned to the six equivalent protons of the two methyl groups attached to the nitrogen atom.

  • The two triplets at 2.75 ppm and 4.08 ppm are characteristic of the ethyl bridge. The downfield shift of the triplet at 4.08 ppm is due to the deshielding effect of the adjacent oxygen atom, and is therefore assigned to the -OCH ₂- protons. The upfield triplet at 2.75 ppm corresponds to the -CH ₂N- protons. The coupling constant of 5.8 Hz for both triplets confirms their vicinal relationship.

  • In the aromatic region, two doublets are observed. The doublet at 6.87 ppm is assigned to the two aromatic protons ortho to the ether linkage, which are shielded by the electron-donating effect of the oxygen atom. The doublet at 7.30 ppm corresponds to the two aromatic protons meta to the ether linkage. The coupling constant of 8.8 Hz for both doublets is typical for para-substituted benzene rings.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Due to the lack of publicly available experimental ¹³C NMR data for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, the following data (Table 2) is based on predictive algorithms and analysis of structurally similar compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Predicted Chemical Shift (δ, ppm)Assignment
31.5C(C H₃)₃
34.1C (CH₃)₃
45.9N(C H₃)₂
58.2OCH₂C H₂N
66.5OC H₂CH₂N
114.1C -H (ortho to O)
126.1C -H (meta to O)
143.6C -C(CH₃)₃
156.4C -O

Expert Interpretation of Predicted Data:

The predicted ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

  • The signals for the tert-butyl group are predicted around 31.5 ppm for the methyl carbons and 34.1 ppm for the quaternary carbon.

  • The two equivalent methyl carbons attached to the nitrogen are expected to resonate at approximately 45.9 ppm .

  • The ethyl bridge carbons are predicted at 58.2 ppm for the carbon adjacent to the nitrogen and 66.5 ppm for the carbon adjacent to the oxygen.

  • In the aromatic region, the four signals are assigned as follows: 114.1 ppm for the two equivalent ortho carbons, 126.1 ppm for the two equivalent meta carbons, 143.6 ppm for the carbon bearing the tert-butyl group, and 156.4 ppm for the carbon attached to the ether oxygen.

Experimental Protocols for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H NMR spectrum with a 30-degree pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds and acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2-5 seconds and acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Sample in CDCl3 with TMS acq1 Tuning and Shimming prep1->acq1 acq2 ¹H NMR Acquisition acq1->acq2 acq3 ¹³C NMR Acquisition acq1->acq3 proc1 Fourier Transformation acq2->proc1 acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Referencing to TMS proc2->proc3 analysis1 Structural Elucidation proc3->analysis1

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum and Fragmentation Pattern

Table 3: Predicted Major Ions in the Mass Spectrum of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

m/zProposed Fragment StructureFragmentation Pathway
221[M]⁺Molecular Ion
206[M - CH₃]⁺Loss of a methyl radical from the tert-butyl or N-methyl group
164[M - C₄H₉]⁺Loss of a tert-butyl radical
58[CH₂=N(CH₃)₂]⁺Alpha-cleavage adjacent to the nitrogen atom (Base Peak)
150[HOC₆H₄C(CH₃)₃]⁺Cleavage of the ether bond with hydrogen transfer

Expert Interpretation of Predicted Fragmentation:

  • Molecular Ion (m/z 221): The molecular ion peak is expected to be observed, confirming the molecular weight of the compound.

  • Alpha-Cleavage (m/z 58): The most characteristic fragmentation for aliphatic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, this cleavage would lead to the formation of the [CH₂=N(CH₃)₂]⁺ ion with an m/z of 58. Due to the high stability of this fragment, it is predicted to be the base peak in the spectrum.[1][2]

  • Loss of a tert-Butyl Group (m/z 164): Cleavage of the bond between the aromatic ring and the tert-butyl group would result in a fragment with an m/z of 164.

  • Ether Bond Cleavage (m/z 150): Cleavage of the C-O ether bond, often accompanied by a hydrogen rearrangement, can lead to the formation of the 4-tert-butylphenol radical cation with an m/z of 150.[1]

Fragmentation_Pathway mol { 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine |  m/z 221} frag1 frag1 mol:f1->frag1 α-Cleavage frag2 frag2 mol:f1->frag2 Loss of tert-butyl frag3 frag3 mol:f1->frag3 Ether Cleavage

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general protocol for acquiring a mass spectrum of the title compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Setup:

    • GC: Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane).

    • Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250-280 °C. Use a split or splitless injection mode depending on the sample concentration.

    • Oven Program: Program the GC oven temperature to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation of the analyte from any impurities.

    • MS: Set the ion source temperature to approximately 230 °C and the quadrupole temperature to around 150 °C. Use a standard electron ionization energy of 70 eV.

  • Data Acquisition: Acquire mass spectra over a mass range of m/z 40-500.

  • Data Analysis: Identify the peak corresponding to 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine in the total ion chromatogram. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive structural characterization of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. The ¹H NMR data confirms the presence and connectivity of all proton environments within the molecule. While experimental ¹³C NMR and MS data were not available, predictive analysis based on established principles of spectroscopy offers a reliable framework for the expected spectral features. The detailed protocols provided in this guide serve as a valuable resource for researchers in obtaining and interpreting high-quality spectroscopic data for this compound and its analogs, thereby facilitating its further investigation in medicinal chemistry and drug development.

References

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Targets of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine Derivatives

Introduction The 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine scaffold represents a versatile chemical framework with significant potential in drug discovery and development. Its unique structural features, including...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine scaffold represents a versatile chemical framework with significant potential in drug discovery and development. Its unique structural features, including a bulky tert-butyl group, a phenoxy linker, and a tertiary amine, allow for a range of interactions with various biological macromolecules. This guide provides an in-depth technical exploration of the known and emerging biological targets of derivatives of this scaffold, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, present key structure-activity relationship data, and provide detailed experimental protocols for their biological evaluation.

Dual-Target Ligands for Neurodegenerative Disorders: Histamine H₃ Receptor Antagonism and Monoamine Oxidase B Inhibition

A primary and well-investigated application of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine derivatives is in the realm of neurodegenerative diseases, particularly Parkinson's disease. The therapeutic strategy here is a dual-pronged approach, simultaneously targeting the histamine H₃ receptor (H₃R) and monoamine oxidase B (MAO-B).

Mechanism of Action

The rationale behind this dual-target approach lies in the complementary effects of H₃R antagonism and MAO-B inhibition on dopamine regulation. The histamine H₃ receptor is a presynaptic autoreceptor that negatively regulates the release of several neurotransmitters, including dopamine.[1] By acting as antagonists or inverse agonists at H₃R, these derivatives can block this feedback inhibition, thereby increasing the synaptic levels of dopamine.

Concurrently, MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[2] Inhibition of MAO-B by these derivatives prevents the breakdown of dopamine, further elevating its concentration in the synapse.[2] This combined action is particularly beneficial in Parkinson's disease, which is characterized by a significant loss of dopaminergic neurons.

Signaling Pathways

The signaling pathways for H₃R antagonism and MAO-B inhibition are distinct but converge on the modulation of dopaminergic neurotransmission.

H3R_Signaling cluster_presynaptic Presynaptic Neuron H3R_Antagonist 2-(4-(tert-Butyl)phenoxy) -N,N-dimethylethanamine Derivative H3R Histamine H3 Receptor G_protein Gi/o Protein AC Adenylyl Cyclase cAMP cAMP PKA PKA Ca_channel Voltage-gated Ca2+ Channel Dopamine_release Dopamine Release Histamine Histamine

MAOB_Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol MAOB MAO-B Dopamine Dopamine DOPAL DOPAL H2O2 H2O2 (ROS) MAOB_Inhibitor 2-(4-(tert-Butyl)phenoxy) -N,N-dimethylethanamine Derivative Dopamine_cytosol Dopamine Dopamine_cytosol->Dopamine VMAT2 VMAT2 Synaptic_vesicle Synaptic Vesicle

Structure-Activity Relationship (SAR) and Quantitative Data

Several studies have explored the SAR of 2-(4-(tert-Butyl)phenoxy)alkoxyamine derivatives as dual H₃R antagonists and MAO-B inhibitors. The general structure consists of the 4-tert-butylphenoxy group, an alkyl linker, and a cyclic amine moiety.

Compound IDAmine MoietyLinker (n)hH₃R Kᵢ (nM)hMAO-B IC₅₀ (nM)
DL76 Piperidine33848
1 Pyrrolidine311414
2 Azepane324319
3 2-Methylpiperidine321511
4 4-Methylpiperidine310025
5 Piperidine474295
6 Piperidine5134726
7 Piperidine6358>1000

Data compiled from Łażewska et al., 2020.

Key SAR Insights:

  • Amine Moiety: The nature of the cyclic amine significantly influences both H₃R affinity and MAO-B inhibitory activity. Smaller rings like pyrrolidine and substituted piperidines can enhance MAO-B inhibition.

  • Alkyl Linker Length: A propyl (n=3) linker appears to be optimal for balanced dual activity. Increasing the linker length generally decreases MAO-B inhibitory potency while having a more variable effect on H₃R affinity.[3]

Experimental Protocols

1. Histamine H₃ Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of test compounds for the human H₃ receptor.

  • Materials:

    • HEK293 cells stably expressing the human H₃R.

    • [³H]Nα-methylhistamine (Radioligand).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test compounds and reference compounds (e.g., pitolisant).

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare cell membranes from the H₃R-expressing HEK293 cells.

    • In a 96-well plate, add binding buffer, a fixed concentration of [³H]Nα-methylhistamine, and varying concentrations of the test compound.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.[4]

2. Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay measures the ability of test compounds to inhibit the activity of human MAO-B.

  • Materials:

    • Recombinant human MAO-B enzyme.

    • MAO-B substrate (e.g., benzylamine).

    • A suitable probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

    • Test compounds and a reference inhibitor (e.g., selegiline).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • In a 96-well black plate, add the assay buffer, varying concentrations of the test compound, and the MAO-B enzyme.

    • Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).

    • Prepare a reaction mixture containing the MAO-B substrate, Amplex Red, and HRP.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for a set duration (e.g., 30 minutes) at 37°C.[5]

    • The rate of fluorescence increase is proportional to the MAO-B activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anticancer Activity: Induction of Apoptosis

Emerging research has highlighted the potential of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action
Apoptosis Signaling Pathway

The induction of apoptosis by these derivatives can proceed through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, converging on the activation of executioner caspases like caspase-3.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation Procaspase8 Procaspase-8 Caspase8 Caspase-8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Death_Ligand Death Ligand Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome Procaspase9 Procaspase-9 Caspase9 Caspase-9 Caspase9->Procaspase3 Bcl2 Bcl-2 Derivative_Intrinsic Derivative Caspase3 Caspase-3 Procaspase3->Caspase3 Cleaves to Apoptosis Apoptosis Caspase3->Apoptosis Executes

Quantitative Data on Anticancer Activity
Derivative TypeCancer Cell LineIC₅₀ (µM)
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast)Not specified, but active
tert-butyl 4-[(3-nitrophenoxy)-methyl]-2,2-dimethyloxazolidine-3-carboxylateHL60 (Leukemia)Cytotoxic
2,4-di-tert-butylphenol (2,4-DTBP)HCT116 (Colorectal)57.04
4-(tert-butyl)-2,6-bis(1-phenylethyl)phenolC6 (Glioma)Pro-apoptotic
Experimental Protocols

1. MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][10]

  • Materials:

    • Cancer cell line of interest.

    • Complete culture medium.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well plate.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line of interest.

    • Test compounds.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer).

    • Flow cytometer.

  • Procedure:

    • Seed cells and treat them with the test compounds for the desired time.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[12]

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Modulation of Nuclear Receptors: Retinoid X Receptor (RXR) Agonism

Certain derivatives of the 4-(tert-butyl)phenol scaffold have been identified as modulators of nuclear receptors, specifically the Retinoid X Receptor (RXR). This activity has implications for endocrine disruption and potential obesogenic effects.

Mechanism of Action

2,4-di-tert-butylphenol (2,4-DTBP) has been shown to act as an agonist for RXRα. RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), Liver X Receptor (LXR), and Thyroid Hormone Receptor (TR).[3][4] By activating the RXR partner in these heterodimers, 2,4-DTBP can influence the transcriptional activity of these receptor complexes, thereby affecting processes like adipogenesis (fat cell development) and hormonal signaling.

RXR Heterodimerization and Signaling

RXR_Signaling cluster_nucleus Nucleus RXR RXR PPARg PPARγ Heterodimer RXR-PPARγ Heterodimer PPRE PPRE (DNA Response Element) Gene_Transcription Target Gene Transcription (Adipogenesis) RXR_Agonist 2,4-DTBP Derivative

Experimental Protocol: RXRα Reporter Assay

This assay is used to determine the ability of a compound to activate the RXRα receptor.

  • Materials:

    • HEK293T cells.

    • An RXRα expression plasmid.

    • A luciferase reporter plasmid containing an RXR response element (e.g., DR1).

    • A transfection reagent.

    • Test compounds and a reference RXR agonist (e.g., 9-cis-retinoic acid).

    • Luciferase assay reagent.

    • 96-well white plate.

    • Luminometer.

  • Procedure:

    • Co-transfect HEK293T cells with the RXRα expression plasmid and the luciferase reporter plasmid in a 96-well plate.

    • After 24 hours, treat the transfected cells with various concentrations of the test compounds.

    • Incubate the cells for another 24 hours to allow for receptor activation and reporter gene expression.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • The increase in luminescence is proportional to the activation of RXRα.

    • Determine the EC₅₀ value (concentration of test compound that produces 50% of the maximal response).

Conclusion

The 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine scaffold is a privileged structure that can be chemically modified to interact with a diverse range of biological targets. The dual H₃R antagonism and MAO-B inhibition of certain derivatives make them promising candidates for the treatment of neurodegenerative disorders like Parkinson's disease. Furthermore, the emerging anticancer and RXR modulatory activities of related compounds open up new avenues for therapeutic intervention and highlight the need for careful toxicological evaluation. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this versatile class of compounds.

References

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  • Nagatsu, T., Mogi, M., & Togashi, K. (2004). Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells. Journal of Neural Transmission, 111(7), 875-891. [Link]

  • ResearchGate. Signaling pathways associated with the histamine H3 receptor. [Link]

  • ResearchGate. Extrinsic and intrinsic pathways of apoptosis. [Link]

  • ResearchGate. Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis. [Link]

  • SciSpace. Extrinsic & Intrinsic Apoptosis Pathways Diagram. [Link]

  • BioRender. Apoptosis Extrinsic and Intrinsic Pathways. [Link]

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  • Wikipedia. Histamine H3 receptor. [Link]

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  • ResearchGate. Diagram illustrating histamine receptor signalling—Gq pathway. [Link]

  • SciSpace. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. [Link]

  • ResearchGate. (2025). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. [Link]

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Exploratory

An In-Depth Technical Guide to the Structural Analogs of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Introduction In the landscape of modern medicinal chemistry, the identification and optimization of versatile molecular scaffolds are paramount to the discovery of novel therapeutics. One such scaffold that has garnered...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the identification and optimization of versatile molecular scaffolds are paramount to the discovery of novel therapeutics. One such scaffold that has garnered significant interest is 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. This molecule, with its distinct phenoxyethylamine core, serves as a valuable building block in the synthesis of more complex and biologically active compounds.[1] Its structural features—a bulky, lipophilic tert-butyl group on a phenyl ring, a flexible ether linkage, and a tertiary amine—provide a rich foundation for chemical modification and optimization.

The significance of this scaffold has been particularly highlighted in the field of neuroscience, where it has been explored for the development of multi-target directed ligands for complex neurodegenerative conditions like Parkinson's disease.[1] Notably, derivatives of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine have shown promise as dual-target ligands, exhibiting potent affinity for the histamine H3 receptor (H3R) and inhibitory activity against monoamine oxidase B (MAO-B).[1][2][3] This dual mechanism of action is a promising strategy, as H3R antagonism can increase the availability of crucial neurotransmitters like dopamine, while MAO-B inhibition helps to prevent oxidative stress.[1]

This technical guide provides a comprehensive exploration of the structural analogs of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. As a Senior Application Scientist, the aim is to move beyond a simple recitation of facts and provide an in-depth analysis of the causality behind experimental choices in the design and synthesis of these analogs. We will delve into the structure-activity relationships (SAR) that govern their biological effects, present detailed and validated experimental protocols for their synthesis and evaluation, and offer insights into their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals who are actively working in the field and seek a deeper understanding of this promising chemical series.

The Core Scaffold: Synthesis and Properties of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

The parent compound, 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, is a tertiary amine derivative with a molecular formula of C14H23NO.[1] The presence of the tert-butyl group enhances the lipophilicity of the molecule, which can influence its ability to cross biological membranes. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the ethanamine moiety is capable of forming ionic interactions with biological targets.[1]

The synthesis of this core scaffold is most commonly achieved through well-established methods such as the Williamson ether synthesis.[1] This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-tert-butylphenol is deprotonated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a 2-(dimethylamino)ethyl halide.

Experimental Protocol: Synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

This protocol describes a standard Williamson ether synthesis for the preparation of the title compound.

Materials:

  • 4-tert-butylphenol

  • 2-Chloro-N,N-dimethylethanamine hydrochloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-tert-butylphenol (1.0 eq).

  • Deprotonation: Dissolve the 4-tert-butylphenol in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Phenoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Addition of Alkyl Halide: Dissolve 2-chloro-N,N-dimethylethanamine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine.

Self-Validation: The identity and purity of the final compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine.

G cluster_reactants Reactants cluster_process Process 4-tert-butylphenol 4-tert-butylphenol Deprotonation Deprotonation 4-tert-butylphenol->Deprotonation 2-chloro-N,N-dimethylethanamine 2-chloro-N,N-dimethylethanamine Nucleophilic Substitution Nucleophilic Substitution 2-chloro-N,N-dimethylethanamine->Nucleophilic Substitution Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Deprotonation Deprotonation->Nucleophilic Substitution Formation of Phenoxide Work-up & Purification Work-up & Purification Nucleophilic Substitution->Work-up & Purification Product Product Work-up & Purification->Product

General workflow for the synthesis of the core scaffold.

Structure-Activity Relationship (SAR) Exploration

The development of potent and selective ligands requires a thorough understanding of the relationship between a molecule's structure and its biological activity. For the 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine scaffold, we will systematically explore the SAR by considering modifications to three key regions of the molecule:

  • Part A: The 4-(tert-Butyl)phenoxy Moiety

  • Part B: The Ethanamine Linker

  • Part C: The N,N-Dimethylamino Group

Our analysis will primarily draw upon the data from a study that investigated a series of 4-tert-butylphenoxyalkoxyamines as dual-target ligands for the human histamine H3 receptor (hH3R) and human monoamine oxidase B (hMAO-B).[2][3] This provides a valuable dataset of quantitative biological activity (Ki for hH3R and IC50 for hMAO-B) that allows for a direct comparison of the effects of structural modifications.

Part A: The 4-(tert-Butyl)phenoxy Moiety: Phenyl Ring Modifications

The 4-tert-butylphenyl group plays a crucial role in the interaction of these ligands with their biological targets. The bulky tert-butyl group is expected to occupy a hydrophobic pocket in the receptor binding site. Modifications to this part of the molecule, such as altering the nature and position of the alkyl substituent, can have a significant impact on binding affinity and selectivity.

While the aforementioned dual-target ligand study focused on the 4-tert-butyl substitution, other studies on related phenoxyethylamine derivatives have shown that the nature and position of substituents on the phenyl ring are critical for activity at various receptors, including serotonin and adrenergic receptors.[4][5] For instance, in a series of phenalkylamine analogues, 4-methylation and 4-ethylation were found to enhance serotonin receptor affinity.[4]

SAR Insights from Related Scaffolds:

  • Position of Substitution: The position of the substituent on the phenyl ring is critical. For many phenoxyethylamine-based ligands, para-substitution is optimal for high affinity.[5]

  • Nature of the Substituent: The electronic and steric properties of the substituent are important. Electron-donating and lipophilic groups are often favored for binding to hydrophobic pockets in receptors.

  • Multiple Substitutions: The introduction of multiple substituents can lead to complex SAR, where the interplay between steric and electronic effects determines the overall activity.

G Core Scaffold Core Scaffold Phenyl Ring Modification Phenyl Ring Modification Core Scaffold->Phenyl Ring Modification Alkyl Substituent Alkyl Substituent Phenyl Ring Modification->Alkyl Substituent Halogen Substituent Halogen Substituent Phenyl Ring Modification->Halogen Substituent Other Functional Groups Other Functional Groups Phenyl Ring Modification->Other Functional Groups Biological Activity Biological Activity Alkyl Substituent->Biological Activity Affects Lipophilicity & Steric Fit Halogen Substituent->Biological Activity Modulates Electronic Properties Other Functional Groups->Biological Activity Introduces H-bonding capabilities

Modifications to the phenyl ring and their potential impact.

Part B: The Ethanamine Linker: Impact of Chain Length

The ethylamine linker provides the appropriate spacing and flexibility for the phenoxy and amine moieties to interact with their respective binding sites on the target protein. Altering the length of this linker can significantly impact the biological activity by changing the distance between these two key pharmacophoric elements.

The study on dual H3R/MAO-B ligands provides excellent data to illustrate this point.[2][3] The authors synthesized and tested analogs with two, three, and four carbon linkers.

Compound IDLinker Length (n)hH3R Ki (nM)hMAO-B IC50 (nM)
DL76 33848
6 42219
Analog with n=2 2>1000>1000

Data synthesized from Łażewska et al., 2020 for illustrative comparison.[2][3]

SAR Analysis:

  • Linker Length is Critical: A linker length of two carbons (as in the parent compound's scaffold) appears to be suboptimal for dual H3R and MAO-B activity, with the analog showing significantly reduced potency for both targets.

  • Optimal Linker Length: Increasing the linker length to three or four carbons dramatically improves the activity at both hH3R and hMAO-B. This suggests that the binding sites for the phenoxy and amine moieties in these targets are spaced further apart than what a two-carbon linker can optimally accommodate.

  • Flexibility: The longer linkers also provide greater conformational flexibility, which may allow the molecule to adopt a more favorable binding conformation in the active sites of the target proteins.

G Linker Modification Linker Modification n=2 n=2 Linker Modification->n=2 n=3 n=3 Linker Modification->n=3 n=4 n=4 Linker Modification->n=4 hH3R Affinity hH3R Affinity n=2->hH3R Affinity Low MAO-B Inhibition MAO-B Inhibition n=2->MAO-B Inhibition Low n=3->hH3R Affinity High n=3->MAO-B Inhibition High n=4->hH3R Affinity High n=4->MAO-B Inhibition High

Impact of linker length on biological activity.

Part C: The N,N-Dimethylamino Group: Exploring Amine Substituents

The tertiary amine of the core scaffold is a key feature, as it is typically protonated at physiological pH and can form important ionic interactions with acidic residues (e.g., aspartate) in the binding sites of many receptors. The nature of the substituents on the nitrogen atom can influence the basicity (pKa), lipophilicity, and steric profile of the amine, all of which can affect binding affinity and selectivity.

The dual H3R/MAO-B ligand study also provides a rich dataset for analyzing the effects of modifying the amine group.[2][3] The authors replaced the N,N-dimethylamino group with a variety of cyclic amines.

Compound IDAmine MoietyhH3R Ki (nM)hMAO-B IC50 (nM)
DL76 Piperidine3848
Analog with Pyrrolidine Pyrrolidine3018
Analog with Azepane Azepane57100
Analog with Morpholine Morpholine363>1000

Data synthesized from Łażewska et al., 2020 for illustrative comparison.[2][3]

SAR Analysis:

  • Cyclic Amines are Well-Tolerated: Replacing the N,N-dimethylamino group with small cyclic amines like piperidine and pyrrolidine is well-tolerated and can even lead to improved activity. The pyrrolidine analog, in particular, showed enhanced potency for both hH3R and hMAO-B.

  • Ring Size Matters: Increasing the ring size to an azepane led to a slight decrease in activity, suggesting that there may be an optimal size for the cyclic amine to fit within the binding pocket.

  • Polarity can be Detrimental: The introduction of a polar heteroatom, as in the morpholine analog, was detrimental to the activity at both targets, especially for MAO-B inhibition. This suggests that the binding pocket for the amine moiety is likely hydrophobic in nature.

  • N,N-dimethylation and Affinity: It is worth noting that in studies of phenalkylamine analogues at serotonin receptors, N,N-dimethylation of the terminal amine was found to decrease affinity, suggesting that for some targets, primary or secondary amines may be preferred.[4]

G Amine Modification Amine Modification N,N-dimethyl N,N-dimethyl Amine Modification->N,N-dimethyl Pyrrolidine Pyrrolidine Amine Modification->Pyrrolidine Piperidine Piperidine Amine Modification->Piperidine Morpholine Morpholine Amine Modification->Morpholine hH3R Affinity hH3R Affinity N,N-dimethyl->hH3R Affinity Moderate MAO-B Inhibition MAO-B Inhibition N,N-dimethyl->MAO-B Inhibition Moderate Pyrrolidine->hH3R Affinity High Pyrrolidine->MAO-B Inhibition High Piperidine->hH3R Affinity High Piperidine->MAO-B Inhibition High Morpholine->hH3R Affinity Low Morpholine->MAO-B Inhibition Very Low

Influence of amine substituents on biological activity.

Experimental Protocols for Analog Synthesis

This section provides detailed, step-by-step protocols for the synthesis of representative analogs with modifications to the linker and the amine moiety. These protocols are designed to be self-validating and provide researchers with a practical starting point for their own synthetic efforts.

Protocol 4.1: Synthesis of an Analog with an Extended Linker: 1-(3-(4-(tert-butyl)phenoxy)propyl)piperidine (DL76)

This protocol describes the synthesis of an analog with a three-carbon linker and a piperidine amine moiety, which has shown potent dual activity at hH3R and hMAO-B.[2][3]

Materials:

  • 4-tert-butylphenol

  • 1,3-Dibromopropane

  • Piperidine

  • Potassium carbonate

  • Anhydrous acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 1-(3-bromopropoxy)-4-(tert-butyl)benzene:

    • To a solution of 4-tert-butylphenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone, add 1,3-dibromopropane (1.5 eq).

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-(3-bromopropoxy)-4-(tert-butyl)benzene.

  • Synthesis of 1-(3-(4-(tert-butyl)phenoxy)propyl)piperidine:

    • To a solution of 1-(3-bromopropoxy)-4-(tert-butyl)benzene (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone, add piperidine (1.2 eq).

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

    • Take up the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the final compound.

In Vitro Evaluation Protocols

The biological evaluation of the synthesized analogs is a critical step in the drug discovery process. This section briefly outlines the key in vitro assays used to determine the activity of these compounds at the histamine H3 receptor and monoamine oxidase B.

Histamine H3 Receptor Binding Assay

This assay measures the affinity of the test compounds for the hH3R. It is typically a competitive binding assay using a radiolabeled ligand.

Brief Protocol:

  • Membrane Preparation: Use cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293 cells).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a known high-affinity radioligand for hH3R (e.g., [3H]-Nα-methylhistamine).

  • Incubation: Incubate the cell membranes with the radioligand and various concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Detection: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki values for the test compounds from the IC50 values using the Cheng-Prusoff equation.

Monoamine Oxidase B Inhibition Assay

This assay measures the ability of the test compounds to inhibit the activity of the MAO-B enzyme.

Brief Protocol:

  • Enzyme Source: Use a source of human MAO-B (e.g., recombinant enzyme or mitochondrial fractions from human platelets).

  • Substrate: Use a suitable substrate for MAO-B (e.g., kynuramine).

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the formation of the product over time using a suitable detection method (e.g., fluorescence spectroscopy).

  • Data Analysis: Calculate the IC50 values for the test compounds by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

G Synthesized Analogs Synthesized Analogs Primary Screening Primary Screening Synthesized Analogs->Primary Screening hH3R Binding Assay hH3R Binding Assay Primary Screening->hH3R Binding Assay MAO-B Inhibition Assay MAO-B Inhibition Assay Primary Screening->MAO-B Inhibition Assay Hit Identification Hit Identification hH3R Binding Assay->Hit Identification Determine Ki MAO-B Inhibition Assay->Hit Identification Determine IC50 Lead Optimization Lead Optimization Hit Identification->Lead Optimization

A typical in vitro screening workflow for the synthesized analogs.

Future Directions and Therapeutic Perspectives

The systematic exploration of the structural analogs of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine has revealed several key insights that can guide future drug discovery efforts. The SAR data clearly indicates that the linker length and the nature of the amine substituent are critical determinants of biological activity, particularly for the dual targeting of the histamine H3 receptor and monoamine oxidase B.

The promising dual activity profile of analogs like 1-(3-(4-(tert-butyl)phenoxy)propyl)piperidine (DL76) underscores the therapeutic potential of this scaffold for the treatment of neurodegenerative diseases such as Parkinson's disease.[2][3] The ability to modulate two key pathological pathways with a single molecule offers the potential for enhanced efficacy and a simplified treatment regimen.

Future research in this area could focus on:

  • Fine-tuning the Phenyl Substituent: A systematic investigation of different substituents at the para-position of the phenyl ring could lead to further improvements in potency and selectivity. Exploring other positions on the ring could also yield valuable SAR data.

  • Exploring a Wider Range of Amine Substituents: While cyclic amines have shown promise, a broader exploration of acyclic secondary and tertiary amines, as well as other heterocyclic systems, could lead to the discovery of novel ligands with unique pharmacological profiles.

  • Multi-Target Ligand Design: The inherent modularity of this scaffold makes it an excellent starting point for the design of ligands that target more than two biological targets. For example, incorporating functionalities that also target other receptors implicated in neurodegeneration, such as dopamine or serotonin receptors, could lead to the development of next-generation therapeutics for these complex diseases.

  • In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models of disease to assess their pharmacokinetic properties, efficacy, and safety.

References

  • Glennon, R. A., Gessner, G., Chaurasia, C., & Yousif, M. (1981). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 24(5), 624–628.
  • Łażewska, D., Kaleta-Kuratewicz, M., Olejarz-Maciej, A., Reiner-Link, D., Więcek, M., Karcz, T., ... & Kieć-Kononowicz, K. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International journal of molecular sciences, 21(10), 3411.
  • Łażewska, D., Kaleta-Kuratewicz, M., Olejarz-Maciej, A., Reiner-Link, D., Więcek, M., Karcz, T., ... & Kieć-Kononowicz, K. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. MDPI. [Link]

  • Glennon, R. A. (1995). Structure-activity relationships of phenethylamine hallucinogens. NIDA research monograph, 146, 15–33.
  • Kim, J., Lee, S., & Park, S. B. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 31(2), 169–178.
  • Łażewska, D., Kaleta-Kuratewicz, M., Olejarz-Maciej, A., Reiner-Link, D., Więcek, M., Karcz, T., ... & Kieć-Kononowicz, K. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. PubMed. [Link]

  • Łażewska, D., Kaleta-Kuratewicz, M., Olejarz-Maciej, A., Reiner-Link, D., Więcek, M., Karcz, T., ... & Kieć-Kononowicz, K. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, ca...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The architecture of a PROTAC is tripartite, consisting of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The linker is not a mere spacer; it is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, physicochemical properties, and overall degradation activity.[1][2][3][4] This document provides a detailed guide on the application of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine as a versatile building block for the synthesis of PROTACs, leveraging its unique structural features to construct effective protein degraders.

Introduction: The Strategic Importance of Linker Design in PROTACs

The linker in a PROTAC molecule governs the spatial orientation of the POI and E3 ligase, a crucial factor for efficient ubiquitination and subsequent degradation.[2][4] Linker composition, length, and flexibility can significantly impact a PROTAC's biological activity.[1][2] Common linker motifs include polyethylene glycol (PEG) and alkyl chains, which offer flexibility and control over length.[1][3] The incorporation of specific chemical moieties within the linker can fine-tune the physicochemical properties of the final PROTAC, such as solubility and cell permeability.

1.1. Rationale for Employing 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine presents several advantageous features for its use as a PROTAC linker component:

  • Ether Linkage: The phenoxy-ether bond provides a balance of flexibility and stability, contributing to favorable conformational dynamics for ternary complex formation. Ether-containing linkers are common in PROTAC design.[1][5]

  • Tertiary Amine: The N,N-dimethylamino group can serve as a key synthetic handle for conjugation to either the POI ligand or the E3 ligase ligand. Furthermore, the basic nature of the tertiary amine can influence the overall physicochemical properties of the PROTAC, potentially improving solubility.

  • tert-Butyl Phenol Moiety: The bulky tert-butyl group can introduce a degree of rigidity and influence hydrophobic interactions within the ternary complex. This group can also serve as a non-polar scaffold element.

Proposed Synthesis of a Model PROTAC Incorporating the Phenoxy-Amine Linker

To illustrate the utility of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, we propose a synthetic route for a hypothetical PROTAC targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a well-established target in oncology. The PROTAC will utilize a derivative of JQ1 as the BRD4 ligand and pomalidomide as the ligand for the Cereblon (CRBN) E3 ligase.

2.1. Overall Synthetic Strategy

The synthesis will proceed in a convergent manner, where the functionalized linker is first prepared and then coupled to the POI and E3 ligase ligands.[6] This approach allows for modularity and the potential for rapid generation of a library of PROTACs with varying linker lengths or attachment points.

PROTAC_Synthesis_Strategy cluster_linker Linker Synthesis cluster_ligands Ligand Preparation Amine 2-(4-(tert-Butyl)phenoxy) -N,N-dimethylethanamine Linker_Intermediate Functionalized Linker Amine->Linker_Intermediate Functionalization Final_PROTAC Final PROTAC Linker_Intermediate->Final_PROTAC Coupling JQ1_analog JQ1 Analogue (BRD4 Ligand) JQ1_analog->Final_PROTAC Coupling Pomalidomide_analog Pomalidomide Analogue (CRBN Ligand) Pomalidomide_analog->Final_PROTAC Coupling

Detailed Experimental Protocols

3.1. Protocol 1: Synthesis of the Functionalized Linker

This protocol describes the conversion of the tertiary amine in 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine to a primary amine, which is a more versatile handle for subsequent amide coupling reactions. This is a representative transformation; other functionalizations are also possible.

Step 1: N-Demethylation and Protection

  • Reagents and Materials:

    • 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine (1.0 eq)

    • 1-Chloroethyl chloroformate (1.1 eq)

    • 1,2-Dichloroethane (DCE)

    • Methanol (MeOH)

    • Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq)

    • Triethylamine (TEA) (2.0 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine in DCE and cool to 0 °C.

    • Add 1-chloroethyl chloroformate dropwise and stir the reaction at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Add MeOH and reflux the mixture for 2 hours.

    • Cool the reaction and remove the solvent under reduced pressure to yield the crude secondary amine hydrochloride.

    • Suspend the crude product in DCM and add TEA, followed by (Boc)₂O.

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the Boc-protected secondary amine.

Step 2: N-Alkylation and Boc-Deprotection

  • Reagents and Materials:

    • Boc-protected secondary amine from Step 1 (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • tert-Butyl bromoacetate (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected amine in anhydrous THF and cool to 0 °C.

    • Carefully add NaH in portions and stir for 30 minutes.

    • Add tert-butyl bromoacetate and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the N-alkylated product.

    • Dissolve the purified product in DCM and add TFA.

    • Stir at room temperature for 2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the functionalized linker with a terminal carboxylic acid (after hydrolysis of the tert-butyl ester during workup or a subsequent hydrolysis step) and a secondary amine for coupling.

3.2. Protocol 2: Synthesis of the Final PROTAC

This protocol details the coupling of the functionalized linker with the BRD4 and CRBN ligands.

Step 1: Coupling of Linker to Pomalidomide Analogue

  • Reagents and Materials:

    • Functionalized linker from Protocol 1 (1.0 eq)

    • Pomalidomide with a suitable reactive handle (e.g., a primary amine) (1.0 eq)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the functionalized linker and the pomalidomide analogue in anhydrous DMF.

    • Add DIPEA and HATU to the solution.

    • Stir the reaction at room temperature overnight.

    • Dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify the residue by column chromatography to obtain the linker-pomalidomide conjugate.

Step 2: Coupling of Linker-Pomalidomide Conjugate to JQ1 Analogue

  • Reagents and Materials:

    • Linker-pomalidomide conjugate from Step 1 (1.0 eq)

    • JQ1 analogue with a carboxylic acid handle (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the linker-pomalidomide conjugate and the JQ1 analogue in anhydrous DMF.

    • Add DIPEA and HATU to the solution.

    • Stir the reaction at room temperature overnight.

    • Purify the final PROTAC using preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Characterization and Validation

4.1. Analytical Characterization

A comprehensive characterization of the synthesized PROTAC is crucial to confirm its identity and purity.

Technique Purpose Expected Outcome
LC-MS Purity assessment and mass confirmationA single major peak with the expected mass-to-charge ratio.
¹H and ¹³C NMR Structural elucidationPeaks corresponding to the protons and carbons of the JQ1 ligand, pomalidomide ligand, and the linker, with appropriate chemical shifts and integrations.
HRMS Exact mass determinationThe measured mass should be within 5 ppm of the calculated exact mass.

4.2. Protocol 3: Cellular Assay for PROTAC Activity - Western Blot

This protocol outlines a standard Western blot procedure to assess the degradation of the target protein (BRD4) in a relevant cell line (e.g., MCF7).

  • Materials:

    • MCF7 cells

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Synthesized PROTAC

    • DMSO (vehicle control)

    • Proteasome inhibitor (e.g., MG132) (negative control)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-BRD4 and anti-GAPDH/β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed MCF7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor control.

    • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.

    • Quantify the band intensities to determine the extent of BRD4 degradation.

Western_Blot_Workflow Cell_Culture Cell Seeding & Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-BRD4) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Quantification vs. Loading Control) Detection->Analysis

Troubleshooting Common Synthetic Challenges

Problem Possible Cause Suggested Solution
Low yield in coupling reactions Incomplete reaction; steric hindrance.Increase reaction time and/or temperature. Use a different coupling reagent (e.g., COMU, T3P).
Difficult purification Poor solubility of intermediates or final product.Modify the linker to improve solubility (e.g., incorporate a PEG chain). Use a different purification method (e.g., reverse-phase HPLC).
PROTAC instability Hydrolysis of ester or amide bonds.Ensure anhydrous conditions during synthesis and storage. Store the final compound as a lyophilized powder at -20 °C.

Conclusion

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a valuable and versatile building block for the synthesis of PROTACs. Its unique structural features, including a stable ether linkage, a reactive tertiary amine, and a bulky hydrophobic moiety, provide chemists with a powerful tool to modulate the properties of their protein degraders. The synthetic protocols and analytical methods outlined in this document offer a comprehensive guide for the successful incorporation of this linker component into novel PROTACs, paving the way for the development of new therapeutics.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signalling and drug discovery. Bioorganic & Medicinal Chemistry, 25(17), 4597-4606. [Link]

  • Zhang, X., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Angewandte Chemie International Edition, 60(15), 8257-8262. [Link]

  • Roy, M. J., et al. (2019). SPR-based screening for PROTAC ternary complex formation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 754-766. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Alfayomy, A. M., et al. (2021). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and RAD3-related (ATR) kinase. ChemRxiv. [Link]

  • Mares, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1935. [Link]

  • Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 27(10), 1251-1262.e8. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Targeted protein degradation: from chemical biology to drug discovery. [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry, 64(16), 11756-11788. [Link]

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672-680. [Link]

  • Ciulli, A. (2019). The PROTAC technology in drug discovery: an interview with Alessio Ciulli. Future Medicinal Chemistry, 11(17), 2135-2139. [Link]

  • Schiemer, J., et al. (2021). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]

  • Zhang, J., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine Derivatives

Introduction: Unveiling the Lysosomotropic Potential of a Versatile Chemical Scaffold The 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine scaffold is a valuable building block in medicinal chemistry, recognized for its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Lysosomotropic Potential of a Versatile Chemical Scaffold

The 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine scaffold is a valuable building block in medicinal chemistry, recognized for its role in the development of multi-target directed ligands, particularly in the field of neuroscience.[1] Derivatives of this structure have shown promise as dual-target ligands with affinity for the histamine H3 receptor (H3R) and inhibitory activity against monoamine oxidase B (MAO B), suggesting therapeutic potential in complex neurodegenerative diseases like Parkinson's.[1] The core structure, featuring a phenoxyethylamine backbone with a tert-butyl group, provides a unique combination of lipophilicity and a basic amine moiety.

From a cell biology perspective, the physicochemical properties of these derivatives—specifically their lipophilic nature and the presence of a protonatable basic amine group—strongly suggest they may function as lysosomotropic agents.[2][3][4] Lysosomotropic compounds are lipophilic or amphiphilic molecules with a basic functional group that can freely cross cellular membranes in their neutral state.[2][5] Upon entering the acidic environment of the lysosome (pH 4.5-5.0), the basic moiety becomes protonated. This charged form is unable to diffuse back across the lysosomal membrane, leading to its accumulation and sequestration within the organelle.[2][3][4]

This targeted accumulation can have significant downstream consequences, including the disruption of lysosomal function, induction of lysosomal membrane permeabilization (LMP), and initiation of cell death pathways.[2][5] Therefore, robust cell-based assays are essential to characterize the lysosomotropic activity and cytotoxic potential of novel 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine derivatives.

This guide provides detailed protocols for a high-content screening assay to simultaneously evaluate lysosomotropism and cytotoxicity, and a secondary assay to assess lysosomal membrane permeabilization.

Core Principle: The Lysosomal Sequestration Mechanism

The foundational principle behind the primary assay is the pH-dependent trapping of the 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine derivatives within the lysosome. This process is governed by the compound's lipophilicity (estimated by ClogP) and its basicity (pKa). Compounds with a ClogP > 2 and a basic pKa between 6.5 and 11 are prime candidates for lysosomotropism.[2][4]

The workflow for investigating these derivatives involves treating cultured cells with the compound and subsequently analyzing key cellular health and lysosomal integrity indicators.

Protocol 1: High-Content Imaging Assay for Lysosomotropism and Cytotoxicity

This protocol employs a quantitative, image-based approach to simultaneously measure the accumulation of the test compound in lysosomes and its impact on overall cell health. The assay is based on the principle that lysosomotropic agents will competitively inhibit the uptake of a fluorescent lysosomal dye.[3]

Experimental Objective

To determine the concentration-dependent lysosomotropic and cytotoxic effects of 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine derivatives in a relevant cell line (e.g., HepG2 or H9c2).

Materials and Reagents
  • Cell Line: HepG2 (human liver carcinoma) or H9c2 (rat cardiomyocyte) cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine derivative(s) dissolved in DMSO to create a 10 mM stock solution.

  • Positive Control: Chloroquine (a known lysosomotropic agent), 10 mM stock in DMSO.[3]

  • Negative Control: Piroxicam (a non-lysosomotropic agent), 10 mM stock in DMSO.[3]

  • Lysosomal Stain: LysoTracker™ Red DND-99 or a similar fluorescent acidic organelle probe.

  • Nuclear Stain: Hoechst 33342.

  • Assay Plate: 96-well, black, clear-bottom microplate.

  • Phosphate-Buffered Saline (PBS)

  • High-Content Imaging System

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the test compound, chloroquine, and piroxicam in culture medium. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include vehicle control wells (medium with 0.5% DMSO) and untreated control wells.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate concentrations of the test compounds and controls.

  • Incubation:

    • Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 4 to 24 hours) at 37°C and 5% CO₂.

  • Staining:

    • Prepare a staining solution containing LysoTracker Red (e.g., 50 nM final concentration) and Hoechst 33342 (e.g., 1 µg/mL final concentration) in pre-warmed culture medium.

    • Remove the compound-containing medium from the wells.

    • Add 100 µL of the staining solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging and Analysis:

    • Wash the cells twice with 100 µL of PBS.

    • Add 100 µL of fresh PBS to each well for imaging.

    • Acquire images using a high-content imaging system. Use channels appropriate for Hoechst (blue, for nuclear count and morphology) and LysoTracker Red (red, for lysosomal staining intensity).

    • Analyze the images using appropriate software to quantify:

      • Cell Count: Based on the number of Hoechst-stained nuclei.

      • Lysosomotropism: Measured as the decrease in the mean fluorescence intensity of LysoTracker Red per cell. A significant decrease indicates competitive inhibition by the test compound, signifying its accumulation in the lysosomes.[3]

      • Cytotoxicity: Assessed by a reduction in cell count and changes in nuclear morphology (e.g., pyknosis or fragmentation).

Data Presentation and Interpretation

The results can be summarized in a table and plotted as dose-response curves to determine the AC50 (half-maximal activity concentration) for lysosomotropism and cytotoxicity.

CompoundLysosomotropism MEC (µM)Lysosomotropism AC50 (µM)Cytotoxicity AC50 (µM)
Test Derivative 1ValueValueValue
ChloroquineValueValueValue
Piroxicam>100>100>100

MEC: Minimum Effective Concentration

A potent lysosomotropic agent will show a concentration-dependent decrease in lysosomal staining at non-toxic concentrations. If cytotoxicity occurs at similar concentrations to lysosomotropism, it may suggest that lysosomal dysfunction is a primary mechanism of toxicity.

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells (96-well plate) B 2. Prepare Compound Dilutions C 3. Treat Cells with Compound B->C D 4. Incubate (4-24h) C->D E 5. Stain with LysoTracker & Hoechst D->E F 6. High-Content Imaging E->F G 7. Quantify Cell Count, Lysosomal Intensity, Nuclear Morphology F->G H 8. Determine AC50 Values G->H

Caption: High-content assay workflow.

Protocol 2: Galectin Puncta Assay for Lysosomal Membrane Permeabilization (LMP)

Should the primary assay indicate significant lysosomotropism, it is crucial to investigate its functional consequence, such as the induction of LMP. This assay detects the translocation of cytosolic galectins (e.g., galectin-3) to damaged lysosomes.[6]

Experimental Objective

To visualize and quantify the induction of LMP in cells treated with 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine derivatives.

Materials and Reagents
  • Cell Line: U2OS (human osteosarcoma) or another suitable cell line expressing a fluorescently tagged galectin (e.g., GFP-Galectin-3).

  • Culture and Treatment Reagents: As described in Protocol 1.

  • Positive Control: L-leucyl-L-leucine methyl ester (LLOMe), a known inducer of LMP.

  • Nuclear Stain: Hoechst 33342.

  • Imaging System: Confocal or high-content microscope.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed GFP-Galectin-3 expressing cells onto coverslips in a 12-well plate or into a 96-well imaging plate.

    • Allow cells to adhere for 24 hours.

    • Treat cells with various concentrations of the test derivative, a positive control (LLOMe), and a vehicle control for a defined period (e.g., 1-6 hours).

  • Fixation and Staining:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Stain with Hoechst 33342 for 10 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • In healthy cells, GFP-Galectin-3 will show a diffuse cytosolic signal.

    • Upon LMP, GFP-Galectin-3 will translocate to the damaged lysosomes, appearing as distinct intracellular puncta.

    • Quantify the number of cells with galectin puncta or the number of puncta per cell.

Signaling Pathway Diagramdot

G Compound Lysosomotropic Derivative CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion Lysosome Lysosome (Acidic pH) CellMembrane->Lysosome Protonation Protonation & Trapping Lysosome->Protonation LMP Lysosomal Membrane Permeabilization (LMP) Protonation->LMP High Concentration Puncta Galectin Puncta (Aggregated) LMP->Puncta Galectin Cytosolic Galectin-3 (Diffuse) Galectin->Puncta Translocation

Sources

Method

Application Notes and Protocols for the Quantification of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Introduction 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a tertiary amine derivative with a phenoxyethylamine backbone.[1] This compound and its analogs are of significant interest in medicinal chemistry and neur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a tertiary amine derivative with a phenoxyethylamine backbone.[1] This compound and its analogs are of significant interest in medicinal chemistry and neuroscience research, particularly in the development of ligands for neurodegenerative diseases.[1] Its molecular structure, featuring a bulky tert-butyl group and a tertiary amine, presents unique challenges and considerations for developing robust and accurate quantitative analytical methods.

This document provides detailed application notes and protocols for the quantification of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine in various matrices, catering to researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring data integrity and reliability. All proposed methods are based on common analytical platforms and should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[2][3][4]

Physicochemical Properties of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

PropertyValueSource
Molecular FormulaC₁₄H₂₃NO[1]
Molecular Weight221.34 g/mol [1]
AppearanceNot specified, likely an oil or low-melting solid
pKa (predicted)~9.5 (tertiary amine)
LogP (predicted)~3.5

Note: Predicted values are based on the chemical structure and should be experimentally confirmed.

The basic nature of the tertiary amine and the lipophilicity imparted by the tert-butylphenoxy group are key factors influencing the choice of analytical conditions, particularly in chromatography and sample preparation.

Recommended Analytical Methods

The choice of analytical method will depend on the sample matrix, required sensitivity, and available instrumentation. This guide details three common and powerful techniques for the quantification of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis and quantification at moderate concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, offering high selectivity and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and specificity.[5][6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, a reversed-phase C18 column is recommended. The aromatic phenoxy group allows for sensitive detection using a UV detector. Due to the basic nature of the tertiary amine, peak tailing can be a concern.[7] This is mitigated by using a low-pH mobile phase to ensure the amine is protonated and by employing an end-capped C18 column.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Standard Prepare Calibration Standards Standard->Inject Separate C18 Reversed-Phase Separation Inject->Separate Detect UV Detection (e.g., 220 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: HPLC-UV workflow for quantification.

Detailed Protocol

1. Materials and Reagents:

  • 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine reference standard (>98% purity)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water (e.g., Milli-Q)

  • Formic acid (≥98%)

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column C18 reversed-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in waterLow pH protonates the tertiary amine, reducing peak tailing.[7]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 20% B to 80% B over 10 minutesEnsures elution of the analyte with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLAdjustable based on concentration and sensitivity.
UV Wavelength 220 nm (or optimal wavelength)Corresponds to the absorbance of the phenoxy chromophore.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[8]

  • Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve it in the diluent to achieve a concentration within the calibration range. Sonicate if necessary to ensure complete dissolution.[9] Filter the solution through a 0.45 µm syringe filter before injection.[9]

4. Method Validation:

  • The method should be validated according to ICH Q2(R2) guidelines.[2][4]

  • Specificity: Analyze a blank and a spiked sample to ensure no interference from the matrix.[3]

  • Linearity: Analyze the calibration standards in triplicate to establish the linear range (a minimum of 5 concentrations is recommended).[3] The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determine by analyzing samples at three different concentrations within the linear range. Accuracy should be within 80-120%, and precision (%RSD) should be <15%.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[11] 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is amenable to GC analysis. The sample is vaporized and separated on a capillary column, and the eluting compounds are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in appropriate solvent (e.g., Ethyl Acetate) Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (Scan or SIM) Ionize->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify using Characteristic Ions Detect->Quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Collection Extract Extraction (SPE or LLE) Sample->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into LC Reconstitute->Inject Separate UPLC/HPLC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize MRM MRM Detection Ionize->MRM Integrate Integrate MRM Transitions MRM->Integrate Calibrate Generate Calibration Curve (with IS) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Sources

Application

Guide to the Safe Laboratory Handling and Storage of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine (CAS No. 73675-45-3) is a tertiary amine derivative increasingly utilized...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine (CAS No. 73675-45-3) is a tertiary amine derivative increasingly utilized as a key building block in medicinal chemistry and organic synthesis.[1] With a molecular formula of C₁₄H₂₃NO and a molecular weight of 221.34 g/mol , its structure is of significant interest in neuroscience research.[1][2][3] Specifically, the 4-tert-butylphenoxy scaffold is explored for creating dual-target ligands with potential applications in developing therapeutics for neurodegenerative diseases.[1] Given its specialized use and the limited comprehensive toxicological data, establishing robust safety protocols is paramount for protecting laboratory personnel.

This document provides a detailed guide for the safe handling, storage, and emergency management of this compound, grounded in established laboratory safety principles and data from structurally related chemicals. The protocols herein are designed to empower researchers to mitigate risks effectively.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. While specific GHS classifications for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine are not universally established, a risk assessment can be conducted by examining its functional groups (tertiary amine, phenoxy ether) and data from analogous compounds.

1.1 Summary of Potential Hazards Based on data from similar chemical structures, researchers should assume the following potential hazards:

  • Skin and Eye Irritation: Similar N,N-dimethylethylamine and phenoxy compounds are known to cause skin and serious eye irritation.[4] Direct contact must be avoided.

  • Oral Toxicity: Related amines are classified as harmful if swallowed.[5][6] Ingestion could lead to adverse health effects.

  • Endocrine Disruption: The 4-tert-butylphenol moiety is a known structural alert for endocrine disruption.[6] Studies on 2,4-Di-tert-butylphenol (a related compound) have shown it can act as an endocrine disruptor by interacting with nuclear receptors.[7] Long-term or repeated exposure should be minimized.

  • Aquatic Toxicity: Phenolic compounds can be toxic to aquatic life.[8] Proper disposal is crucial to prevent environmental contamination.

1.2 Physicochemical and Identifier Data

PropertyValueSource
IUPAC Name 2-(4-tert-butylphenoxy)-N,N-dimethylethanamine[9]
CAS Number 73675-45-3[1][3][9]
Molecular Formula C₁₄H₂₃NO[1][2]
Molecular Weight 221.34 g/mol [1][3]
Purity Typically ≥97%[1][3]
InChI Key YIHQSHZGUVBLTN-UHFFFAOYSA-N[3]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is required. This strategy is based on the hierarchy of controls, prioritizing the removal of the hazard at its source.

2.1 Engineering Controls The primary engineering control for handling this compound, particularly when in powdered form or when preparing solutions, is a certified chemical fume hood . This is crucial for two reasons:

  • Inhalation Prevention: It prevents the inhalation of fine powders or aerosols that may be generated during manipulation.

  • Containment: It provides a contained workspace, minimizing the spread of contamination in the event of a small spill.

All work involving the transfer of solid material or the preparation of stock solutions must be performed within a fume hood.

2.2 Personal Protective Equipment (PPE) The following PPE is mandatory when handling 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing (e.g., transferring large volumes), chemical splash goggles should be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique and wash hands thoroughly with soap and water.[4]

  • Protective Clothing: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure that street clothes are fully covered.

  • Respiratory Protection: Not typically required when work is conducted within a chemical fume hood. If a situation necessitates handling the material outside of a fume hood, a risk assessment must be performed by an environmental health and safety professional to determine the appropriate respiratory protection.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to standardized protocols minimizes variability and reduces the likelihood of exposure. The following procedures should be adopted for common laboratory manipulations.

3.1 Protocol: Weighing and Aliquoting Solid Compound This protocol is designed to prevent the generation of airborne dust and to ensure accurate measurement.

  • Preparation:

    • Designate a specific area within a chemical fume hood for weighing.

    • Pre-label all vials or containers before bringing the stock chemical into the hood.

    • Place a weigh boat on an analytical balance and tare.

  • Weighing:

    • Carefully open the stock container. Avoid any sudden movements that could aerosolize the powder.

    • Using a clean, dedicated spatula, carefully transfer the desired amount of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine to the weigh boat.

    • Close the stock container immediately after dispensing.

  • Transfer:

    • Carefully transfer the weighed solid into the pre-labeled destination vial. A powder funnel may be used to prevent loss of material.

  • Cleanup:

    • Wipe the spatula, weigh boat, and any contaminated surfaces within the fume hood with a solvent-dampened wipe (e.g., 70% ethanol) to decontaminate.

    • Dispose of all contaminated disposable materials (gloves, wipes, weigh boat) in a designated hazardous chemical waste container.

    • Wash hands thoroughly after the procedure is complete.

3.2 Protocol: Preparation of Stock Solutions This protocol outlines the steps for safely dissolving the compound in a solvent.

  • Preparation:

    • Perform all steps within a chemical fume hood.

    • Ensure the chosen solvent is compatible with the compound and the experimental procedure.

    • Add the weighed solid of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine to an appropriately sized, pre-labeled volumetric flask or vial.

  • Dissolution:

    • Add a portion of the desired solvent to the container, ensuring not to fill to the final volume.

    • Cap the container securely and mix using a vortex mixer or by gentle swirling until the solid is fully dissolved. Sonication may be used if necessary, but ensure the container is properly sealed to prevent aerosol generation.

    • Once dissolved, add the remaining solvent to reach the final desired concentration and volume.

  • Storage:

    • Seal the container tightly. Parafilm may be used for additional security.

    • Label the container clearly with the chemical name, concentration, solvent, preparation date, and your initials.

    • Store the solution according to the guidelines in Section 4.

Storage and Chemical Compatibility

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

4.1 Recommended Storage Conditions

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[4][5] Avoid storing in areas with direct sunlight or heat sources.

  • Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[4][5] Some suppliers recommend storing under an inert gas atmosphere to preserve purity.[4]

  • Segregation: Store away from incompatible materials.

4.2 Chemical Incompatibilities While specific reactivity data is limited, the amine and ether functional groups suggest incompatibility with the following:

Incompatible Material ClassRationale for Incompatibility
Strong Oxidizing Agents Can react exothermically and potentially violently.
Strong Acids / Acid Chlorides Tertiary amines are basic and will undergo a strong exothermic neutralization reaction.
Bases While the compound itself is a base, strong bases may be incompatible with other parts of the molecule or impurities.[6]
Copper Some amine compounds are known to be corrosive to copper and its alloys.[6]

Emergency Procedures

Preparedness is key to managing unexpected events like spills or exposures.

5.1 Spill Response In the event of a spill, follow the workflow outlined below. This procedure is for small, manageable laboratory spills only. For large spills, evacuate the area and contact institutional emergency personnel.

SpillResponse start Spill Occurs assess Assess Spill Size & Immediate Danger start->assess small_spill Small & Contained? assess->small_spill evacuate Evacuate Area & Call Emergency Services small_spill->evacuate No don_ppe Don Additional PPE (e.g., double gloves) small_spill->don_ppe Yes contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Contaminated Material into Waste Bag contain->collect decontaminate Decontaminate Area with Appropriate Solvent collect->decontaminate dispose Dispose of Waste in Hazardous Waste Container decontaminate->dispose end Procedure Complete dispose->end

Caption: Workflow for small laboratory spill response.

5.2 First Aid Measures These measures are based on guidelines for structurally similar chemicals and should be followed while seeking immediate medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] If irritation occurs or persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Waste Disposal

All waste materials contaminated with 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

References

  • 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. Benchchem.
  • 2-(4-tert-Butylphenoxy)-N,N-dimethylethanamine. ChemicalBook.
  • SAFETY DATA SHEET: N,N-Dimethylethylamine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 2-(3,4-Dimethoxyphenyl)-N-methylethylamine. TCI Chemicals.
  • 2-(4-(Tert-Butyl)phenoxy)-N,N-dimethylethanamine. SynHet.
  • SAFETY DATA SHEET: 2,4-Di-tert-butylphenol. Fisher Scientific.
  • 2-(4-(tert-Butyl)phenoxy)-n,n-dimethylethanamine. Sigma-Aldrich.
  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors.
  • Risk Assessment Report on p-tert-butylphenol Human Health Part. European Commission.
  • Aquatic toxicity of four alkylphenols and their binary mixtures. PubMed.

Sources

Method

The Emergence of Aryl-Ether Scaffolds in Molecular Glue Design: Application Notes for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Introduction: Beyond Bifunctional Degraders - The Rise of Molecular Glues Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Bifunctional Degraders - The Rise of Molecular Glues

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable"[1][2][3]. This approach utilizes the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins[2][4][]. While proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that tether a target protein to an E3 ubiquitin ligase, have been at the forefront of this field, a distinct class of molecules known as molecular glues is rapidly gaining prominence[6][7][8].

Molecular glues are typically smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent degradation[7][8][9]. Unlike PROTACs, which consist of two distinct ligands connected by a linker, molecular glues reshape the surface of a protein to create a new interface for a neo-substrate[2][10][11]. This often results in more favorable physicochemical properties, such as improved cell permeability and oral bioavailability[3][8].

The discovery of molecular glues has largely been serendipitous; however, the field is moving towards a more rational design approach[12][13]. A key component in the rational design of novel molecular glues is the linker or scaffold that connects the E3 ligase-binding moiety to the neo-substrate-binding moiety. This guide focuses on the application of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine as a versatile linker scaffold for the development of new molecular glues.

The Rationale for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine as a Molecular Glue Linker

The chemical structure of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine presents several advantageous features for its use as a linker in molecular glue design:

  • Aryl-Ether Core: The phenoxy-ethylamine backbone provides a semi-rigid scaffold that can be readily functionalized. Aryl-ether linkages are common in medicinal chemistry due to their metabolic stability and ability to orient appended functionalities in defined vectors.

  • Tertiary Amine: The N,N-dimethylethanamine moiety can serve as a key interaction point, potentially engaging with the E3 ligase or the target protein through hydrogen bonding or ionic interactions[14]. It also provides a handle for further chemical modification.

  • tert-Butyl Group: This bulky, lipophilic group can be crucial for establishing van der Waals interactions within a binding pocket, potentially on the E3 ligase or the target protein, thereby contributing to the stability of the ternary complex[14].

  • Synthetic Tractability: This compound can be synthesized through well-established methods like the Williamson ether synthesis, allowing for the straightforward generation of analogs for structure-activity relationship (SAR) studies[14].

This application note will provide detailed protocols for the synthesis, characterization, and cellular evaluation of molecular glues incorporating the 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine linker.

Experimental Protocols

Part 1: Synthesis of a Molecular Glue Candidate Incorporating the Linker

This protocol describes a general method for synthesizing a molecular glue candidate by coupling a known E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon (CRBN) recruitment) to the 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine linker, followed by attachment of a warhead targeting a protein of interest (POI).

Diagram of the Synthetic Workflow

synthetic_workflow cluster_synthesis Molecular Glue Synthesis A 2-(4-(tert-Butyl)phenoxy) -N,N-dimethylethanamine Linker C Linker-Ligand Conjugate A->C Coupling Reaction B E3 Ligase Ligand (e.g., Thalidomide derivative) B->C E Final Molecular Glue Candidate C->E Coupling Reaction D Protein of Interest (POI) Warhead D->E

Caption: Synthetic workflow for a molecular glue candidate.

Materials:

  • 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

  • A suitable derivative of an E3 ligase ligand (e.g., with a reactive handle like a carboxylic acid or an amine)

  • A warhead for the protein of interest (with a complementary reactive handle)

  • Coupling reagents (e.g., HATU, EDC/HOBt)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Activation of the E3 Ligase Ligand: Dissolve the E3 ligase ligand derivative in anhydrous DMF. Add a coupling reagent such as HATU and a base like DIPEA. Stir at room temperature for 30 minutes to activate the carboxylic acid (if applicable).

  • Coupling to the Linker: To the activated E3 ligase ligand solution, add a solution of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine in anhydrous DMF. The tertiary amine of the linker can be modified to a primary or secondary amine for this coupling step if necessary. Let the reaction proceed at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the linker-ligand conjugate using NMR and LC-MS.

  • Attachment of the POI Warhead: Repeat the coupling procedure (steps 1-4) to attach the POI warhead to the other end of the linker-ligand conjugate. The specific functional groups for coupling will depend on the chosen warhead.

  • Final Purification and Characterization: Purify the final molecular glue candidate using preparative HPLC and confirm its identity and purity by NMR and high-resolution mass spectrometry.

Part 2: Biophysical Characterization of Ternary Complex Formation

The formation of a stable ternary complex (E3 ligase-molecular glue-target protein) is essential for the activity of a molecular glue[15][16][17]. Several biophysical techniques can be employed to characterize this interaction.

Diagram of the Ternary Complex Formation Assay Workflow

ternary_complex_workflow cluster_biophysical Biophysical Assay Workflow A Purified E3 Ligase D Incubation A->D B Purified Target Protein (POI) B->D C Molecular Glue Candidate C->D E Biophysical Measurement (e.g., TR-FRET, SPR, ITC) D->E F Data Analysis: Affinity & Cooperativity E->F

Caption: Workflow for biophysical characterization.

2.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay ideal for high-throughput screening and quantitative analysis of ternary complex formation[18][19].

Materials:

  • Purified, recombinant E3 ligase (e.g., CRBN-DDB1 complex)

  • Purified, recombinant POI

  • Molecular glue candidate

  • Lanthanide-labeled anti-tag antibody (e.g., anti-His-Tb)

  • Fluorescently labeled anti-tag antibody (e.g., anti-GST-d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume microplates

Procedure:

  • Protein Labeling: Ensure the E3 ligase and POI have different affinity tags (e.g., His-tag and GST-tag).

  • Assay Setup: In a 384-well plate, add the assay buffer, the lanthanide-labeled antibody, the fluorescently labeled antibody, the E3 ligase, and the POI at optimized concentrations.

  • Compound Addition: Add the molecular glue candidate at various concentrations (e.g., a 10-point serial dilution). Include a DMSO control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the EC50 for ternary complex formation.

2.2 Surface Plasmon Resonance (SPR)

SPR can provide detailed kinetic information (kon and koff) about the binary and ternary interactions[20].

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified E3 ligase and POI

  • Molecular glue candidate

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

  • Binary Interaction Analysis: Inject the other protein (the POI) at various concentrations over the immobilized surface to measure the binary interaction affinity.

  • Ternary Complex Analysis: Inject the POI at a constant concentration mixed with varying concentrations of the molecular glue candidate.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the affinity (KD) for the ternary complex. Assess the cooperativity of the system.

Parameter TR-FRET SPR Isothermal Titration Calorimetry (ITC)
Principle Proximity-based energy transferChange in refractive index upon bindingHeat change upon binding
Throughput HighLow to MediumLow
Information EC50, endpoint measurementkon, koff, KD, real-time kineticsKD, ΔH, ΔS, stoichiometry
Protein Consumption LowMediumHigh
Part 3: Cellular Assays for Target Degradation

Ultimately, the efficacy of a molecular glue is determined by its ability to induce the degradation of the target protein in a cellular context[21][22].

3.1 Western Blotting

Western blotting is the gold standard for directly visualizing and quantifying protein degradation[21].

Materials:

  • Cell line expressing the POI

  • Molecular glue candidate

  • Cell lysis buffer

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the molecular glue candidate for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO control.

  • Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control, followed by the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the DMSO control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

3.2 In-Cell Target Engagement and Ternary Complex Formation (NanoBRET™)

The NanoBRET™ assay allows for the real-time measurement of protein-protein interactions in living cells, providing a direct readout of ternary complex formation[23].

Materials:

  • Cell line co-expressing the POI fused to HaloTag® and the E3 ligase fused to NanoLuc® luciferase

  • Molecular glue candidate

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Live Cell Substrate

Procedure:

  • Cell Plating: Seed the engineered cells in a white 96-well plate.

  • Ligand and Compound Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the molecular glue candidate at various concentrations.

  • Substrate Addition and Measurement: Add the Nano-Glo® Live Cell Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer capable of BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine the EC50 for ternary complex formation in a cellular environment.

Diagram of the Cellular Degradation Mechanism

degradation_pathway cluster_cell Cellular Protein Degradation Pathway MG Molecular Glue Ternary Ternary Complex (E3-MG-POI) MG->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of molecular glue-induced degradation.

Conclusion

The 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine scaffold represents a promising starting point for the rational design of novel molecular glues. Its chemical properties and synthetic accessibility make it an attractive linker for connecting E3 ligase ligands with warheads for various proteins of interest. The protocols outlined in this application note provide a comprehensive framework for the synthesis, biophysical characterization, and cellular evaluation of molecular glue candidates built upon this scaffold. By systematically applying these methods, researchers can accelerate the discovery and optimization of new therapeutics in the exciting field of targeted protein degradation.

References

  • Molecular glue - Wikipedia.
  • Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC - PubMed Central.
  • Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PubMed Central.
  • Molecular Glues: Principles, Mechanisms, and Advantages - eMolecules.
  • How Do Molecular Glues Differ
  • Molecular Glue refers to small molecules, typically smaller than PROTACs, often with improved physicochemical properties, designed to stabilize interactions between two proteins. - BOC Sciences.
  • Review of Targeted Protein Degradation: Molecular Structures and Mechanisms.
  • Molecular Glue - Revolutionizing Drug Discovery | Learn More Now - Vipergen.
  • Differences in the mechanism of action between PROTAC and molecular...
  • Targeted Protein Degradation with PROTACs and Molecular Glues - Crown Bioscience Blog.
  • Molecular Glues in Targeted Protein Degradation - Sygn
  • Molecular Glues: A New Dawn After PROTAC - Biopharma PEG.
  • Assays for Targeted Protein Degrad
  • Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen–Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design | ACS Chemical Biology - ACS Public
  • Chapter 2.
  • Protein Degradation Assays - PROTAC Screening - Reaction Biology.
  • 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine - Benchchem.
  • A Structural and Biophysical Perspective of Degrader Activity Through Ternary Complex Formation | Request PDF - ResearchG
  • Molecular glues tackle undruggable targets - CAS.org.
  • Assay-based strategies supporting molecular glue drug discovery.
  • Protein Degradation and PROTACs - Promega Corpor
  • Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - RU.
  • Comparative analysis of biophysical methods for monitoring protein proximity induction in the development of small molecule degraders - PubMed.
  • Rational Chemical Design of Molecular Glue Degraders - PMC - PubMed Central - NIH.

Sources

Application

In Vitro Ubiquitination Assays for Characterizing 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine Based Degraders

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Principles and Introduction Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic strategy to eliminat...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Principles and Introduction

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic strategy to eliminate disease-causing proteins.[1] Unlike conventional inhibitors that merely block a protein's function, degraders such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues catalytically induce the destruction of the target protein.[1][2] They achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS).[2]

A key event in this process is the formation of a "ternary complex," which consists of the target protein, the degrader molecule, and an E3 ubiquitin ligase.[3][4] This proximity, induced by the degrader, allows the E3 ligase to transfer ubiquitin (a small regulatory protein) to the target protein.[5] The resulting polyubiquitin chain acts as a signal, marking the target protein for destruction by the proteasome.[6]

The chemical scaffold 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine and its derivatives are often components of ligands that recruit the Cereblon (CRBN) E3 ligase complex.[7] CRBN is a well-characterized substrate receptor for the CULLIN-RING Ligase 4 (CRL4) complex and is frequently exploited in the design of novel degraders.[8][9]

The in vitro ubiquitination assay is an indispensable tool for the direct, biochemical validation of these degraders.[10] It allows researchers to reconstitute the key components of the ubiquitination cascade outside of the cell to confirm that a degrader can mediate the formation of a productive ternary complex, leading to the specific ubiquitination of a target protein.[11] This cell-free system provides unambiguous evidence of the degrader's primary mechanism of action, independent of complex cellular processes like permeability and bioavailability.[2]

Mechanism of Action: CRBN-Mediated Ubiquitination

The degrader acts as a molecular bridge. One end of the molecule binds to the CRBN substrate receptor, while the other end binds to the Protein of Interest (POI). This binding event forms the critical POI-Degrader-CRBN ternary complex.[4][12] The formation of this complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme, which is recruited by the CRL4CRBN complex and carries an activated ubiquitin molecule.[13] This proximity facilitates the transfer of ubiquitin from the E2 enzyme to accessible lysine residues on the surface of the POI.[14] The process can repeat, building a polyubiquitin chain (typically linked via lysine 48, K48) that serves as the degradation signal.[6][15]

Caption: CRBN-based degrader mechanism.

Experimental Workflow Overview

The in vitro ubiquitination assay follows a logical progression from preparation to analysis. It begins with the careful preparation and quantification of all necessary recombinant proteins and reagents. The core of the experiment is the reaction assembly, where components are combined in a specific order to initiate ubiquitination. Following incubation, the reaction is stopped, and the products are separated by size using SDS-PAGE. Finally, Western blotting with specific antibodies is used to visualize the ubiquitination of the target protein.

Experimental_Workflow Prep Step 1: Reagent Preparation Assemble Step 2: Reaction Assembly Prep->Assemble Incubate Step 3: Incubation (e.g., 37°C, 60-90 min) Assemble->Incubate Quench Step 4: Stop Reaction (Add SDS Sample Buffer) Incubate->Quench Detect Step 5: SDS-PAGE & Western Blot Quench->Detect Analyze Step 6: Data Analysis Detect->Analyze

Caption: Workflow for the in vitro ubiquitination assay.

Detailed Protocol for In Vitro Ubiquitination Assay

This protocol is designed to validate the ability of a 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine based degrader to induce CRBN-dependent ubiquitination of a specific target protein.

Reagents and Materials
ReagentRecommended SourcePurpose
Enzymes & Proteins
E1 Activating Enzyme (Human UBA1)Boston Biochem / R&D SystemsActivates ubiquitin in an ATP-dependent manner.
E2 Conjugating Enzyme (Human UBE2D3/UbcH5c)Boston Biochem / R&D SystemsAccepts ubiquitin from E1 and works with CRL4CRBN.[15]
E2 Conjugating Enzyme (Human UBE2G1)Boston Biochem / R&D SystemsCan work with UBE2D3 to extend polyubiquitin chains.[9][15]
E3 Ligase Complex (Human DDB1/CRBN)Boston Biochem / BPS BioscienceThe degrader-recruited E3 ligase complex.[16]
Ubiquitin (Human, wild-type)Boston Biochem / LifeSensorsThe small protein tag for degradation.
Protein of Interest (POI)User-purified or commercialThe target protein for ubiquitination.
Chemicals & Buffers
Degrader StockUser-synthesizedThe test compound, dissolved in 100% DMSO.
ATP SolutionSigma-AldrichEnergy source for the E1 enzyme.[17]
10X Ubiquitination BufferBoston Biochem or homemadeMaintains optimal pH and ionic strength for the reaction.
SDS-PAGE Sample Buffer (e.g., 4X Laemmli)Bio-RadStops the reaction and prepares samples for electrophoresis.
Antibodies & Detection
Primary Antibody against POICell Signaling / AbcamDetects the target protein on the Western blot.
Primary Antibody against Ubiquitin (e.g., P4D1)Santa Cruz / Cell SignalingDetects all ubiquitinated species.[18]
HRP-conjugated Secondary AntibodyJackson ImmunoResearchBinds to the primary antibody for chemiluminescent detection.
Chemiluminescence (ECL) SubstrateThermo Fisher / MilliporeReacts with HRP to produce a detectable light signal.
Step-by-Step Methodology

1. Reagent Preparation:

  • Thaw all recombinant proteins (E1, E2, E3, POI, Ubiquitin) on ice.

  • Prepare a 100 mM stock solution of ATP in water, pH 7.5. Store in aliquots at -20°C.

  • Prepare a 10X Ubiquitination Buffer (e.g., 500 mM HEPES pH 8.0, 500 mM NaCl, 100 mM MgCl₂).

  • Prepare a working solution of your degrader by diluting the DMSO stock in reaction buffer. Causality Note: Performing serial dilutions in buffer rather than adding a tiny volume of high-concentration DMSO prevents precipitation and minimizes the final DMSO concentration in the reaction, which can inhibit enzymes.

2. Reaction Assembly:

  • Set up reactions in 1.5 mL microcentrifuge tubes on ice. It is critical to include proper controls to ensure the observed ubiquitination is degrader- and E3-ligase-dependent.

  • Assemble the reactions in the order listed in the table below. Causality Note: Adding ATP last is a common practice to synchronize the start of the enzymatic reaction across all samples.

Table 1: Example Reaction Setup (25 µL Total Volume)

ComponentStock Conc.Volume (µL)Final Conc.(+) Ctl(-) Degrader(-) E3(-) POI
Nuclease-Free Water-to 25 µL-
10X Ub. Buffer10X2.51X
ATP Solution100 mM2.510 mM
E1 Enzyme (UBA1)5 µM0.5100 nM
E2 Enzyme (UBE2D3)25 µM1.01 µM
Ubiquitin10 mg/mL1.0~100 µM
Protein of Interest (POI)10 µM5.02 µM-
E3 Ligase (DDB1/CRBN)10 µM1.0400 nM-
Degrader (in buffer/DMSO)25 µM1.01 µM-
Vehicle (buffer/DMSO)-1.0(4% DMSO)---

3. Incubation:

  • Mix the reactions gently by flicking the tubes.

  • Incubate the tubes in a thermal block or water bath at 37°C for 60-90 minutes . The optimal time may need to be determined empirically.

4. Stopping the Reaction:

  • Terminate the reaction by adding 8 µL of 4X SDS-PAGE sample buffer containing a reducing agent (like DTT or β-mercaptoethanol).

  • Boil the samples at 95-100°C for 5 minutes to fully denature the proteins.

5. Detection by Western Blot:

  • Load 15-20 µL of each reaction onto an SDS-PAGE gel (polyacrylamide percentage should be chosen based on the POI's molecular weight).

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against your POI overnight at 4°C. Trustworthiness Note: Probing with an anti-POI antibody is the most direct way to confirm the ubiquitination of your specific target.[18]

  • Wash the membrane thoroughly with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Image the blot using a chemiluminescence imager.

Data Analysis and Interpretation

A successful experiment will show a characteristic pattern on the Western blot.

  • Positive Result: In the lane containing all components including the degrader, you should observe the band corresponding to the unmodified POI, as well as a "ladder" of higher molecular weight bands.[2] Each "rung" on this ladder represents the addition of one or more ubiquitin molecules (~8.5 kDa each) to the POI.[5] This ladder is the definitive sign of polyubiquitination.

  • Negative Controls:

    • The (-) Degrader lane should show only the unmodified POI band, or significantly less laddering than the positive control. This demonstrates the ubiquitination is dependent on the degrader.

    • The (-) E3 Ligase lane should show no laddering, confirming the reaction requires the CRBN complex.

    • The (-) POI lane is used to check for E3 ligase auto-ubiquitination, which can sometimes occur.

Table 2: Example Data Summary

ConditionPOI Band Intensity (Arbitrary Units)Ubiquitination Ladder Intensity (A.U.)Interpretation
Complete Reaction 15008500Strong, degrader-induced ubiquitination
No Degrader 9800200Basal ubiquitination is negligible
No E3 Ligase 100000Reaction is CRBN-dependent

Troubleshooting

IssuePossible CauseSolution
No ubiquitination signal Inactive enzyme (E1, E2, or E3)Use new aliquots of enzymes; verify their activity independently if possible.
Degraded ATPUse a fresh aliquot of ATP stock solution.
Degrader does not form a productive ternary complexTest a higher concentration of the degrader; consider that the degrader may be inactive.
High background/smearing in all lanes Contaminating ubiquitin ligases or DUBs in protein prepsEnsure all recombinant proteins are of high purity. Add a DUB inhibitor (e.g., PR-619) to the reaction buffer.
Smear only in (-) POI lane E3 ligase auto-ubiquitinationThis is a known phenomenon. As long as the signal in the complete reaction lane is significantly stronger, the result is valid.

References

  • Ciulli, A. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. Available at: [Link]

  • Essays in Biochemistry. (n.d.). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Portland Press. Available at: [Link]

  • Fernando, K., & Somasundaram, S. (2021). Ubiquitination detection techniques. PubMed Central. Available at: [Link]

  • Casey, K., et al. (2026). Advancing PROTAC development through innovative preclinical model systems. News-Medical.Net. Available at: [Link]

  • ResearchGate. (n.d.). Western blot detection of ubiquitin-specific signals at the same positions as those of higher molecular mass forms of Kip1 in samples from the ubiquitinylation assays. Available at: [Link]

  • RCSB PDB. (2021). Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. PubMed Central. Available at: [Link]

  • Biocompare. (2016). Detection of Ubiquitination by Western Blot. Available at: [Link]

  • ResearchGate. (n.d.). Summary of all molecular glue-induced ternary complexes. Available at: [Link]

  • bioRxiv. (2023). Targeted Protein Degradation through Recruitment of the CUL4A Complex Adaptor Protein DDB1. Available at: [Link]

  • Krönke, J., et al. (2018). Genome-wide screen identifies cullin-RING ligase machinery required for lenalidomide-dependent CRL4CRBN activity. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2025). A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase. Chemical Science. Available at: [Link]

  • Farnaby, W., et al. (2022). Mechanism of degrader-targeted protein ubiquitinability. PubMed Central. Available at: [Link]

  • Nucleic Acids Research. (2018). Probing protein ubiquitination in live cells. Oxford Academic. Available at: [Link]

  • Royal Society of Chemistry. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. Available at: [Link]

  • Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. PubMed Central. Available at: [Link]

  • Bigenwald, C., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. PubMed Central. Available at: [Link]

  • Steinebach, C., et al. (2020). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PubMed Central. Available at: [Link]

  • Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of CRBN ligands and their derivatives. Available at: [Link]

  • Nature. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Available at: [Link]

  • Steinebach, C., et al. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Cereblon E3 ligase modulator. Available at: [Link]

Sources

Application

supplier and purchasing information for research-grade 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth resource on the procurement, handling, and application of research-grade 2-(4-(te...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth resource on the procurement, handling, and application of research-grade 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine (CAS No. 73675-45-3). The information herein is curated to support professionals in neuroscience, medicinal chemistry, and drug development in leveraging this versatile chemical intermediate for the synthesis of novel therapeutics, particularly multi-target ligands for neurodegenerative diseases.

Section 1: Compound Overview and Significance

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a tertiary amine derivative featuring a phenoxyethylamine backbone with a tert-butyl group at the para position of the phenyl ring.[1] Its molecular formula is C₁₄H₂₃NO, and it has a molecular weight of 221.34 g/mol .[1] This compound has garnered significant interest in pharmaceutical research as a key building block for the development of multi-target directed ligands. Specifically, molecules incorporating the 4-tert-butylphenoxy scaffold have been investigated as dual-target ligands with potent affinity for the histamine H3 receptor (H3R) and inhibitory activity against monoamine oxidase B (MAO-B).[1] This dual mechanism is a promising strategy in the research of complex neurodegenerative conditions like Parkinson's disease, as it aims to enhance neurotransmitter availability through H3R antagonism while offering neuroprotection via MAO-B inhibition.[1]

Section 2: Supplier and Purchasing Information

Procuring high-purity 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is critical for reproducible and reliable research outcomes. The following table provides a non-exhaustive list of suppliers for this research-grade chemical. Researchers are advised to request a certificate of analysis (CoA) from the supplier to verify purity and identity.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichCOM63846883197%Inquire
BLD PharmatechBD0144289293%Inquire
SynHetCAS-73675-45-3>99%Inquire
BenchChemB1239221≥97%Inquire
ChemUniverse-InquireInquire
Atomax Chemicals-InquireInquire
Xidian ReagentsB84654497%250mg

Section 3: Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its proper handling, storage, and use in experimental settings.

Physicochemical Data:

PropertyValue
CAS Number 73675-45-3
Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol [1]
Appearance Inquire with supplier
Solubility While specific quantitative data is not readily available, based on its structure and common synthetic procedures, it is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and alcohols such as ethanol. Its miscibility with a broader range of common laboratory solvents should be determined empirically.

Storage and Handling:

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture ingress.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

Section 4: Synthesis and Quality Control Protocols

Synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

The most common and well-established method for synthesizing this compound is the Williamson ether synthesis.[1]

Protocol: Williamson Ether Synthesis

This protocol details the nucleophilic substitution reaction between 4-tert-butylphenol and an N,N-dimethylethanolamine derivative.

Materials:

  • 4-tert-Butylphenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • N,N-Dimethyl-2-chloroethylamine hydrochloride

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butylphenol (1.0 equivalent) in anhydrous DMF.

  • Add potassium carbonate (2.5 equivalents) to the solution.

  • Heat the mixture to 80°C and stir.

  • Slowly add N,N-dimethyl-2-chloroethylamine hydrochloride (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring the mixture at 80°C for 12-18 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove solid potassium carbonate.

  • Remove the DMF under reduced pressure.

  • Purify the crude product using silica gel column chromatography with a hexane:ethyl acetate (4:1) eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine.

Expected Yield: 72-78%[1]

Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-tert-Butylphenol 4-tert-Butylphenol Reaction Reaction at 80°C (12-18 hours) 4-tert-Butylphenol->Reaction K2CO3 K2CO3 K2CO3->Reaction N,N-Dimethyl-2-chloroethylamine HCl N,N-Dimethyl-2-chloroethylamine HCl N,N-Dimethyl-2-chloroethylamine HCl->Reaction DMF (solvent) DMF (solvent) DMF (solvent)->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Cooling Purification Silica Gel Chromatography Workup->Purification Final_Product 2-(4-(tert-Butyl)phenoxy)- N,N-dimethylethanamine Purification->Final_Product

Caption: Workflow for the Williamson ether synthesis.

Quality Control

Ensuring the purity and identity of the synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water with a small percentage of a modifier like trifluoroacetic acid (TFA) is commonly used.

  • Detection: UV detection at a wavelength of approximately 220 nm is appropriate for the aromatic ring.

  • Expected Purity: Research-grade material should have a purity of ≥97%.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ) are approximately:

    • 1.32 ppm (singlet, 9H, tert-butyl group)

    • 2.24 ppm (singlet, 6H, N-methyl groups)

    • 2.68 ppm (triplet, J=5.6 Hz, 2H, -CH₂N-)

    • 4.02 ppm (triplet, J=5.6 Hz, 2H, -OCH₂-)

    • 6.82–7.12 ppm (multiplet, 4H, aromatic protons)[1]

Section 5: Application Notes and Protocols

The primary application of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is as a chemical intermediate for the synthesis of more complex molecules, particularly dual-target ligands for H3R and MAO-B.

Synthesis of a Dual-Target H3R Antagonist/MAO-B Inhibitor

This protocol provides a general framework for the synthesis of a dual-target ligand by coupling 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine with a suitable pharmacophore.

Protocol: Synthesis of a Piperidine-Containing Ligand

This protocol describes the synthesis of a piperidine-containing ligand from a bromo-precursor derived from 4-tert-butylphenol.

Materials:

  • 4-tert-Butylphenol

  • 1,3-Dibromopropane

  • Sodium propanolate

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Ethanol

  • Water

Procedure:

  • Synthesis of 4-tert-butylphenoxypropyl bromide: React 4-tert-butylphenol with 1,3-dibromopropane in the presence of freshly prepared sodium propanolate.

  • Coupling Reaction: Reflux the resulting 4-tert-butylphenoxypropyl bromide with piperidine in a mixture of ethanol and water (21:4) with powdered potassium carbonate and a catalytic amount of potassium iodide for approximately 20 hours.

  • Purification: After the reaction is complete, purify the crude product to obtain the free base of the final ligand.

  • Salt Formation (Optional): The purified free base can be converted into a more stable salt, such as a hydrogen oxalate, for easier handling and storage.

Diagram: Synthesis of a Dual-Target Ligand

Ligand_Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Coupling Reaction Reactant1 4-tert-Butylphenol Intermediate 4-tert-butylphenoxypropyl bromide Reactant1->Intermediate Reactant2 1,3-Dibromopropane Reactant2->Intermediate Final_Ligand Piperidine-containing Dual-Target Ligand Intermediate->Final_Ligand Reactant3 Piperidine Reactant3->Final_Ligand

Caption: Two-step synthesis of a dual-target ligand.

In Vitro Biological Assays

The synthesized ligands can be evaluated for their biological activity using in vitro assays for H3R binding and MAO-B inhibition.

Protocol: Histamine H3 Receptor Radioligand Binding Assay

This protocol is adapted for a 96-well plate format to determine the affinity of test compounds for the human H3 receptor.

Materials:

  • Membranes from cells expressing human H3 receptors (e.g., HEK293 cells)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

  • Radioligand: [³H]-N-α-Methylhistamine

  • Unlabeled ligand for non-specific binding (e.g., (R)-(-)-α-Methylhistamine)

  • Test compounds (synthesized ligands)

  • 96-well filter plates (e.g., Unifilter GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare dilutions of the test compounds in the assay buffer.

  • In a 96-deep-well plate, add the assay buffer, radioligand, and either the unlabeled ligand (for non-specific binding) or the test compound.

  • Add the diluted membranes (e.g., 15 µg per well) to each well.

  • Incubate the plate for 60 minutes at 27°C.

  • Pre-soak the filter plates in a solution like 0.5% polyethyleneimine (PEI).

  • Transfer the contents of the reaction plate to the filter plate and aspirate the liquid.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Add a scintillation cocktail to each well of the dried filter plate.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compounds.

Protocol: Monoamine Oxidase B (MAO-B) Fluorometric Inhibition Assay

This protocol measures the inhibition of MAO-B by test compounds through the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B reaction.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B substrate (e.g., Benzylamine)

  • Fluorogenic probe (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • Test compounds

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black plate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well black plate, add the test compounds, positive control, or assay buffer (for enzyme control).

  • Prepare an MAO-B enzyme solution in the assay buffer and add it to the wells.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Prepare a substrate solution containing the MAO-B substrate, fluorogenic probe, and HRP in the assay buffer.

  • Add the substrate solution to all wells to initiate the reaction.

  • Measure the fluorescence kinetically at an appropriate excitation/emission wavelength pair (e.g., 535/587 nm for Amplex® Red) at 37°C for 10-40 minutes.

  • Calculate the rate of reaction and determine the IC₅₀ values for the test compounds.[2]

References

  • Request A Quote - ChemUniverse. Available at: [Link]

  • Atomax Chemicals Co., Ltd. - ChemBuyersGuide.com. Available at: [Link]

  • 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine - Xidian Reagents. Available at: [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Assay Genie. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Welcome to the technical support center for the synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields.

Reaction Overview & Mechanism

The synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this process, the 4-tert-butylphenoxide ion, a potent nucleophile, attacks the electrophilic carbon of N,N-dimethyl-2-chloroethylamine, displacing the chloride leaving group.[3][5]

The efficiency of this SN2 reaction is paramount for achieving a high yield and is highly sensitive to reaction conditions.[6][7]

Caption: General reaction scheme for the synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is disappointingly low. What are the most likely causes?

A low yield can stem from several factors, often related to incomplete reactions or competing side reactions.[4]

  • Incomplete Deprotonation: The first step, the deprotonation of 4-tert-butylphenol, is critical. If the base is not strong enough or used in insufficient quantity, a significant portion of the phenol will remain unreacted and thus non-nucleophilic.[4] For aryl alcohols, moderately strong bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are effective.[3][8] Using a stronger base like sodium hydride (NaH) can ensure complete deprotonation but requires strictly anhydrous conditions.[8][9]

  • Sub-optimal Solvent Choice: The solvent plays a crucial role. Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction rate significantly.[3][6] Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended as they solvate the cation (e.g., K⁺), leaving a "naked" and highly reactive phenoxide anion, which favors the SN2 reaction.[1][6][8]

  • Reaction Time and Temperature: The Williamson ether synthesis is not instantaneous. Typical conditions require stirring for 1 to 8 hours at temperatures between 50-100 °C.[3] If the reaction time is too short or the temperature too low, the reaction may not proceed to completion.[6]

  • Competing Side Reactions: The primary culprits for low yields are often competing elimination (E2) reactions and C-alkylation of the aromatic ring.[4][6] These are discussed in detail below.

Q2: I'm observing a significant alkene byproduct. How can I minimize this elimination (E2) reaction?

The formation of an alkene byproduct is a classic sign that the E2 elimination pathway is competing with the desired SN2 substitution.[4] The phenoxide is not only a good nucleophile but also a strong base, capable of abstracting a proton.[2]

SN2_vs_E2 cluster_paths Competing Pathways start Reactants (Phenoxide + Alkyl Halide) SN2 Sₙ2 Pathway Favored by: - Primary alkyl halide - Lower temperature - Polar aprotic solvent start->SN2 Nucleophilic Attack E2 E2 Pathway Favored by: - Secondary/tertiary alkyl halide - Higher temperature - Sterically hindered base start->E2 Proton Abstraction product_ether Desired Ether Product SN2->product_ether product_alkene Alkene Byproduct E2->product_alkene

Caption: The competition between Sₙ2 substitution and E2 elimination pathways.

Strategies to Favor SN2 over E2:

  • Choice of Alkyl Halide: This is the most critical factor. The SN2 mechanism is highly sensitive to steric hindrance.[6] Fortunately, N,N-dimethyl-2-chloroethylamine is a primary alkyl halide, which strongly favors the SN2 pathway.[7][10] Using secondary or tertiary halides would almost certainly lead to elimination as the major product.[4][7]

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[4][6] Elimination reactions often have a higher activation energy and are therefore more sensitive to temperature increases. Try running the reaction at the lower end of the recommended range (e.g., 50-60 °C) for a longer period.

  • Choice of Base: While a strong base is needed, a sterically hindered base can favor elimination.[6] Since the phenoxide itself is the base/nucleophile in the SN2 step, this factor is less controllable. However, ensuring it is not excessively bulky is key. The 4-tert-butyl group is on the phenol, not the alkoxide attacking site, which is favorable.

Q3: My NMR shows unexpected signals in the aromatic region. What is happening?

This is a strong indication of C-alkylation. Phenoxide ions are ambident nucleophiles, meaning they have two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[2][3][6] While O-alkylation gives the desired ether, C-alkylation results in a carbon-carbon bond forming at the ortho position to the hydroxyl group.

How to Promote O-Alkylation (the desired reaction):

  • Solvent is Key: The choice of solvent has the most pronounced effect on the O- vs. C-alkylation ratio.[6]

    • Use Polar Aprotic Solvents (DMF, DMSO): These solvents are optimal. They effectively solvate the counter-ion (like K⁺) but do not strongly solvate the phenoxide oxygen, leaving it exposed and highly nucleophilic for O-alkylation.[1][6] This leads to yields of >70% for the desired ether.[1]

    • Avoid Protic Solvents (Ethanol, Water): These solvents form strong hydrogen bonds with the phenoxide oxygen. This "shields" the oxygen, making it less nucleophilic and promoting reaction at the less-hindered carbon positions of the ring.[6]

Q4: Can I use a phase transfer catalyst (PTC) for this synthesis, and how would it help?

Yes, using a phase transfer catalyst is an excellent strategy for this synthesis.[3][11] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved.[12][13]

Key Advantages of Using a PTC:

  • Milder Reaction Conditions: PTCs can accelerate the reaction, often allowing for lower temperatures and shorter reaction times.[11][13]

  • No Need for Anhydrous Solvents: One of the biggest advantages is that you can often avoid the need for expensive and difficult-to-handle anhydrous solvents.[12] The reaction can be run in a two-phase system (e.g., toluene/water), which is beneficial for industrial-scale synthesis.

  • Increased Nucleophilicity: The PTC forms a lipophilic ion pair with the phenoxide anion. In the organic phase, this anion is poorly solvated and thus extremely nucleophilic, leading to a faster SN2 reaction.[3]

Optimized Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Standard Williamson Synthesis

This protocol is based on established methods for this specific synthesis.[1]

Materials:

  • 4-tert-Butylphenol (1.0 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 equiv.)

  • N,N-Dimethyl-2-chloroethylamine hydrochloride (1.2 equiv.)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-tert-butylphenol and anhydrous DMF.

  • Add the finely powdered potassium carbonate. The use of powdered base increases the surface area and reaction rate.

  • Heat the mixture to 80 °C and stir vigorously for 1-2 hours to ensure complete formation of the potassium phenoxide.

  • In a separate flask, dissolve N,N-dimethyl-2-chloroethylamine hydrochloride in a minimal amount of DMF. Note: The hydrochloride salt is often used for its stability. The K₂CO₃ in the main reaction will neutralize the HCl and free the amine.

  • Add the solution of the alkyl halide dropwise to the hot phenoxide mixture over 30 minutes.

  • Maintain the reaction at 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃, KCl) and wash the solid with a small amount of DMF or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Proceed with aqueous workup and purification.

Protocol 2: Purification by Column Chromatography

Purification is essential to remove unreacted starting materials and byproducts.[1]

Procedure:

  • Dissolve the crude oil obtained from the workup in a minimal amount of dichloromethane or the eluent.

  • Prepare a silica gel column using a slurry packing method with the chosen eluent. A standard eluent system is a mixture of hexane and ethyl acetate.[1]

  • Start with a non-polar eluent mixture (e.g., Hexane:Ethyl Acetate 9:1) to elute non-polar impurities.

  • Gradually increase the polarity of the eluent (e.g., to 4:1 Hexane:Ethyl Acetate) to elute the desired product.[1]

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as an oil or solid.

Data & Workflow Summary

Table 1: Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Incomplete deprotonation of phenol.2. Poor quality/wet solvent.3. Insufficient reaction time/temperature.1. Use a stronger base (NaH) or ensure K₂CO₃ is finely powdered and anhydrous. Increase base stoichiometry.2. Use fresh, anhydrous polar aprotic solvent (DMF, DMSO).[3][6]3. Increase reaction time to 12-18h and ensure temperature is stable at 80-100°C.[3]
Significant Alkene Byproduct E2 elimination is competing with SN2.Lower the reaction temperature to 50-70°C and increase reaction time.[4][6] Ensure you are using a primary alkyl halide.
Presence of C-Alkylated Impurities Reaction at the aromatic ring instead of the oxygen.Use a polar aprotic solvent like DMF or DMSO. Avoid protic solvents like ethanol.[6]
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. A shallow gradient of increasing polarity often improves separation.
Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Charge flask with 4-tert-butylphenol & K₂CO₃ in anhydrous DMF B Heat to 80°C to form potassium phenoxide A->B C Add N,N-dimethyl-2- chloroethylamine HCl solution B->C D Stir at 80°C for 12-18h C->D E Monitor by TLC/LC-MS D->E F Cool and filter inorganic salts E->F If complete G Remove solvent (rotary evaporation) F->G H Aqueous Workup (e.g., EtOAc/Water extraction) G->H I Silica Gel Column Chromatography H->I J Combine pure fractions & remove solvent I->J K Characterize final product (NMR, MS) J->K

Caption: A typical experimental workflow for the synthesis and purification.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 169. [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. (n.d.). Retrieved January 16, 2026, from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved January 16, 2026, from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Phase transfer catalysis | PPTX - Slideshare. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 16, 2026, from [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 16, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 16, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

  • Reddit - r/chemistry - Williamson ether synthesis trouble, 2.0. (2015, June 26). Retrieved January 16, 2026, from [Link]

  • Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog. (2026, January 8). Retrieved January 16, 2026, from [Link]

Sources

Optimization

troubleshooting guide for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine conjugation reactions

Guide Topic: Troubleshooting Guide for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine Conjugation Reactions Introduction: The Challenge of Conjugating Tertiary Amines Welcome to the technical support guide for experime...

Author: BenchChem Technical Support Team. Date: January 2026

Guide Topic: Troubleshooting Guide for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine Conjugation Reactions

Introduction: The Challenge of Conjugating Tertiary Amines

Welcome to the technical support guide for experiments involving 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. This document is designed for researchers, scientists, and drug development professionals who are looking to covalently link this molecule to substrates such as proteins, nanoparticles, or surfaces. While this molecule is a valuable building block in medicinal chemistry[1], its successful conjugation presents a unique chemical challenge that is often a source of experimental failure.

The core issue, which this guide will address in detail, lies in the structure of the molecule itself: it contains a tertiary amine . Standard bioconjugation chemistries, particularly those targeting amine groups, are highly specific and generally require the presence of a primary (–NH₂) or secondary (–NHR) amine.[2][3] This guide will explain why common methods fail with this specific molecule and provide robust, chemically sound alternative strategies to achieve your research goals.

Part 1: Core Troubleshooting for Common Issues

This section addresses the most frequent problems encountered when attempting to conjugate 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine using standard amine-reactive protocols.

Q1: I am observing little to no conjugation of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine to my carboxylated protein/nanoparticle using EDC/NHS chemistry. What is the fundamental flaw?

Answer: This is the most common failure mode and it stems from a misunderstanding of the underlying reaction mechanism. The carbodiimide (EDC) and N-hydroxysuccinimide (NHS) reaction is designed to form a stable amide bond between a carboxyl group (–COOH) and a primary or secondary amine .[2][3]

The mechanism proceeds in two main steps:

  • Activation: EDC activates the carboxyl group on your substrate (e.g., a protein or nanoparticle) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of NHS or its water-soluble analog, Sulfo-NHS, reacts with this intermediate to form a more stable NHS ester.[4]

  • Coupling: The NHS ester then reacts with a nucleophilic primary or secondary amine. The amine attacks the ester, forming a stable amide bond and releasing NHS as a byproduct.[2][5]

The critical point is that for the second step to occur, the amine must have at least one proton (H⁺) that it can lose to form the new bond. Tertiary amines, such as the one in 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, have no protons on the nitrogen atom. Therefore, they cannot complete the reaction to form a stable amide bond and the conjugation fails. The activated NHS ester will instead eventually hydrolyze, reverting the carboxyl group back to its original state.[2][3]

cluster_success Successful Conjugation (Primary Amine) cluster_failure Failed Conjugation (Tertiary Amine) Activated_Substrate_1 Substrate-COOH + EDC/NHS NHS_Ester_1 Substrate-CO-NHS (Amine-Reactive Ester) Activated_Substrate_1->NHS_Ester_1 Activation Conjugate Substrate-CO-NH-R (Stable Amide Bond) NHS_Ester_1->Conjugate Nucleophilic Attack Primary_Amine R-NH₂ (e.g., an Analogue) Primary_Amine->Conjugate Activated_Substrate_2 Substrate-COOH + EDC/NHS NHS_Ester_2 Substrate-CO-NHS (Amine-Reactive Ester) Activated_Substrate_2->NHS_Ester_2 Activation No_Reaction No Stable Product (Reaction Fails) NHS_Ester_2->No_Reaction No Reaction Possible Hydrolysis Substrate-COOH (Reverts via Hydrolysis) NHS_Ester_2->Hydrolysis Competing Reaction Tertiary_Amine Your Molecule (No Proton on N) Tertiary_Amine->No_Reaction

Caption: Reaction outcome with primary vs. tertiary amines.

Q2: Why does my solution become turbid or my nanoparticles aggregate during the reaction?

Answer: Even though a covalent bond is not forming, the reagents and conditions can still destabilize your system.

  • Suboptimal pH: EDC/NHS chemistry has conflicting pH requirements. The EDC-mediated activation of carboxyl groups is most efficient at a slightly acidic pH (4.5–6.0), typically in a buffer like MES.[4] However, the subsequent amine coupling step is most efficient at a physiological to slightly alkaline pH (7.2–8.5), where primary amines are deprotonated and more nucleophilic.[5][6] Shifting the pH during the procedure can cause proteins to approach their isoelectric point and precipitate, or it can disrupt the electrostatic stabilization of nanoparticles, leading to aggregation.[7][8]

  • Reagent Quality and Hydrolysis: EDC and NHS are highly sensitive to moisture and can degrade over time.[4][9] Degraded reagents can lead to inconsistent results. Furthermore, the activated NHS ester is susceptible to hydrolysis, which is accelerated at higher pH.[2] This hydrolysis competes with the (in this case, non-existent) amine reaction and can alter the ionic strength and pH of the local environment.

  • Hydrophobicity: 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a relatively hydrophobic molecule. Adding it at high concentrations to an aqueous buffer could lead to solubility issues, causing turbidity.

Part 2: Alternative Strategies and Recommended Protocols

Since direct conjugation is not chemically feasible, the solution is to use a different molecule that contains the desired 4-(tert-butyl)phenoxy group but also possesses a reactive handle suitable for conjugation.

Q3: What are my options for successfully attaching the 4-(tert-butyl)phenoxy moiety to my substrate?

Answer: The most effective approach is to use a structural analogue of your target molecule that contains a primary or secondary amine. This allows you to use well-established and reliable amine-reactive chemistries.

StrategyDescriptionComplexityKey Advantage
Strategy 1: Use a Primary Amine Analogue Synthesize or procure an analogue like 2-(4-(tert-butyl)phenoxy)ethanamine . This molecule replaces the two methyl groups on the nitrogen with hydrogens, creating a primary amine that is highly reactive in EDC/NHS coupling.Low-MediumDirect "drop-in" replacement for your current molecule using a proven protocol.
Strategy 2: Use a Linker-Modified Phenol Start with a derivative of 4-(tert-butyl)phenol that already has a reactive group (e.g., an amino or carboxyl group attached via an alkyl chain). This can then be conjugated to your substrate.Medium-HighAllows for more control over the spacer length between the moiety and the substrate.
Strategy 3: Custom Multi-Step Synthesis Design a synthetic route where the conjugation step is integrated. For example, conjugate a protected aminoethanoxy group to the substrate first, then deprotect and react with a 4-(tert-butyl)phenyl-containing molecule.HighOffers the most control but requires significant synthetic chemistry expertise.

For the vast majority of applications, Strategy 1 is the most practical and recommended solution.

Q4: Can you provide a reliable protocol for conjugating a primary amine analogue using EDC/Sulfo-NHS?

Answer: Certainly. The following is a general, two-step protocol for conjugating a primary amine-containing molecule (e.g., 2-(4-(tert-butyl)phenoxy)ethanamine) to a carboxylate-bearing substrate like a protein or carboxylated nanoparticle.

start Start: Substrate with -COOH groups prep_buffers Prepare Buffers: Activation (MES, pH 4.5-6.0) Coupling (PBS, pH 7.2-8.0) start->prep_buffers prep_reagents Equilibrate EDC & Sulfo-NHS to Room Temperature prep_buffers->prep_reagents activation 1. Activation Step Dissolve substrate in Activation Buffer. Add EDC and Sulfo-NHS. Incubate 15-30 min at RT. prep_reagents->activation wash 2. (Optional) Wash/Buffer Exchange Remove excess EDC/Sulfo-NHS (e.g., dialysis, spin column) activation->wash coupling 3. Coupling Step Resuspend substrate in Coupling Buffer. Add primary amine analogue. Incubate 2h at RT or overnight at 4°C. wash->coupling quench 4. Quench Reaction Add quenching buffer (e.g., Tris, hydroxylamine) to deactivate remaining NHS esters. coupling->quench purify 5. Purify Conjugate Remove unconjugated molecules (e.g., SEC, dialysis) quench->purify end End: Purified Conjugate purify->end

Caption: Recommended two-step EDC/NHS conjugation workflow.

Experimental Protocol:

  • Reagent and Buffer Preparation:

    • Activation Buffer: Prepare 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) with 0.5 M NaCl, pH 4.5–6.0.

    • Coupling Buffer: Prepare Phosphate-Buffered Saline (PBS), pH 7.2–8.0.

    • Quenching Buffer: Prepare 1 M Tris-HCl, pH 8.5.

    • Allow EDC and Sulfo-NHS vials to warm to room temperature before opening to prevent moisture condensation.[4] Prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.[9]

  • Activation of Carboxyl Groups:

    • Dissolve your carboxyl-containing substrate (e.g., protein) in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the substrate solution. A common starting point is a 10- to 20-fold molar excess of EDC/Sulfo-NHS over the number of carboxyl groups you intend to activate.

    • Incubate the reaction for 15–30 minutes at room temperature.[4]

  • Amine Coupling:

    • Optional but recommended: Remove excess EDC and byproducts via buffer exchange using a desalting column or dialysis into the Coupling Buffer. This prevents side reactions and improves efficiency.

    • Add your primary amine analogue (e.g., 2-(4-(tert-butyl)phenoxy)ethanamine) to the activated substrate. The optimal molar excess of the amine will need to be determined empirically but often ranges from 10- to 50-fold over the substrate.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[4]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15 minutes. This will hydrolyze any remaining NHS esters.

    • Purify the final conjugate from excess reagents and unconjugated molecules using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Part 3: Characterization and FAQs

Q5: How do I verify that my conjugation with the primary amine analogue was successful?

Answer: Proper characterization is crucial. The choice of technique depends on the nature of your substrate.

  • For Protein Conjugates:

    • Mass Spectrometry (MS): This is the gold standard. Intact protein analysis by LC-MS can determine the exact mass of the conjugate, allowing you to calculate the drug-to-antibody ratio (DAR) or the number of molecules attached per protein.[10][11]

    • HPLC/UPLC: Reversed-phase or size-exclusion chromatography can show a shift in retention time for the conjugated protein compared to the unconjugated starting material.[12]

    • SDS-PAGE: A noticeable shift in the molecular weight band of the protein may be visible if the attached molecule is large enough or if multiple molecules are attached.[12]

  • For Nanoparticle Conjugates:

    • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of new peaks corresponding to the amide bond (Amide I at ~1650 cm⁻¹).

    • Zeta Potential: Successful conjugation of the amine will likely alter the surface charge of the nanoparticles, which can be measured.

    • X-ray Photoelectron Spectroscopy (XPS): Can provide information on the elemental composition of the nanoparticle surface to confirm the presence of nitrogen from the conjugate.

Frequently Asked Questions (FAQs)
  • Q: Can I use buffers like Tris or glycine for my conjugation?

    • A: No. Buffers containing primary amines (like Tris and glycine) will compete with your target molecule for reaction with the activated NHS esters, drastically reducing or eliminating your conjugation efficiency.[3][13] Always use non-amine, non-carboxylate buffers like MES, HEPES, or PBS.[4]

  • Q: How critical are the reaction times and temperatures?

    • A: They are very important. The 15-30 minute activation time is a balance; it's long enough to generate the NHS ester but short enough to minimize hydrolysis.[4] For the coupling step, incubating overnight at 4°C can sometimes improve yields for precious or sensitive proteins by slowing the rate of hydrolysis of the NHS ester.[4]

  • Q: What is the difference between NHS and Sulfo-NHS?

    • A: Sulfo-NHS contains a sulfonate group, which makes it negatively charged and highly water-soluble.[2] This is beneficial for reactions conducted entirely in aqueous buffers and helps prevent the crosslinker from permeating cell membranes if you are working with live cells.[2] For most in-vitro applications with proteins or nanoparticles, Sulfo-NHS is preferred.

References

  • Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health (NIH). [Link]

  • Troubleshooting Guides. Creative Biolabs. [Link]

  • Instruction Manual, Bio-Plex Amine Coupling Kit. Bio-Rad. [Link]

  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health (NIH). [Link]

  • Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link]

  • What is the best and reliable approach to prepare EDC/NHS solution? ResearchGate. [Link]

  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate. [Link]

  • Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine Derivatives

Welcome to the technical support center for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and ove...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges frequently encountered with this class of lipophilic compounds. Our goal is to provide you with the expertise and practical solutions necessary to advance your research and development efforts.

Understanding the Challenge: Physicochemical Properties and Their Implications

Derivatives of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine are characterized by a phenoxyethylamine backbone with a tert-butyl group at the para position of the phenyl ring.[1] This structural motif, while promising for targeting various biological pathways, inherently presents solubility hurdles due to its significant lipophilicity.

A key predictor of a compound's lipophilicity is its partition coefficient (logP). For a close structural analog, 2-(2-tert-butyl-4-ethylphenoxy)-N-methylethanamine, the predicted XLogP3 is 3.9, indicating a high affinity for lipid environments over aqueous ones.[2][3] Compounds with a high logP often exhibit poor aqueous solubility, which can lead to challenges in formulation, variable absorption, and compromised bioavailability.[4]

This combination of high lipophilicity and a basic ionizable center dictates the solubility behavior of these derivatives and informs the troubleshooting strategies outlined below.

Troubleshooting Guides

This section provides a systematic approach to addressing common solubility-related issues encountered during experimentation.

Issue 1: Compound Precipitation in Aqueous Buffers

Scenario: Your 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine derivative, initially dissolved in an organic solvent, precipitates upon addition to an aqueous buffer (e.g., PBS, pH 7.4) for an in vitro assay.

Causality: The high lipophilicity and the pKa of the tertiary amine are the primary drivers of this issue. At physiological pH (7.4), which is below the predicted pKa of ~9.5, a significant portion of the molecules will be protonated and carry a positive charge. However, the bulky lipophilic structure can still lead to aggregation and precipitation, especially at higher concentrations, as the aqueous environment is thermodynamically unfavorable.

Troubleshooting Workflow:

G A Start: Low Bioavailability B Characterize Physicochemical Properties (pKa, logP, Crystalline Form) A->B C Select Formulation Strategy B->C D Salt Screening C->D E Lipid-Based Formulation C->E F Solid Dispersion C->F G Cyclodextrin Complexation C->G H Prepare Formulations D->H E->H F->H G->H I In Vitro Dissolution Testing H->I J Pharmacokinetic Study in Animal Model I->J K End: Optimized Formulation J->K

Sources

Optimization

optimizing linker length for PROTACs using 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Welcome to the technical support center for PROTAC development. This guide provides in-depth answers and troubleshooting advice for researchers optimizing the linker component of their Proteolysis Targeting Chimeras (PRO...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PROTAC development. This guide provides in-depth answers and troubleshooting advice for researchers optimizing the linker component of their Proteolysis Targeting Chimeras (PROTACs), with a specific focus on leveraging ether-based linkers derived from precursors like 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common hurdles in PROTAC design.

Frequently Asked Questions (FAQs)

Q1: Why is the linker so critical in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is not merely a spacer; it is a critical determinant of the PROTAC's efficacy.[1][3] Its length, composition, rigidity, and attachment points dictate the geometry and stability of the key "ternary complex," which consists of the POI, the PROTAC, and the E3 ligase.[4][5] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[][7]

Q2: What is the role of a molecule like 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine in linker design?

While not a complete linker itself, 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine serves as a valuable chemical building block for constructing linkers. Its structure contains a phenoxy-ethylamine scaffold. The ether linkage provides a balance of flexibility and constraint compared to highly flexible polyethylene glycol (PEG) or simple alkyl chains.[3][] The terminal dimethylamine can be demethylated or otherwise modified to provide a reactive handle (a primary or secondary amine) for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation. The tert-butylphenyl group can introduce a degree of rigidity and specific steric bulk, which can influence protein-protein interactions within the ternary complex.[5]

Q3: What are the main classes of PROTAC linkers and their general properties?

PROTAC linkers are broadly categorized based on their chemical structure, which influences their physical properties.[5]

  • Alkyl Chains: These are the simplest and most common linkers, offering high flexibility.[5] They are synthetically accessible but their high flexibility can sometimes lead to an entropic penalty when forming the ternary complex.[2]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are also highly flexible but improve the hydrophilicity and solubility of the PROTAC molecule.[2][7] This can be advantageous for molecules with poor aqueous solubility.

  • Rigid/Constrained Linkers: These include structures with aromatic rings (e.g., phenyl), alkynes, or cyclic systems (e.g., piperazine).[2] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation and may improve selectivity.[2][5] Linkers derived from 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine would fall into a semi-rigid category.

Q4: What is the "hook effect" and how does linker design influence it?

The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC, resulting in a characteristic bell-shaped dose-response curve.[4][9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase).[4][9]

Linker design is crucial for mitigating the hook effect. A well-designed linker can promote positive cooperativity, where the binding of the first protein to the PROTAC enhances the binding of the second protein. This stabilizes the ternary complex even at higher concentrations, pushing the hook effect to the right on the dose-response curve and widening the therapeutic window.[4]

Troubleshooting Guide

This section addresses common experimental failures and provides a logical framework for resolving them.

Scenario 1: My PROTAC shows good binary binding to the target and E3 ligase, but fails to induce protein degradation.

High binary affinity does not guarantee effective degradation. The critical step is the formation of a stable and productive ternary complex.

  • Potential Cause: Incorrect linker length or rigidity is preventing the formation of a stable ternary complex. If the linker is too short, steric hindrance may prevent the POI and E3 ligase from coming together.[10] If it's too long or overly flexible, the entropic cost of forming the complex may be too high, leading to a transient and non-productive interaction.[10]

  • Troubleshooting Workflow:

    • Synthesize a Linker Library: Create a small library of PROTACs where the core ligands are kept constant, but the linker length is varied. Using a building block like the target amine, you can synthesize analogues with different chain lengths appended to it.

    • Assess Ternary Complex Formation: Use a biophysical assay to directly measure the formation of the ternary complex. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, or NanoBRET are ideal for this.[11][12][13] A potent PROTAC should show a strong signal in these assays, often with a bell-shaped curve that can reveal cooperativity.[11]

    • Re-evaluate Degradation: Test the new linker analogues in a cellular degradation assay (e.g., Western blot or In-Cell Western) to see if the improved ternary complex formation translates to enhanced degradation.[11][14]

Scenario 2: I observe protein degradation, but the potency (DC50) is poor and the maximum degradation (Dmax) is low.

This suggests that while the PROTAC is functional, the process is inefficient.

  • Potential Cause 1: Suboptimal ternary complex stability or geometry. The orientation of the POI and E3 ligase might not be ideal for the transfer of ubiquitin to the target protein's lysine residues.

  • Troubleshooting Steps:

    • Fine-Tune Linker Length & Composition: Even small changes can have a large impact. Synthesize analogues with subtle modifications. For instance, if using an ether-based linker, try adding or removing single ethylene glycol units or alkyl carbons.

    • Change Linker Attachment Point: The vector at which the linker exits the POI ligand or the E3 ligase ligand dramatically affects the final geometry.[10] If possible, synthesize isomers with the linker attached to a different solvent-exposed part of one of the ligands.

    • Measure Ternary Complex Cooperativity: Use an assay like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) to determine the cooperativity factor (alpha).[15] A value greater than 1 indicates positive cooperativity, which is a strong predictor of potent degradation.[15]

  • Potential Cause 2: Poor cellular permeability or high efflux. PROTACs are often large molecules that do not conform to standard drug-like properties (e.g., Lipinski's Rule of Five), leading to difficulty crossing the cell membrane.[16][17]

  • Troubleshooting Steps:

    • Assess Permeability: Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion.[18]

    • Modify Linker Physicochemical Properties: Adjust the linker to balance hydrophilicity and lipophilicity. Replacing a flexible alkyl chain with a more polar ether- or PEG-based linker can sometimes improve solubility and permeability, though this is not always the case.[7] Empirically introducing groups like piperazines can also enhance solubility.[14]

Scenario 3: My dose-response curve shows a very sharp and early hook effect, limiting the effective concentration range.

A pronounced hook effect indicates that non-productive binary complexes are forming at relatively low concentrations, competing strongly with the productive ternary complex.

  • Potential Cause: Low cooperativity in ternary complex formation. The linker is not providing the necessary energetic advantage to stabilize the ternary complex over the binary ones.

  • Troubleshooting Steps:

    • Introduce Linker Rigidity: A more rigid linker can reduce the entropic penalty of forming the ternary complex.[5] Using building blocks that incorporate aromatic rings or constrained cyclic structures (like piperazine) can be an effective strategy.[2]

    • Systematically Map Linker Length: The stability of the ternary complex is highly sensitive to linker length. A systematic scan of linker lengths (e.g., varying by 2-3 atoms at a time) is essential to find the "sweet spot" that maximizes cooperativity.

    • Employ Computational Modeling: Molecular dynamics simulations can help predict which linker lengths and compositions are most likely to adopt a low-energy conformation that supports a stable ternary complex, guiding your synthetic efforts.[19]

Experimental Protocols & Data

Protocol 1: General Synthesis of a PROTAC with a Varied Ether-Based Linker

This protocol outlines a representative synthesis for varying linker length using a precursor related to 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine.

  • Prepare Linker Precursors: Synthesize a series of ω-bromoalkyl or ω-bromo-PEG ethers of 4-(tert-butyl)phenol.

  • Introduce Reactive Handle: Convert the terminal bromide to an azide via sodium azide substitution.

  • Reduce to Amine: Reduce the azide to a primary amine using a standard method like triphenylphosphine/water or catalytic hydrogenation. This creates a set of linker arms of varying lengths with a terminal amine.

  • Couple to Ligands:

    • Couple the first ligand (e.g., a POI binder with an available carboxylic acid) to the linker's amine via amide bond formation (e.g., using HATU or EDC/HOBt).

    • Deprotect the other end of the first ligand if necessary.

    • Couple the second ligand (e.g., an E3 binder with an available carboxylic acid) to the newly formed PROTAC half to complete the synthesis.

  • Purification: Purify the final PROTACs using reverse-phase HPLC. Confirm identity and purity via LC-MS and NMR.

Protocol 2: Western Blot for Assessing Protein Degradation
  • Cell Culture: Plate cells (e.g., HEK293T or a relevant cancer cell line) in 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of your PROTACs (e.g., 1 nM to 10,000 nM) for a defined period (typically 4-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against your POI overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Develop the blot using an ECL substrate and visualize the bands.[4] Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]

Data Presentation: Example Linker Optimization Results

The table below illustrates hypothetical data from a linker optimization campaign for a target protein (POI-X) using a VHL-recruiting ligand. The linker length is varied by the number of atoms in the chain connecting the core phenoxy ring to the E3 ligand.

PROTAC IDLinker MoietyLinker Length (atoms)Ternary Complex Formation (TR-FRET Signal)DC50 (nM)Dmax (%)Hook Effect Onset (nM)
P-01Ether-Alkyl81.2>1000<10N/A
P-02Ether-Alkyl114.515075>5000
P-03 Ether-Alkyl 14 8.9 12 95 >10000
P-04Ether-Alkyl176.185885000
P-05Ether-PEG148.52592>10000

Data are hypothetical and for illustrative purposes only.

Analysis: In this example, P-03 , with a 14-atom linker, shows the strongest ternary complex signal, which translates into the most potent degradation (lowest DC50) and highest efficacy (Dmax). The shorter linker (P-01) is ineffective, while the longer linker (P-04) shows reduced potency. Comparing P-03 and P-05 suggests that for this particular system, the alkyl-ether linker is slightly superior to the PEG-ether linker of the same length.

Diagrams

Logical Workflow for PROTAC Linker Optimization

G cluster_0 Design & Synthesis Phase cluster_1 In Vitro Screening Phase cluster_2 Analysis & Decision A Define POI & E3 Ligands Select Attachment Points B Synthesize PROTAC Library (Vary Linker Length & Composition) - Use building blocks like target amine A->B C Assess Ternary Complex Formation (TR-FRET, AlphaLISA, NanoBRET) B->C Test Analogs D Determine Degradation Potency (Western Blot, DC50/Dmax) C->D E Potent Degradation Achieved? D->E F Refine Linker Design: - Fine-tune length - Modify rigidity - Change attachment vector E->F No / Suboptimal G Advance Lead Candidate - Test in advanced models E->G Yes F->B Iterate

Caption: A decision-making workflow for systematic PROTAC linker optimization.

Conceptual Diagram of Ternary Complex Formation

PROTAC_MoA Linker length & composition are critical for optimal orientation and stability of the ternary complex. cluster_protac PROTAC Molecule POI Protein of Interest (POI) - Target Binding Site - Surface Lysines PROTAC POI Ligand Linker (Variable Length) E3 Ligase Ligand POI:s->PROTAC:f0 Binds E3 E3 Ubiquitin Ligase - E2 Binding Site - Ligand Binding Pocket E3:s->PROTAC:f2 Binds

Caption: Role of the linker in mediating the POI-PROTAC-E3 ligase ternary complex.

References

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Vertex AI Search.
  • PROTAC Ternary Complex Formation Assays. (n.d.). LifeSensors.
  • PROTAC Ternary Complex Assay Services. (n.d.). BOC Sciences.
  • The Hook Effect in PROTACs: A Comparative Study of Design Strategies. (n.d.). Benchchem.
  • Tavares, C. D. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology.
  • Dong, Y., et al. (2024). Exploration and innovation of Linker features in PROTAC design. BOC Sciences.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). ePrints Soton.
  • Xie, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry.
  • Ternary Complex Formation. (n.d.). Promega Corporation.
  • Ternary Complex Formation Assays. (n.d.). Domainex.
  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
  • Targeted Protein Degradation using Proteolysis-Targeted Chimeras. (n.d.). Thermo Fisher Scientific - US.
  • Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Beilstein Journal of Organic Chemistry.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). ResearchGate.
  • PROTAC Linker Design and Optimization. (n.d.). CD ComputaBio.
  • Kostic, M., & Jones, L. H. (2018). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Trends in Pharmacological Sciences.
  • How to Tackle the Developmental Challenges of PROTAC Drugs. (2022). WuXi AppTec.
  • Tackling the DMPK challenges of developing PROTAC drugs. (2022). Symeres.
  • Tran, N. L., Leconte, G. A., & Ferguson, F. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. In Methods in Molecular Biology.
  • Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. (n.d.). BroadPharm.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.
  • Overview of PROTAC Linkers. (n.d.). ChemPep.

Sources

Troubleshooting

stability testing of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine under experimental conditions

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine (CAS: 73675-45-3)....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine (CAS: 73675-45-3). It is designed to move beyond simple protocols, offering insights into the causality behind experimental choices and providing robust troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine and why is its stability a concern?

A1: 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a tertiary amine derivative with a phenoxyethylamine backbone.[1] Its molecular structure features a bulky tert-butyl group on the phenyl ring, a tertiary amine, and a phenoxy ether linkage.[1] This compound serves as a valuable building block in medicinal chemistry, particularly in neuroscience for developing ligands targeting neurodegenerative diseases.[1]

Stability testing is critical because its key functional groups—the tertiary amine and the phenoxy group—are susceptible to degradation, particularly oxidation.[2][3] Understanding its degradation profile is essential for ensuring the purity, potency, and safety of any active pharmaceutical ingredient (API) or intermediate derived from it, as mandated by regulatory agencies.[3]

Q2: What are the most probable degradation pathways for this molecule under experimental stress?

A2: Based on its structure, the two most vulnerable sites are the tertiary amine and the phenoxy group.

  • Oxidative Degradation: This is the most common degradation pathway for molecules with electron-rich groups.[2] The tertiary dimethylamino group is highly susceptible to N-oxidation, forming an N-oxide derivative.[1][3] The phenoxy group can also undergo oxidation, potentially leading to the formation of quinone-like derivatives.[1]

  • Acid-Catalyzed Hydrolysis: While the phenoxy ether bond is generally more stable than an ester, it can be cleaved under harsh acidic conditions and elevated temperatures, which would yield 4-(tert-butyl)phenol and a side chain derivative.[2]

  • Thermal Degradation: At high temperatures, the weakest covalent bonds may cleave. This could involve the homolytic cleavage of the C-C bond connecting the tert-butyl group to the aromatic ring, a known degradation pathway for similar phenolic compounds.[4]

Q3: What regulatory guidelines should I follow for these stability studies?

A3: Forced degradation studies should be designed in accordance with the International Council for Harmonisation (ICH) guidelines. The key documents are:

  • ICH Q1A(R2): Provides the framework for stability testing of new drug substances and products, outlining stress conditions like heat, light, humidity, acid/base hydrolysis, and oxidation.[5]

  • ICH Q1B: Specifically details the requirements for photostability testing.

  • ICH Q2(R1): Covers the validation of analytical procedures, ensuring your method is "stability-indicating."

The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can effectively detect and quantify degradation products without completely destroying the sample.[5]

Q4: What are the primary analytical techniques for monitoring the stability of this compound?

A4: A combination of chromatographic and spectroscopic techniques is essential.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with UV detection (around 254 nm) is the standard for separating the parent compound from its degradants and quantifying purity.[1]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is crucial for identifying the molecular weights of the degradation products, which is the first step in structure elucidation.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure of the parent compound and can be used to definitively identify the structure of isolated degradation products.[1]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during your stability studies.

Q: I'm observing significant degradation under oxidative stress, but my mass balance is below 90%. Where is the missing material?

A: Problem: Poor mass balance is a common issue in forced degradation studies and indicates that not all degradants are being accounted for by your analytical method.[3]

  • Probable Cause 1: Non-UV Active Degradants: The degradation pathway may produce smaller, fragmented molecules that lack a chromophore and are therefore invisible to the UV detector. For instance, cleavage of the side chain could produce small aliphatic amines.

  • Probable Cause 2: Volatile Degradants: Thermal or oxidative stress can lead to the formation of volatile products, such as isobutene from the cleavage of the tert-butyl group, which are lost from the sample vial.[4][6]

  • Probable Cause 3: Insoluble Degradants: Some degradation products may precipitate out of the solution, especially if the solvent composition changes or if polymeric materials are formed. These will not be injected into the HPLC.

  • Probable Cause 4: Co-elution: A degradant peak may be co-eluting with the parent peak or a solvent front, leading to inaccurate quantification.

  • Recommended Solutions:

    • Employ a Universal Detector: Use an alternative detector in series with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which can detect non-UV active compounds.

    • Analyze Headspace: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of the sample vial to identify any volatile degradants.

    • Check for Precipitates: Visually inspect all degraded samples before analysis. If a precipitate is observed, attempt to dissolve it in a stronger solvent and analyze it separately.

    • Verify Peak Purity: Use a photodiode array (PDA) detector or MS to assess the purity of the main analyte peak across its width. If it is not pure, the HPLC method must be redeveloped to resolve the co-eluting peaks.

Q: My HPLC method shows a clean baseline for the parent compound, but I can't resolve the N-oxide degradant. How do I develop a stability-indicating method?

A: Problem: A stability-indicating method is one that can separate the drug substance from all its degradation products, process impurities, and excipients.[5] Failure to resolve a key degradant like the N-oxide means the method is not fit for purpose.

  • Probable Cause: The N-oxide is often more polar than the parent tertiary amine. If your mobile phase is too strong (high organic content), the N-oxide may elute very early, potentially in the solvent front or co-eluting with other early peaks.

  • Recommended Solutions (Method Development Strategy):

    • Modify Mobile Phase pH: The retention of amines is highly sensitive to pH. Prepare mobile phases with different pH values (e.g., pH 3, pH 7, pH 10) using appropriate buffers (e.g., phosphate, formate, acetate). The charge state of both the parent amine and the N-oxide will change, drastically altering their retention and selectivity.

    • Adjust Gradient Slope: Start with a very shallow gradient (e.g., 5-95% organic over 30 minutes) to maximize the separation of all components. Once separation is achieved, the gradient can be optimized to shorten the run time.

    • Evaluate Different Column Chemistries: If a standard C18 column is insufficient, try a different stationary phase. A polar-embedded column (e.g., C18 with an embedded amide or carbamate group) can provide alternative selectivity for polar compounds like N-oxides. A Phenyl-Hexyl column can offer different selectivity based on pi-pi interactions with the aromatic ring.

    • Screen Organic Modifiers: While acetonitrile is common, switching to methanol can alter selectivity and may resolve critical pairs.

Q: I am not observing any degradation under standard hydrolytic conditions (0.1 N HCl or 0.1 N NaOH at 60°C). Is the compound stable?

A: Problem: While this suggests good stability, regulatory guidance requires that you demonstrate the method's ability to detect degradation.[3] If no degradation is seen, you must employ more aggressive conditions to prove the method is stability-indicating.

  • Probable Cause: The phenoxy ether bond is chemically robust, and the tertiary amine is stable to hydrolysis. The conditions are simply not harsh enough to force degradation.

  • Recommended Solutions:

    • Increase Acid/Base Concentration: Incrementally increase the concentration to 1 N HCl or 1 N NaOH.

    • Increase Temperature: Raise the temperature, for example, to 80°C or reflux conditions.

    • Extend Exposure Time: Increase the duration of the study from 24 hours to 48 or 72 hours.

    • Document and Justify: It is critical to document all conditions tested. If the molecule remains stable even under extremely harsh conditions (e.g., 5 N HCl at 100°C for 72 hours), you can scientifically justify its stability to hydrolysis. This robustness is valuable data for the molecule's overall profile.

Section 3: Standardized Experimental Protocols

Protocol 1: General Forced Degradation Workflow

The following diagram illustrates a standardized workflow for conducting forced degradation studies, ensuring all necessary steps from sample preparation to data analysis are included.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_report Reporting Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Control Prepare T=0 Control Sample (Dilute stock to working conc.) Prep->Control Stress Incubate Aliquots under Stress Conditions (Acid, Base, Oxidative, etc.) Prep->Stress Quench Quench Reaction & Neutralize Sample Stress->Quench Dilute Dilute to Working Conc. (e.g., 0.1 mg/mL) Quench->Dilute Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Dilute->Analyze Interpret Calculate % Degradation & Mass Balance Analyze->Interpret Report Identify Degradants & Propose Pathways Interpret->Report

Caption: Plausible degradation pathways for the target molecule.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
  • 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. Benchchem.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014).
  • Forced Degrad
  • Forced Degradation Studies for Biopharmaceuticals.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Thermal Stability Study of 4-tert-Butylphenol. (2020).
  • Thermal stability and degradation of 3-tert-Butyl-4-methoxyphenol. Benchchem.
  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024).

Sources

Optimization

Technical Support Center: Purification Strategies for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Welcome to the technical support center for the synthesis and purification of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in your research. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of your target compound.

Q1: What is the most common synthetic route for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine and what are the expected impurities?

A1: The most prevalent and straightforward method is a variation of the Williamson ether synthesis.[1][2] This involves the reaction of 4-tert-butylphenol with an N,N-dimethylethanamine derivative, typically N,N-dimethyl-2-chloroethylamine, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).[1]

Based on this synthesis, you should anticipate the following impurities:

  • Unreacted 4-tert-butylphenol: An acidic starting material.

  • Unreacted N,N-dimethyl-2-chloroethylamine: A basic starting material, often used as its hydrochloride salt.

  • Inorganic Salts: Byproducts from the base used (e.g., KCl, NaCl).

  • Solvent Residue: High-boiling point solvents like DMF can be difficult to remove.

  • Elimination Byproducts: Steric hindrance can lead to E2 elimination reactions, though this is less favored with primary alkyl halides.[3]

  • Oxidation/Degradation Products: Amines can oxidize over time, especially when heated, leading to colored impurities.[4][5]

Q2: My crude reaction mixture is a dark, oily solid. What's the first purification step I should take?

A2: Your initial step should always be a liquid-liquid extraction, often referred to as an aqueous work-up. This is designed to remove the bulk of inorganic salts and highly polar impurities.

  • Dissolve your crude mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash it with water or brine (saturated NaCl solution).

  • This will partition the inorganic salts into the aqueous layer, which can then be discarded. The organic layer will contain your desired product and organic-soluble impurities. This step sets the stage for more refined purification techniques.

Q3: I've performed an initial work-up, but my product is still impure according to TLC/LCMS. What's the most effective next step?

A3: For this specific molecule, which contains a basic tertiary amine and may be contaminated with an acidic phenol, an acid-base extraction is an exceptionally powerful and efficient purification technique.[6][7] It leverages the different acid-base properties of your product and key impurities to selectively move them between aqueous and organic phases. This is often more effective and scalable than chromatography for removing large amounts of starting material.

Part 2: Troubleshooting Guide - In-Depth Purification Protocols

This section provides detailed, step-by-step protocols and troubleshooting for the primary purification methods.

Technique 1: Acid-Base Extraction

This is the cornerstone of purifying your target amine. It exploits the basicity of the tertiary amine and the acidity of the phenolic starting material.

Workflow for Acid-Base Extraction

G start Crude Product in Organic Solvent (e.g., EtOAc) wash_base Wash with weak base (e.g., 5% NaHCO₃ aq.) start->wash_base sep1 Separate Layers wash_base->sep1 aq1 Aqueous Layer: Contains deprotonated 4-tert-butylphenol (Discard) sep1->aq1 Aqueous Phase org1 Organic Layer: Contains Product + Neutral Impurities sep1->org1 Organic Phase wash_acid Extract with dilute acid (e.g., 1M HCl aq.) org1->wash_acid sep2 Separate Layers wash_acid->sep2 org2 Organic Layer: Contains Neutral Impurities (Discard) sep2->org2 Organic Phase aq2 Aqueous Layer: Contains Protonated Product (Amine Hydrochloride Salt) sep2->aq2 Aqueous Phase basify Basify with strong base (e.g., 6M NaOH) to pH > 12 aq2->basify reextract Re-extract into fresh organic solvent (e.g., EtOAc) basify->reextract sep3 Separate Layers reextract->sep3 aq3 Aqueous Layer: (Discard) sep3->aq3 Aqueous Phase org3 Organic Layer: Contains Purified Product sep3->org3 Organic Phase final Dry (Na₂SO₄), Filter, and Evaporate Solvent org3->final

Caption: Workflow for purifying the target amine using acid-base extraction.

FAQs for Acid-Base Extraction

Q: Why use a weak base like sodium bicarbonate first? Why not just use sodium hydroxide (NaOH)?

A: While NaOH would also remove the acidic 4-tert-butylphenol, using a weaker base like sodium bicarbonate (NaHCO₃) is a more selective first step.[7] It is sufficiently basic to deprotonate the phenol (pKa ~10) but will not react with less acidic protons or potentially hydrolyze other functional groups that might be present in more complex analogs.

Q: I've extracted my amine into the acidic aqueous layer, but when I basify and re-extract, my yield is very low. What happened?

A: There are two common causes for this:

  • Incomplete Basification: You must add enough strong base (e.g., 6M NaOH) to raise the pH of the aqueous solution significantly, typically to pH 12-14. Use pH paper to confirm.[7] If the pH is not high enough, your amine will remain in its protonated, water-soluble salt form and will not be extracted back into the organic layer.

  • Emulsion Formation: Amines and their salts can act as surfactants, leading to the formation of a stable emulsion at the aqueous-organic interface, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite.

Technique 2: Flash Column Chromatography

Chromatography is used to separate the target compound from impurities with similar acid-base properties, such as neutral byproducts.

Troubleshooting Amine Chromatography on Silica Gel

G problem Problem Probable Cause Solution tailing Severe Peak Tailing Strong interaction between basic amine and acidic silica gel silanol groups. Add 1-3% triethylamine (Et₃N) to eluent. 2. Use an amine-functionalized silica column. 3. Use basic alumina as the stationary phase. no_elution Product Stuck at Baseline Solvent system is not polar enough OR irreversible binding to silica. Increase polarity (increase % of polar solvent). 2. If still stuck, switch to a less acidic stationary phase (see above). poor_sep Poor Separation from Impurity Insufficient selectivity in chosen solvent system. Switch to a different solvent system (e.g., DCM/Methanol instead of Hexane/EtOAc). 2. Run a shallow gradient elution. 3. Consider reversed-phase chromatography.

Caption: Troubleshooting common issues in amine flash chromatography.

Recommended Protocol for Flash Chromatography
  • Deactivate the Silica: If using standard silica gel, it's crucial to mitigate its acidity. Prepare your eluent, for example, 95:4:1 Hexane:Ethyl Acetate:Triethylamine. Flush the packed column with this solvent mixture before loading your sample.[8] This pre-treatment neutralizes the most active acidic sites.

  • Sample Loading: For best results, dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and mix it with a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method prevents solvent-front effects and leads to sharper bands.

  • Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). A typical gradient might be from 2% to 20% Ethyl Acetate in Hexane (with 1% Triethylamine maintained throughout).

  • Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine the pure fractions for solvent evaporation.

Parameter Recommendation for Normal Phase Recommendation for Reversed Phase
Stationary Phase Amine-functionalized silica or standard silicaC18 Silica
Mobile Phase Hexane/Ethyl Acetate + 1-3% Triethylamine[1][8][9]Acetonitrile/Water + 0.1% Triethylamine[10]
Detection UV (if applicable), or TLC with a stain (e.g., KMnO₄)UV
Technique 3: Distillation

Given that the target compound has a molecular weight of 221.34 g/mol , it will have a high boiling point.[1] Distillation is excellent for removing non-volatile impurities but must be done under reduced pressure to prevent thermal decomposition. Amines are particularly prone to oxidation at high temperatures.[4][5]

Q: At what temperature should I distill my product?

A: You should perform a vacuum distillation . Distilling at atmospheric pressure is not recommended as many amines degrade at temperatures approaching their boiling points.[11] The goal is to reduce the pressure so that the compound boils between 45°C and 180°C.[12] For an amine of this molecular weight, a pressure of <1 mmHg is likely required.

Technique 4: Recrystallization as an Amine Salt

For achieving the highest purity, crystallization is unparalleled. While the free base product is a low-melting solid (mp 45–47°C), it can be difficult to crystallize.[1] A more robust method is to form the hydrochloride salt, recrystallize it, and then liberate the pure free base if needed.[9][13]

Step-by-Step Protocol for Salt Recrystallization
  • Salt Formation: Dissolve the purified (or semi-purified) free-base amine in a non-polar, anhydrous solvent like diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring. The amine hydrochloride salt, being ionic, is insoluble in the non-polar solvent and will precipitate out as a solid.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether to remove any surface impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.

  • Final Isolation: Collect the pure crystals by filtration. To recover the free base, dissolve the pure salt in water, basify with NaOH, and extract the pure amine into an organic solvent as described in the acid-base extraction protocol.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • ChemistInJapan. (2010, September 19). [Lab 6] Distilling Amines... Again. YouTube. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Google Patents.
  • Google Patents. (n.d.). Recovery of amines from by-product chloride salts. U.S. Patent No. 4,670,232A.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • How to Purify by Distillation. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Tramadol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. (n.d.). Retrieved from [Link]

  • Coolpharm. (n.d.). 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 82. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, May 26). Stability of amines. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]

  • Cram.com. (n.d.). Amines Flashcards. Retrieved from [Link]

  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(p-tert-butylphenoxy)-butyl acetate. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 2,6-di-tert.butyl-4-methylphenol. U.S. Patent No. 4,122,287A.
  • PubMed. (2014, July 2). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

Sources

Troubleshooting

avoiding side reactions with 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Technical Support Center: 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine Welcome to the technical support center for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine (CAS 73675-45-3). This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Welcome to the technical support center for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine (CAS 73675-45-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when synthesizing or working with this versatile tertiary amine. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine and what are its primary applications?

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a tertiary amine derivative with a phenoxyethylamine backbone.[1] Its molecular formula is C₁₄H₂₃NO, and it has a molecular weight of 221.34 g/mol .[1][2] The structure features a bulky tert-butyl group on the phenyl ring, which provides steric hindrance and influences its electronic properties.[1] This compound is a key building block in medicinal chemistry and neuroscience research.[1] Specifically, its structural scaffold is explored for developing multi-target ligands for neurodegenerative diseases like Parkinson's, as it can be modified to target receptors such as the histamine H₃ receptor (H₃R) and inhibit enzymes like monoamine oxidase B (MAO B).[1]

Q2: How is this compound typically synthesized?

The most common and established method for synthesizing 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is the Williamson ether synthesis .[1] This Sₙ2 reaction involves the nucleophilic attack of the 4-tert-butylphenoxide ion on an N,N-dimethylethanamine derivative with a suitable leaving group, such as a halide (e.g., 2-chloro-N,N-dimethylethanamine).[3][4]

The general synthetic approach involves two main steps:

  • Deprotonation of the Phenol: 4-tert-Butylphenol is deprotonated using a suitable base to form the nucleophilic phenoxide. For phenols, which are more acidic than aliphatic alcohols, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient.[3] Stronger bases like sodium hydride (NaH) can also be used to drive the reaction to completion.[4]

  • Nucleophilic Substitution: The resulting 4-tert-butylphenoxide is then reacted with the alkyl halide (e.g., 2-chloro-N,N-dimethylethanamine) in a polar aprotic solvent like DMF or DMSO to form the desired ether linkage.[3][5]

Q3: How can I confirm the identity and purity of my synthesized product?

A combination of analytical techniques is essential for validation.[1]

Analytical TechniqueExpected Results for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine
¹H NMR Expect characteristic signals: a singlet for the tert-butyl protons (~1.3 ppm), a singlet for the N,N-dimethyl protons (~2.2-2.3 ppm), and distinct multiplets for the aromatic and ethyl bridge protons.
¹³C NMR Confirm the presence of all 14 unique carbon atoms with appropriate chemical shifts.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight (221.34 g/mol ). ESI-MS is suitable for this analysis.[1]
HPLC A reverse-phase C18 column with UV detection (e.g., at 254 nm) can be used to assess purity, which should ideally be >95% for most research applications.[1]

Troubleshooting Guide: Synthesis & Side Reactions

This section addresses specific issues that may arise during the Williamson ether synthesis of the title compound.

Q4: My reaction yield is very low. What are the common causes and how can I fix this?

Low yield is a frequent issue in Williamson ether synthesis and can stem from several factors. The troubleshooting workflow below can help diagnose the problem.

G start Low or No Ether Yield c1 Check Reagent Quality & Stoichiometry start->c1 c2 Incomplete Deprotonation? c1->c2 [No] sol1 Use fresh, anhydrous reagents. Ensure alkyl halide is 1.05-1.2 eq. c1->sol1 [Yes] c3 Side Reactions Dominating? c2->c3 [No] sol2 Use a stronger base (e.g., NaH). Ensure anhydrous conditions. c2->sol2 [Yes] c4 Poor Reaction Conditions? c3->c4 [No] sol3 See Q5 & Q6 for C-alkylation and elimination issues. c3->sol3 [Yes] sol4 Use polar aprotic solvent (DMF, DMSO). Optimize temperature (start at RT, gently heat). c4->sol4 [Yes]

Caption: Troubleshooting workflow for low ether yield.

Detailed Explanation:

  • Incomplete Deprotonation: The formation of the phenoxide is critical. If using weaker bases like K₂CO₃, the equilibrium may not fully favor the phenoxide. Using a strong, irreversible base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF ensures complete conversion of the phenol to the highly nucleophilic phenoxide.[3][4]

  • Reagent Quality: The alkyl halide, 2-chloro-N,N-dimethylethanamine, can degrade over time. Ensure you are using a high-purity starting material. Sodium hydride is reactive with moisture; use fresh, dry NaH.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal because they solvate the cation (e.g., Na⁺) but not the phenoxide nucleophile, leaving it highly reactive.[3] Protic solvents (like ethanol) can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the desired Sₙ2 reaction.[3]

Q5: I'm seeing an impurity with the same mass as my product. Could this be C-alkylation?

Yes, this is a classic side reaction when using phenoxides in Williamson ether synthesis.[3] The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to give the desired ether, or a carbon atom on the aromatic ring (C-alkylation), typically at the ortho position.

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reaction phenoxide 4-tert-Butylphenoxide Ion o_alk O-Alkylation (Sₙ2) Favored in polar aprotic solvents phenoxide->o_alk Attack at Oxygen c_alk C-Alkylation Favored in protic/non-polar solvents phenoxide->c_alk Attack at Ring Carbon alkyl_halide R-X (e.g., Cl-CH₂CH₂NMe₂) alkyl_halide->o_alk alkyl_halide->c_alk ether Desired Ether Product o_alk->ether c_product C-Alkylated Byproduct c_alk->c_product

Caption: Competing O- vs. C-alkylation pathways.

How to Minimize C-Alkylation:

  • Solvent is Key: This is the most significant factor. Polar aprotic solvents (DMF, DMSO) strongly solvate the counter-ion (like Na⁺), leaving a "naked," highly reactive phenoxide oxygen. This enhances the rate of O-alkylation.[3] In contrast, protic or non-polar solvents can lead to ion-pairing or hydrogen bonding, making the oxygen less accessible and promoting reaction at the ring.[3]

  • Counter-ion: The nature of the cation can influence the O/C ratio, though this effect is generally less pronounced than the solvent effect.[3]

Troubleshooting Guide: Post-Synthesis Reactivity & Stability

Once synthesized, the tertiary amine moiety of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine can participate in its own set of side reactions depending on the experimental conditions it is subjected to.

Q6: In a subsequent reaction, I'm forming an unexpected product with a mass 16 Da higher than my starting material. What is happening?

This is a strong indication of N-oxidation . Tertiary amines are susceptible to oxidation, especially in the presence of common oxidants (e.g., H₂O₂, m-CPBA, or even air over long periods), to form the corresponding N-oxide.[1][6]

Mitigation Strategies:

  • Inert Atmosphere: If your subsequent reaction steps are sensitive to oxidation, perform them under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Strong Oxidants: If possible, choose reagents that are not strong oxidizing agents if the tertiary amine functionality needs to be preserved.

Q7: My compound seems to be degrading under basic/heated conditions, and I'm detecting alkene byproducts. What reaction is this?

This is likely a Hofmann elimination reaction.[7][8] While it typically requires the amine to first be converted into a quaternary ammonium salt (e.g., by reaction with an alkyl halide like methyl iodide), this can inadvertently happen.[9] The quaternary salt, when treated with a strong base (like hydroxide) and heat, undergoes an E2 elimination to form an alkene and the tertiary amine as a leaving group.[8][10]

The N,N-dimethylamino group itself is a very poor leaving group. However, if your reaction mixture contains alkylating agents (e.g., unreacted starting material from a previous step or other electrophiles), quaternization can occur in situ, creating the substrate for elimination.

G cluster_products Products start Tertiary Amine (Your Compound) quat_step Quaternization (e.g., with excess MeI) start->quat_step quat_salt Quaternary Ammonium Salt quat_step->quat_salt elim_step Elimination (Base + Heat) quat_salt->elim_step alkene Alkene Byproduct (e.g., Vinyl ether derivative) elim_step->alkene amine Tertiary Amine (Leaving Group) elim_step->amine

Caption: The Hofmann elimination pathway.

How to Avoid:

  • Stoichiometric Control: Carefully control the stoichiometry of any alkylating agents used in the presence of your compound.

  • Temperature Control: Avoid excessive heating, especially under basic conditions, as this promotes elimination reactions.[8]

Q8: I am trying to modify another part of the molecule, but I am losing one or both of the N-methyl groups. Why?

You are observing N-demethylation , a known metabolic pathway and a potential synthetic side reaction for tertiary amines.[11][12] This transformation can be promoted by various reagents and conditions, including:

  • Cyanogen Bromide (von Braun Reaction): A classic but toxic method for N-demethylation.[13]

  • Chloroformates: Reagents like α-chloroethyl chloroformate (ACE-Cl) or vinyl chloroformate react with the tertiary amine to form a carbamate, which is then cleaved to yield the secondary amine.[12]

  • Oxidative Methods: Some metal-based catalysts and photoredox conditions can promote oxidative N-dealkylation.[14][15]

Prevention:

  • Protecting Groups: If the tertiary amine is not the desired reactive site but is sensitive to your reaction conditions, consider if a protection strategy is feasible (e.g., reversible protonation to form a salt).

  • Reagent Selection: Be mindful of reagent choice. Avoid conditions known to cause N-demethylation if you wish to retain the N,N-dimethyl group. For example, if performing a reaction that is sensitive to nucleophiles, using reagents like cyanogen bromide would be contraindicated.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine via Williamson Ether Synthesis

This protocol is a representative example and may require optimization.

  • Preparation of Phenoxide:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

    • Slowly add a solution of 4-tert-butylphenol (1.0 equivalent) in anhydrous DMF via a dropping funnel.

    • Allow the mixture to stir at room temperature for 1 hour or until hydrogen gas evolution ceases, indicating complete formation of the sodium phenoxide.[16]

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of 2-chloro-N,N-dimethylethanamine hydrochloride (1.05 equivalents) neutralized with a suitable base (e.g., triethylamine) OR use the free base directly if available, dissolved in anhydrous DMF, dropwise.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x volume).

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[16]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to move the desired compound down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine.

References

  • NROChemistry. (n.d.). Hofmann Elimination. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Quaternary Ammonium Salts- Hofmann Elimination. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Hofmann elimination. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Aakash Institute. (n.d.). Hofmann Elimination Reaction: Mechanism, Examples & Applications. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Two possible mechanisms for N-demethylation of tertiary amines. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Alipour Najmi, A., et al. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2962. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Thavaneswaran, S., & Scammells, P. J. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Bioorganic & Medicinal Chemistry Letters, 16(10), 2868–2871. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) N-Demethylation of Alkaloids. Retrieved from [Link]

  • ACS Publications. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-tert-butyl-4-ethylphenoxy)-N-methylethanamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(p-tert-butylphenoxy)-butyl acetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 82. Retrieved from [Link]

  • Coolpharm. (n.d.). 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. Retrieved from [Link]

  • ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • National Institutes of Health. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

  • ResearchGate. (2000). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]

  • ResearchGate. (n.d.). Process for the preparation of 2-amino-N-tert-butyl-2-cyanoamide hydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and strategic protocols for improving the cellular permeability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and strategic protocols for improving the cellular permeability of compounds based on the 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine scaffold. Our focus is on explaining the causal relationships behind experimental choices to empower you to overcome permeability challenges in your research.

Understanding the Permeability Profile of Your Compound

The 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine scaffold possesses features that present both advantages and disadvantages for cell permeability.[1] Its molecular weight of approximately 221.34 g/mol is well within the limits of Lipinski's Rule of Five, which generally favors good permeability.[2][3] However, the tertiary amine is a basic center that will likely be protonated at physiological pH (pKa ~9-10), creating a positive charge that can significantly hinder passive diffusion across the lipophilic cell membrane.[4] The bulky tert-butyl group contributes to lipophilicity, which is necessary for membrane partitioning, but an imbalance can lead to poor aqueous solubility or non-specific binding.[5][6][7][8][9]

This guide will help you diagnose and address these potential issues systematically.

Frequently Asked Questions (FAQs)

Q1: My compound has a low molecular weight. Why is it still showing poor cell permeability?

A1: While low molecular weight is favorable, other factors are critical.[2][3] For this class of compounds, the primary suspect is the positive charge on the N,N-dimethylethanamine side chain at physiological pH. Charged molecules have a high energy penalty for crossing the hydrophobic lipid bilayer, drastically reducing passive diffusion.[4] Additionally, an excessively high lipophilicity (from the tert-butylphenoxy group) can cause the compound to become trapped within the membrane or aggregate in the aqueous assay buffer, reducing the concentration of free compound available for transport.

Q2: How can I determine if my compound is being actively removed from the cell by efflux pumps?

A2: This is a common issue, especially for lipophilic, cationic compounds. The gold-standard method is a bidirectional Caco-2 permeability assay .[10][11] In this assay, you measure the permeability in both the apical-to-basolateral (A→B, mimicking intestinal absorption) and basolateral-to-apical (B→A, mimicking efflux) directions. If the B→A permeability is significantly higher than the A→B permeability (typically an Efflux Ratio [Papp(B-A) / Papp(A-B)] > 2), it strongly indicates that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11][12]

Q3: What are the essential first experiments to quantify my compound's permeability?

A3: A tiered approach is most efficient.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): Start with PAMPA.[13][14] This is a cell-free, high-throughput assay that measures only passive diffusion.[13] It will tell you the intrinsic ability of your uncharged compound to cross a lipid barrier. It's cost-effective and useful for ranking early-stage compounds.[13][14]

  • Caco-2 Permeability Assay: If PAMPA results are promising but cellular activity is low, proceed to the Caco-2 assay.[10][15] This assay uses a monolayer of human intestinal cells and accounts for both passive diffusion and active transport phenomena, providing a more biologically relevant prediction of in vivo oral absorption.[10][11][15]

Troubleshooting Guide: Diagnosing Permeability Issues

This workflow will help you pinpoint the cause of poor permeability and select the appropriate strategy.

G cluster_0 Initial Assessment cluster_1 Diagnosis cluster_2 Actionable Strategies start Low Cellular Potency or Bioavailability Observed pampa Run PAMPA Assay start->pampa caco2 Run Unidirectional (A->B) Caco-2 Assay pampa->caco2 If PAMPA is moderate to high pampa_res PAMPA Result pampa->pampa_res caco2_res Caco-2 Result caco2->caco2_res pampa_res->caco2 med_chem Medicinal Chemistry: - Prodrug Strategy - Modulate Lipophilicity pampa_res->med_chem Low Permeability (Passive Diffusion Issue) bidir_caco2 Run Bidirectional Caco-2 Assay caco2_res->bidir_caco2 Low Permeability efflux_inhibit Efflux Mitigation: - Run Caco-2 with P-gp Inhibitor - Structural Modification to Avoid Efflux caco2_res->efflux_inhibit High Permeability in PAMPA, but Low in Caco-2 bidir_caco2->med_chem Efflux Ratio < 2 (Passive Diffusion Issue) bidir_caco2->efflux_inhibit Efflux Ratio > 2 formulation Formulation Strategy: - Use Permeation Enhancers - Lipid-Based Systems med_chem->formulation Complementary Approach

Caption: Troubleshooting workflow for low cell permeability.

Scenario Observation Probable Cause Recommended Action
1Low Permeability in PAMPA Poor Passive Diffusion: The compound's intrinsic physicochemical properties (e.g., charge, excessive lipophilicity, rigidity) prevent it from crossing a simple lipid membrane.Proceed to Medicinal Chemistry Strategies (Section 4.1) to improve physicochemical properties.
2High Permeability in PAMPA , Low Permeability in Caco-2 Active Efflux: The compound can cross a lipid membrane but is actively pumped out of the Caco-2 cells by transporters like P-gp.Perform a bidirectional Caco-2 assay to confirm efflux. If the efflux ratio is >2, consider structural modifications to reduce P-gp recognition or co-dosing with a P-gp inhibitor for in vitro studies.[12][16]
3Low Permeability in both PAMPA and Caco-2 with a low efflux ratioPoor Passive Diffusion: This confirms the issue is not efflux but fundamental difficulty in crossing the cell membrane.Focus heavily on Medicinal Chemistry Strategies , particularly the prodrug approach to mask the cationic charge.[17][18][19]
4Low Compound Recovery in AssayPoor Solubility or Non-Specific Binding: The compound may be precipitating in the aqueous buffer or sticking to the plasticware.Measure compound solubility in the assay buffer. Consider adding a small percentage of a co-solvent like DMSO (typically <1%) or using low-binding plates.[20]

Strategies for Improving Cell Permeability

Once the primary barrier has been identified, the following strategies can be employed.

G cluster_medchem Medicinal Chemistry Approaches cluster_formulation Formulation-Based Approaches center Improving Cell Permeability of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine Analogs prodrug Prodrug Strategy (Mask Tertiary Amine) center->prodrug Primary Strategy lipo Modulate Lipophilicity (Modify tert-Butyl Group) center->lipo psa Reduce Polar Surface Area (PSA) (For Analogs with Added Polar Groups) center->psa enhancers Permeation Enhancers center->enhancers lipid Lipid-Based Formulations (e.g., SEDDS) center->lipid

Caption: Key strategies to enhance cell permeability.

Medicinal Chemistry Approaches

These strategies involve chemically modifying the molecule to improve its drug-like properties.

  • Prodrug Strategy (Highest Recommendation): The most effective strategy for this scaffold is to mask the tertiary amine with a bioreversible moiety.[17][18][19][21] This neutralizes the positive charge, enhancing lipophilicity and allowing for passive diffusion. Once inside the cell, cellular enzymes (e.g., esterases) cleave the promoiety, releasing the active parent compound.[17]

    • Example: Convert the tertiary amine to a cleavable carbamate or an N-oxide. This temporarily masks the basic center. The choice of promoiety is critical to ensure cleavage occurs at an appropriate rate inside the target cell.

  • Modulating Lipophilicity: The balance of lipophilicity is crucial.[5][6][7][8] While the tert-butyl group aids membrane partitioning, it might be too greasy.

    • Example: Systematically replace the tert-butyl group with smaller alkyl groups (e.g., isopropyl, ethyl) or a cyclopropyl group to fine-tune the logP. This can reduce non-specific binding and improve the "lipophilic permeability efficiency".[5][6][8]

  • Reducing Polar Surface Area (PSA) and H-Bond Donors: For analogs that have been modified with additional polar groups (e.g., hydroxyls, amides), minimizing PSA and the number of hydrogen bond donors is a well-established method to improve permeability.[22][23] Masking these hydrogen bond donors can be an effective strategy, even if it increases molecular weight.[23]

Formulation-Based Strategies

These approaches modify the delivery vehicle rather than the drug itself and are particularly relevant for in vivo applications.

  • Use of Permeation Enhancers: These are excipients included in a formulation that reversibly open the tight junctions between cells or disrupt the cell membrane, allowing the drug to pass through more easily.[24][25][26] This is primarily used for oral drug delivery.

  • Lipid-Based Formulations: For highly lipophilic compounds with poor aqueous solubility, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[25][27] These systems form fine emulsions in the gut, which can enhance drug solubilization and absorption.[25][27][28]

Experimental Protocols

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput method to assess passive permeability.[13][14][29][30]

G cluster_process pampa Donor Plate (Top) Test Compound in Buffer (e.g., pH 7.4) Artificial Membrane (Lipid in Dodecane) Acceptor Plate (Bottom) Buffer Solution pampa:f1->pampa:f2 Incubate pampa:f2->pampa:f4 Permeates a Compound added to Donor Well b Passive Diffusion Across Membrane c Concentration Measured in Acceptor Well

Caption: Schematic of the PAMPA assay setup.

Materials:

  • 96-well PAMPA sandwich plate system (e.g., Millipore, Corning)

  • Acceptor Sink Buffer (e.g., PBS, pH 7.4)

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: one high permeability (e.g., testosterone) and one low permeability (e.g., atenolol)

  • 96-well UV-Vis plate reader or LC-MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of Acceptor Sink Buffer to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Be cautious not to puncture the membrane.

  • Prepare Dosing Solutions: Dilute the test and control compounds from their DMSO stocks to a final concentration (e.g., 100 µM) in the appropriate buffer (pH 7.4). The final DMSO concentration should be kept low (≤1%) to not disrupt the membrane.

  • Add Dosing Solutions: Add 200 µL of the dosing solutions to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich". Incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, analyze a reference sample of the initial dosing solution (not incubated).

  • Quantify: Analyze the concentration of the compound in all samples using a suitable method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability (Papp): Use the provided manufacturer's equations or standard literature formulas to calculate the apparent permeability coefficient (Papp).

Protocol: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive and active transport across a biological monolayer.[10][11][12][15][31]

Caption: Schematic of the Caco-2 Transwell assay.

Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell plates (e.g., Corning Costar)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • TEER meter (e.g., Millicell ERS-2)

  • Lucifer yellow (for monolayer integrity check)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.[12]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm² to be considered intact.[12][31]

    • Alternatively, perform a Lucifer yellow rejection test. The leakage should be <1-2%.

  • Transport Experiment (A→B Direction):

    • Wash the monolayers gently with pre-warmed transport buffer (37°C).

    • Add fresh transport buffer to the basolateral (bottom) chamber (e.g., 1.2 mL).

    • Add the dosing solution (test compound in transport buffer) to the apical (top) chamber (e.g., 0.4 mL).

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Transport Experiment (B→A Direction):

    • Follow the same procedure, but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Quantification and Calculation:

    • Analyze the concentration of the compound in all collected samples by LC-MS/MS.

    • Calculate the Papp values for both A→B and B→A directions.

    • Calculate the Efflux Ratio = Papp(B→A) / Papp(A→B).

References

  • Effects of Molecular Size/Weight Upon Cell Membrane Permeability and Solution Tonicity on Red Blood Cells. Uniwriter.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science.
  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane perme
  • The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. JLI.
  • Caco2 assay protocol.
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry.
  • How Big Is Too Big for Cell Permeability?. Journal of Medicinal Chemistry.
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.
  • How Does Molecular Size Influence a Chemical's Ability to Cross Biological Membranes?. Sustainability Review.
  • Caco-2 Permeability Assay. Enamine.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. Benchchem.
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH.
  • Caco-2 permeability assay.
  • Strategies to expand peptide functionality through hybridisation with a small molecule component.
  • increase membrane permeability by prodrug design. Slideshare.
  • pampa-permeability-assay.pdf. Technology Networks.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online.
  • Caco-2 Permeability Assay. Evotec.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
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  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.
  • 2-(4-Ethylphenoxy)-N,N-dimethylethanamine CAS#: 1339903-09-1.
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Troubleshooting

mitigating off-target effects of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine degraders

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to navigating the complexities of targeted protein degradation. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to navigating the complexities of targeted protein degradation. This guide provides in-depth troubleshooting advice and frequently asked questions to help you design, validate, and interpret experiments involving protein degraders.

While your query mentioned 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, it's important to clarify that this scaffold is primarily recognized in medicinal chemistry as a building block for multi-target ligands in neuroscience, rather than as a conventional protein degrader like a PROTAC or molecular glue.[1] However, the challenge of ensuring selectivity and mitigating off-target effects is a critical concern for all small molecules designed to modulate biological systems, and is a paramount consideration in the field of targeted protein degradation.

This resource, therefore, addresses the broader principles and state-of-the-art techniques for managing off-target effects in the context of widely used degrader technologies such as PROTACs and molecular glues.

Part 1: Foundational Knowledge - Understanding the Origins of Off-Target Effects

Before troubleshooting, it's essential to understand the mechanisms that can lead to unintended cellular consequences. Off-target effects in targeted protein degradation are not monolithic; they arise from various molecular interactions.

FAQ: What are the primary sources of off-target effects with protein degraders?

Off-target effects can be broadly categorized into three main types:

  • Degradation of Unintended Proteins: This is the most direct form of off-target activity, where the degrader induces the degradation of proteins other than the intended target. This can occur due to:

    • Lack of Specificity of the Target-Binding Ligand (Warhead): Many small molecule binders, especially those targeting protein families with conserved binding sites like kinases, may bind to multiple related proteins.[2]

    • "Off-the-Shelf" Activity of the E3 Ligase Ligand: Certain E3 ligase recruiters can independently induce the degradation of specific proteins. A well-known example is the pomalidomide moiety (a derivative of thalidomide used to recruit the Cereblon E3 ligase), which can cause the degradation of several zinc-finger (ZF) transcription factors.[3][4][5]

    • Formation of Neo-Substrates: The ternary complex formed by the degrader, the target protein, and the E3 ligase can sometimes present novel surfaces that lead to the unintended ubiquitination and degradation of other proteins that happen to interact with this complex.

  • Degradation-Independent Pharmacological Effects: The degrader molecule itself is composed of bioactive ligands. These can exert effects independent of their degradation-inducing function:

    • Inhibition by the Warhead: The target-binding ligand can act as a classical inhibitor, affecting the function of both the intended target and any off-targets it binds to, without causing their degradation.

    • Signaling by the E3 Ligase Ligand: The E3 ligase recruiter can have its own biological activity. For example, immunomodulatory drugs (IMiDs) used as Cereblon recruiters have well-documented effects on the immune system.[6]

  • Concentration-Dependent Effects: The efficacy and specificity of many degraders are highly sensitive to their concentration.

    • The "Hook Effect": At very high concentrations, the formation of unproductive binary complexes (Degrader-Target and Degrader-E3 Ligase) can outcompete the formation of the productive ternary complex (Target-Degrader-E3 Ligase), leading to reduced degradation of the intended target.[7] This can sometimes unmask weaker, off-target degradation events.

Part 2: Troubleshooting Guide - Experimental Validation of On-Target and Off-Target Effects

Here, we address common questions and problems encountered during the experimental validation of protein degraders.

Q1: My degrader is showing the desired biological effect. How can I be certain it's due to the degradation of my target protein?

This is a critical validation step to ensure that the observed phenotype is not a result of off-target effects. A multi-step approach is required to build a strong case for on-target activity.

Workflow for Validating On-Target Effects

A Start: Observe Phenotype with Degrader Treatment B Step 1: Confirm Target Degradation (Western Blot, ELISA, HiBiT) A->B Is the target protein level reduced? C Step 2: Demonstrate Dependence on Proteasome & E3 Ligase B->C Is degradation blocked by proteasome inhibitors (e.g., MG132)? D Step 3: Use Control Compounds C->D Do inactive controls fail to degrade the target and cause the phenotype? E Step 4: Perform Rescue Experiment D->E Can re-introducing a degradation-resistant version of the target rescue the phenotype? F Conclusion: High Confidence in On-Target Phenotype E->F

Caption: Workflow for confirming on-target activity of a protein degrader.

Detailed Protocol: Key Control Experiments

Experiment Purpose Methodology Expected Outcome for On-Target Effect
Proteasome Inhibition To confirm that protein loss is mediated by the proteasome.Co-treat cells with your degrader and a proteasome inhibitor (e.g., MG132, Bortezomib).The target protein is "rescued" from degradation.[8]
Inactive Control Compound To rule out effects from the warhead or general chemical structure.Synthesize a control molecule where the E3 ligase ligand is modified to prevent binding (e.g., a methylated imide for Cereblon recruiters).[2]The control compound should still bind the target but fail to induce its degradation and should not produce the biological phenotype.
Target mRNA Levels To ensure the reduction in protein is not due to transcriptional repression.Treat cells with the degrader and measure the target's mRNA levels using qRT-PCR.mRNA levels of the target protein should remain unchanged.[9]
Rescue Experiment To definitively link the phenotype to the loss of the target protein.Transfect cells with a version of the target protein that is resistant to degradation (e.g., by mutating key lysine residues or using a different species' ortholog) and then treat with the degrader.The phenotype should be reversed or "rescued" in the cells expressing the degradation-resistant target.
Q2: I suspect my degrader has off-target liabilities. What is the best way to identify these unintended targets?

Identifying unknown off-targets requires an unbiased, system-wide approach. Mass spectrometry-based proteomics is the gold standard for this purpose.[10]

Recommended Strategy: Quantitative Proteomics

The goal is to compare the entire proteome of cells treated with your active degrader versus a vehicle control and, ideally, an inactive control compound.

Experimental Workflow for Off-Target Identification

A Prepare Cell Cultures B Treat with: 1. Vehicle (e.g., DMSO) 2. Active Degrader 3. Inactive Control A->B C Lyse Cells & Digest Proteins B->C D Label Peptides (e.g., TMT) C->D E LC-MS/MS Analysis D->E F Data Analysis: Identify significantly downregulated proteins E->F G Filter & Validate Hits F->G

Caption: Proteomics workflow for identifying off-target protein degradation.

Comparison of Proteomic Techniques

Technique Principle Advantages Considerations
Tandem Mass Tag (TMT) MS Isobaric labeling allows for multiplexing of up to 18 samples in a single MS run.[11]High throughput, precise quantification, excellent for comparing multiple conditions (e.g., dose-response, time-course).Can be affected by ratio compression, potentially underestimating large changes.
Data-Independent Acquisition (DIA) Acquires fragment ion spectra for all peptides in a predefined mass range.[12]High reproducibility, good for low-abundance proteins, creates a digital map of the proteome.Requires a comprehensive spectral library for data analysis.
Label-Free Quantification (LFQ) Compares the signal intensity of peptides across different runs.Cost-effective, simple sample preparation.Lower throughput, more susceptible to run-to-run variation.

Step-by-Step Protocol: TMT-Based Proteomics for Off-Target Profiling

  • Cell Treatment: Culture your cells of interest and treat them with:

    • Vehicle (e.g., 0.1% DMSO)

    • Your active degrader (at a concentration that gives maximal target degradation, e.g., DCmax)

    • Your inactive control degrader (at the same concentration)

    • Perform this in biological triplicate for statistical power.

  • Lysis and Digestion: Harvest and lyse the cells. Quantify the total protein and digest it into peptides using an enzyme like trypsin.

  • TMT Labeling: Label the peptide samples from each condition with a different TMT isobaric tag according to the manufacturer's protocol.

  • Sample Pooling and Fractionation: Combine the labeled samples into a single tube. To increase proteome coverage, fractionate the pooled sample using high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography coupled to a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and quantify the reporter ions for each protein.

  • Hit Identification: Identify proteins that are significantly downregulated only in the active degrader-treated sample compared to both the vehicle and the inactive control. These are your high-confidence off-target candidates.

  • Validation: Validate key off-target candidates using a targeted method like Western blotting in a separate experiment.

Part 3: Advanced Assays for a Deeper Mechanistic Understanding

To optimize your degrader and reduce off-target effects, you need to understand the binding events that precede degradation. Biophysical and advanced cell-based assays are invaluable for this.

FAQ: Which assays can help me characterize the formation of the ternary complex and diagnose issues with my degrader?

Understanding the binding affinities of your degrader to its target (POI) and the E3 ligase, as well as the stability of the ternary complex, is crucial. A degrader with poor ternary complex formation may require higher concentrations to be effective, increasing the risk of off-target effects.

Key Biophysical and Cellular Assays

Assay Measures Why It's Important Reference
Fluorescence Polarization (FP) Binary binding affinity (Degrader-POI or Degrader-E3).Determines the fundamental binding properties of each arm of the degrader.[13][14]
Surface Plasmon Resonance (SPR) Binary and ternary complex binding affinity and kinetics (on/off rates).Provides kinetic data, revealing the stability and half-life of the ternary complex, which correlates well with degradation efficiency.[13][14]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Proximity of the POI and E3 ligase in a biochemical or cellular context.A powerful tool to measure ternary complex formation directly. Can be adapted for high-throughput screening.[11]
NanoBRET™/HiBiT (Promega) Target engagement, ternary complex formation, and protein degradation in live cells.Provides data in a physiological context, allowing for real-time monitoring of the entire degradation process within the cell.[13][15]
Cellular Thermal Shift Assay (CETSA®) Target engagement in live cells or cell lysates.Confirms that the degrader binds to its intended target in the complex cellular environment, which is a prerequisite for degradation.[16]

By employing a combination of these unbiased proteomics and targeted biophysical and cellular assays, you can build a comprehensive profile of your degrader's selectivity and mechanism of action. This knowledge is the key to rationally designing next-generation compounds with improved potency and reduced off-target effects, ultimately leading to more reliable experimental tools and safer therapeutic candidates.

References

  • Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

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  • Targeted Protein Degradation with PROTACs and Molecular Glues - Crown Bioscience Blog. Crown Bioscience. Available at: [Link]

  • Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs) - Oreate AI Blog. Oreate AI. Available at: [Link]

  • PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs. MtoZ Biolabs. Available at: [Link]

  • Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

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  • Proteolysis-targeting chimeras with reduced off-targets. - Broad Institute. Broad Institute. Available at: [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. Available at: [Link]

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  • Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • (PDF) A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing - ResearchGate. ResearchGate. Available at: [Link]

  • Critical assessment of targeted protein degradation as a research tool and pharmacological modality - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Target Identification and Selectivity Analysis of Targeted Protein Degraders. ChomiX. Available at: [Link]

  • Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs) - YouTube. YouTube. Available at: [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ResearchGate. Available at: [Link]

  • Cell-based protein degrader assays for microplates - BMG Labtech. BMG LABTECH. Available at: [Link]

  • Proteolysis-targeting chimeras with reduced off-targets - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Protein Degraders and Molecular Glues Part 1 2023 Archive - Discovery On Target. Discovery On Target. Available at: [Link]

  • Molecular mechanism of off-target effects in CRISPR-Cas9 - bioRxiv. bioRxiv. Available at: [Link]

  • Label-free validation of protein degraders using CETSA® - YouTube. YouTube. Available at: [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society. American Chemical Society Publications. Available at: [Link]

  • Inhibitors to degraders: Changing paradigm in drug discovery - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

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  • BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - MDPI. MDPI. Available at: [Link]

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Optimization

scale-up synthesis challenges for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

An in-depth guide to overcoming common challenges in the large-scale synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, a key intermediate in pharmaceutical research. Introduction: The Scale-Up Challenge 2-(4...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the large-scale synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, a key intermediate in pharmaceutical research.

Introduction: The Scale-Up Challenge

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a valuable tertiary amine building block in medicinal chemistry, particularly in neuroscience for developing multi-target ligands for neurodegenerative diseases.[1] Its synthesis, commonly achieved via the Williamson ether synthesis, appears straightforward on a lab scale. However, scaling this process from milligrams to kilograms introduces significant challenges related to reaction kinetics, impurity profiles, work-up procedures, and overall process safety and efficiency.

This technical support guide, designed for researchers and drug development professionals, provides a structured approach to troubleshooting the scale-up synthesis of this compound. It moves beyond simple protocols to explain the causality behind common issues and offers field-proven solutions.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most prevalent method for preparing 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is the Williamson ether synthesis.[1][2] This Sₙ2 reaction involves the nucleophilic attack of the 4-tert-butylphenoxide ion on an electrophilic N,N-dimethyl-2-chloroethylamine.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products phenol 4-tert-Butylphenol phenoxide Formation of 4-tert-Butylphenoxide phenol->phenoxide Deprotonation amine_halide N,N-Dimethyl-2-chloroethylamine (or its HCl salt) sn2 Sₙ2 Nucleophilic Attack amine_halide->sn2 base Base (e.g., K₂CO₃, NaOH, NaH) base->phenoxide phenoxide->sn2 product 2-(4-(tert-Butyl)phenoxy)- N,N-dimethylethanamine sn2->product salt Salt Byproduct sn2->salt

Caption: General Williamson Ether Synthesis Scheme.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the scale-up synthesis in a question-and-answer format.

Q1: My reaction yield is low or the reaction has stalled. What are the likely causes?

Low conversion is the most frequent initial hurdle in scaling up. The root cause often lies in suboptimal reaction conditions that are more forgiving on a smaller scale.

Possible Causes & Solutions:

  • Incomplete Deprotonation of Phenol: The acidity of the phenolic proton must be overcome to generate the nucleophilic phenoxide. On a large scale, inefficient mixing or an inadequate base can lead to incomplete deprotonation.

    • Solution: Ensure the base is sufficiently strong and used in the correct stoichiometry. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) can ensure complete and rapid formation of the alkoxide.[3] When using weaker bases like K₂CO₃, ensure it is finely powdered to maximize surface area and use a polar aprotic solvent like DMF to aid solubility and reactivity.[1]

  • Inappropriate Solvent Choice: Solvents that solvate the nucleophile too strongly (protic solvents) or that do not adequately dissolve reactants (apolar solvents) will slow down an Sₙ2 reaction.[2]

    • Solution: Utilize polar aprotic solvents such as DMF, DMSO, or acetonitrile.[2][3] These solvents solvate the cation of the base but leave the phenoxide nucleophile relatively "bare," increasing its reactivity. For industrial applications, phase transfer catalysis is an excellent alternative.[3][4]

  • Insufficient Temperature or Time: Sₙ2 reactions require adequate thermal energy to overcome the activation barrier.

    • Solution: Most protocols suggest temperatures between 80-100°C.[1][3] It is crucial to monitor the reaction's progress using techniques like TLC, GC, or HPLC. Do not rely solely on time; reactions at scale may have different kinetics. Allow the reaction to proceed until the limiting reagent is consumed.

ParameterRecommendation for Scale-UpRationale
Base Use a slight excess (1.2-1.5 equiv.) of a strong, non-nucleophilic base like K₂CO₃ or consider NaH for difficult reactions.Ensures complete deprotonation of the phenol to form the active nucleophile.[1]
Solvent Polar aprotic (e.g., DMF, Acetonitrile).Stabilizes the transition state and enhances the nucleophilicity of the phenoxide.[2][5]
Temperature 80-100 °C, with careful monitoring.Provides sufficient energy for the reaction while minimizing side reactions.[3]
Monitoring In-process control (IPC) via TLC, GC, or HPLC.Confirms reaction completion and helps identify the formation of byproducts in real-time.
Q2: I'm observing significant impurity formation. What are the competing side reactions?

As reaction volume increases, localized temperature spikes and concentration gradients can favor side reactions that are negligible at the lab scale.

Primary Side Reactions:

  • Elimination (E2 Reaction): The phenoxide, being a strong base, can abstract a proton from the β-carbon of the N,N-dimethyl-2-chloroethylamine, leading to the formation of an enamine and eliminating HCl. This is a classic competing pathway for Sₙ2 reactions.[3][5]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[2]

G sn2 O-Alkylation (Sₙ2) Desired Pathway product Target Product sn2->product e2 Elimination (E2) Side Reaction alkene Enamine Byproduct e2->alkene c_alk C-Alkylation Side Reaction c_product Ring-Alkylated Byproduct c_alk->c_product start start start->e2 Favored by: - High temperature - Strong, sterically  hindered base start->c_alk Can occur under certain conditions

Caption: Competing reaction pathways in the synthesis.

Troubleshooting Impurity Formation:

  • To Minimize Elimination: Lowering the reaction temperature is the most effective strategy.[3] Controlled, slow addition of the alkylating agent to the heated phenoxide solution can help maintain a low instantaneous concentration of the halide, disfavoring the bimolecular elimination reaction.

  • To Favor O-Alkylation: The choice of solvent and counter-ion is key. Polar aprotic solvents generally favor O-alkylation.

Q3: The work-up is difficult, and purification is inefficient at a large scale. How can I optimize this?

What is a simple extraction in the lab can become a major bottleneck in a pilot plant, especially with high-boiling solvents like DMF.

Work-up and Purification Strategy:

  • Solvent Removal: If using DMF, avoid attempting to remove it entirely by rotary evaporation at scale. Instead, quench the reaction mixture by pouring it into a large volume of cold water or ice. The desired product is typically an oil or solid that is much less soluble in water than DMF.

  • Extraction: Extract the product from the aqueous mixture using a water-immiscible organic solvent like ethyl acetate, diethyl ether, or toluene.[3] Perform multiple extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.[3] If unreacted phenol is an issue, a wash with a dilute aqueous base (e.g., 5% NaOH) can be effective.[6][7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.[3]

  • Final Purification:

    • Column Chromatography: While effective, it can be costly and time-consuming at scale. A typical eluent system is hexane:ethyl acetate.[1]

    • Recrystallization: This is often a more scalable and economical purification method. The target compound can be recrystallized from an ethanol/water mixture to yield a crystalline product.[1]

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable option for purification.

Q4: Are there alternative methods better suited for industrial-scale synthesis?

Yes. For large-scale industrial synthesis, efficiency, safety, and cost are paramount.

Phase Transfer Catalysis (PTC): A Superior Scale-Up Approach

Phase transfer catalysis is an excellent technique for reactions where reactants are in different, immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide).[3][4]

  • How it Works: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide.[4][6]

  • Advantages for Scale-Up:

    • Milder Conditions: Often proceeds at lower temperatures.

    • No Anhydrous Solvents: Eliminates the need for expensive and hazardous anhydrous solvents like dry DMF or THF. The reaction can be run in a biphasic system like toluene/water.[3]

    • Simpler Work-up: Avoids the use of high-boiling point solvents.

    • Cost-Effective: Reduces solvent cost and simplifies operations.

Experimental Protocols

Protocol 1: Standard Laboratory Synthesis
  • Alkoxide Formation: In a dry, nitrogen-flushed flask, dissolve 4-tert-butylphenol (1.0 equiv) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 2.5 equiv) and heat the mixture to 80°C with vigorous stirring.[1]

  • Ether Formation: Add N,N-dimethyl-2-chloroethylamine hydrochloride (1.2 equiv) portion-wise or as a solution in DMF.

  • Maintain the reaction at 80°C for 12-18 hours, monitoring by TLC or GC until the starting phenol is consumed.[1]

  • Work-up: Cool the mixture, pour it into ice water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by silica gel column chromatography using a hexane:ethyl acetate gradient.[1]

Protocol 2: Scale-Up Synthesis using Phase Transfer Catalysis
  • Reaction Setup: To a reactor, add 4-tert-butylphenol (1.0 equiv), an aqueous solution of sodium hydroxide (e.g., 50% w/w, 1.5 equiv), toluene, and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 equiv).[3]

  • Reagent Addition: Heat the vigorously stirred biphasic mixture to 70-80°C.

  • Slowly add N,N-dimethyl-2-chloroethylamine hydrochloride (1.1 equiv) over 1-2 hours, maintaining the temperature.

  • Reaction: Stir at temperature for 4-8 hours, monitoring for completion by GC.

  • Work-up: Cool the mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water and then brine.

  • Purification: Concentrate the organic layer under reduced pressure to yield the crude product. Purify by vacuum distillation or recrystallization from an ethanol/water mixture.[1]

Sources

Reference Data & Comparative Studies

Validation

validation of target engagement for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine based degraders

In the rapidly evolving field of targeted protein degradation, the rigorous validation of a degrader's engagement with its intended target is paramount. This guide provides a comprehensive framework for researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, the rigorous validation of a degrader's engagement with its intended target is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust target engagement validation studies, using the hypothetical degrader scaffold, 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, as a case study. We will explore a suite of orthogonal, industry-standard techniques, offering a comparative analysis to empower you in selecting the most appropriate methods for your specific research context.

The Criticality of Target Engagement

Targeted protein degradation is a powerful therapeutic modality that leverages the cell's natural protein disposal machinery to eliminate disease-causing proteins. The efficacy of a degrader is fundamentally dependent on its ability to form a stable ternary complex with both the target protein and an E3 ubiquitin ligase. Therefore, unequivocally demonstrating that a novel degrader directly binds to its intended target within a cellular context is a critical first step in its development. Without this confirmation, downstream observations of protein degradation could be misinterpreted, potentially arising from off-target effects or other cellular perturbations.

A Multi-Faceted Approach to Validation

No single technique can definitively prove target engagement. A robust validation strategy relies on the convergence of data from multiple, independent assays. This guide will compare and contrast several key methodologies:

  • Cellular Thermal Shift Assay (CETSA®): A powerful method to assess target engagement in a cellular environment.

  • Western Blotting: The gold standard for quantifying target protein degradation.

  • NanoBRET™ Target Engagement Assay: A sensitive, live-cell assay to measure binding affinity.

  • Surface Plasmon Resonance (SPR): A biophysical technique for in-vitro characterization of binding kinetics.

  • Isothermal Titration Calorimetry (ITC): A thermodynamic approach to directly measure binding affinity and stoichiometry.

Cellular Thermal Shift Assay (CETSA®): The In-Cell Litmus Test

CETSA® is a label-free method that leverages the principle of ligand-induced thermal stabilization of a target protein. When a degrader binds to its target protein within the cell, the resulting complex is often more resistant to thermal denaturation. This shift in thermal stability serves as a direct proxy for target engagement.

Experimental Workflow:

The workflow for a CETSA experiment is conceptually straightforward, involving heating cell lysates or intact cells that have been treated with the degrader, followed by quantification of the remaining soluble target protein.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Plate cells B 2. Treat with Degrader (e.g., 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine-based) A->B C 3. Harvest and lyse cells B->C D 4. Heat samples across a temperature gradient C->D E 5. Separate soluble and precipitated fractions D->E F 6. Quantify soluble target protein (e.g., Western Blot, ELISA) E->F G 7. Plot melt curves to determine Tm shift F->G

Caption: CETSA® Experimental Workflow.

Interpreting the Data:

A successful CETSA experiment will yield a dose-dependent thermal shift, indicating that the degrader is binding to and stabilizing the target protein. The magnitude of the temperature shift (ΔTm) can be used to rank the potency of different degrader analogs.

Parameter Description Example Data Interpretation
Melt Curve A plot of the fraction of soluble protein as a function of temperature.In the presence of an engaging degrader, the curve shifts to the right.
Tm (Melting Temperature) The temperature at which 50% of the protein is denatured.An increase in Tm is indicative of target stabilization and engagement.
ΔTm The difference in Tm between the vehicle-treated and degrader-treated samples.A larger ΔTm generally correlates with higher affinity binding.

Western Blotting: Visualizing Degradation

While not a direct measure of target engagement, western blotting is an indispensable tool for confirming the functional consequence of that engagement – the degradation of the target protein. This semi-quantitative technique allows for the visualization and quantification of the target protein levels following degrader treatment.

Step-by-Step Protocol for Western Blotting:
  • Cell Lysis: Treat cells with varying concentrations of the 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine-based degrader for a specified time course. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Data Interpretation:

A dose-dependent decrease in the target protein band intensity provides strong evidence that the degrader is inducing degradation. The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) can be calculated from this data.

NanoBRET™ Target Engagement Assay: Real-Time In-Cell Affinity

The NanoBRET™ Target Engagement Assay is a powerful, live-cell method that allows for the quantitative measurement of compound binding to a specific protein target. The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.

NanoBRET_Pathway cluster_binding Binding Competition in Live Cells Target Target Protein NanoLuc® Fusion Tracer {Fluorescent Tracer} Target:f0->Tracer Degrader {Test Degrader (e.g., 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine-based)} Degrader->Target:f0

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Data Analysis:

The displacement of the fluorescent tracer by the unlabeled degrader results in a decrease in the BRET signal. This allows for the determination of the compound's intracellular affinity (IC50) for the target protein.

Biophysical Methods: In-Vitro Confirmation

While cellular assays are crucial, in-vitro biophysical techniques provide a detailed, mechanistic understanding of the binding interaction between the degrader and the purified target protein.

Surface Plasmon Resonance (SPR):

SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of a degrader to its target protein, which is immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat change that occurs upon binding of the degrader to the target protein in solution. This allows for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Comparison of Target Engagement Validation Methods

Method Principle Advantages Disadvantages Key Output
CETSA® Ligand-induced thermal stabilizationLabel-free, performed in cells/lysates, reflects cellular environmentIndirect measure of binding, not suitable for all targetsTm shift (ΔTm)
Western Blotting Immuno-detection of protein levelsDirect measure of degradation, widely accessibleSemi-quantitative, requires specific antibodiesDC50, Dmax
NanoBRET™ Bioluminescence Resonance Energy TransferLive-cell, quantitative, high-throughputRequires genetic modification of the target, fluorescent tracer neededIntracellular IC50
SPR Change in refractive index upon bindingReal-time kinetics (kon, koff), label-freeRequires purified protein, potential for artifacts from immobilizationKD, kon, koff
ITC Measurement of heat change upon bindingDirect measurement of binding thermodynamics, solution-basedRequires large amounts of purified protein, lower throughputKD, stoichiometry (n), ΔH, ΔS

Conclusion

Validating the target engagement of novel degraders, such as those based on a 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine scaffold, requires a multi-pronged approach. By combining the cellular relevance of CETSA® and NanoBRET™ with the functional readout of western blotting and the in-vitro precision of biophysical methods like SPR and ITC, researchers can build a compelling and robust data package. This integrated strategy provides the necessary confidence to advance promising degrader candidates through the drug discovery pipeline.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Mahmood, T. & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences. [Link]

  • Vasta, J. D. et al. (2018). Quantitative, real-time measurement of protein degradation in live cells. Cell Chemical Biology. [Link]

  • Schasfoort, R. B. M. & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine Analogs as Dual-Target Ligands for Neurodegenerative Diseases

In the landscape of drug discovery for complex neurodegenerative disorders such as Parkinson's and Alzheimer's disease, multi-target-directed ligands (MTDLs) have emerged as a promising therapeutic strategy. This guide p...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery for complex neurodegenerative disorders such as Parkinson's and Alzheimer's disease, multi-target-directed ligands (MTDLs) have emerged as a promising therapeutic strategy. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine scaffold. These compounds have garnered significant interest for their ability to simultaneously act as antagonists of the histamine H3 receptor (H3R) and inhibitors of monoamine oxidase B (MAO-B), two key targets implicated in the pathophysiology of these diseases.[1] This dual action offers the potential for a synergistic therapeutic effect by modulating neurotransmitter levels and reducing oxidative stress.

This guide will dissect the intricate relationship between the chemical structure of these analogs and their biological activity, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the impact of modifications to the three key structural components of the scaffold: the phenoxy ring, the alkyl linker, and the amine moiety. The insights presented are grounded in experimental data from authoritative sources, offering a robust foundation for the rational design of novel and more potent MTDLs.

The Core Scaffold: A Foundation for Dual Activity

The parent compound, 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine, serves as a foundational structure for the development of these dual-target ligands. Its chemical architecture can be systematically modified to probe the structural requirements for optimal interaction with both the H3 receptor and the MAO-B enzyme.

Caption: The core chemical scaffold highlighting the three key regions for SAR studies.

Structure-Activity Relationship Analysis

The following sections delve into the specific SAR for each component of the scaffold, supported by comparative data from published studies.

The Amine Moiety: A Key Determinant of Potency and Selectivity

Modifications to the terminal amine group have a profound impact on both H3R affinity and MAO-B inhibition. A systematic exploration of various cyclic and acyclic amine analogs has revealed critical insights into the optimal structural features for dual activity.

Generally, the introduction of a cyclic amine moiety, such as pyrrolidine or piperidine, is beneficial for MAO-B inhibitory activity.[1] For instance, replacing the N,N-dimethylamine group with a pyrrolidine ring can significantly enhance MAO-B inhibition. The most balanced dual activity is often observed with a piperidine ring. For example, 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) demonstrates potent H3R antagonism (Ki = 38 nM) and significant MAO-B inhibition (IC50 = 48 nM).[1]

Amine Moiety hH3R Ki (nM) hMAO-B IC50 (nM) Reference
N,N-Dimethylamine--[1]
Pyrrolidine1002.7[1]
Piperidine 38 48 [1]
N-Methyl-N-ethylamine--[1]
N,N-Diethylamine--[1]
Morpholine239>1000[1]
2-Methylpyrrolidine254[1]

Table 1: Comparison of Amine Moiety Modifications. Data highlights the superior dual-target profile of the piperidine analog.

The Alkyl Linker: Fine-Tuning the Distance for Optimal Binding

The length of the alkyl chain connecting the phenoxy ring and the amine moiety plays a crucial role in positioning the pharmacophoric elements within the binding pockets of both H3R and MAO-B. Studies have shown that a propyl (three-carbon) linker is generally optimal for achieving high affinity for the H3 receptor.[1] Elongating the linker to a butyl (four-carbon) or pentyl (five-carbon) chain often leads to a decrease in H3R affinity.

Conversely, for MAO-B inhibition, the influence of the linker length is more varied and depends on the nature of the amine moiety. However, the propyl linker often provides a good balance of activity against both targets.

Alkyl Linker Length Amine Moiety hH3R Ki (nM) hMAO-B IC50 (nM) Reference
Ethyl (n=2)Piperidine--[1]
Propyl (n=3) Piperidine 38 48 [1]
Butyl (n=4)Piperidine134145[1]
Pentyl (n=5)Piperidine21587[1]

Table 2: Impact of Alkyl Linker Length on Biological Activity. The propyl linker demonstrates the most favorable balance of potency for both targets.

The Phenoxy Ring: The Role of the para-Substituent

The 4-tert-butyl group on the phenoxy ring is a common feature in many potent H3R antagonists.[2] This bulky, lipophilic group is thought to engage in hydrophobic interactions within the receptor binding site. While extensive SAR studies on modifying this specific group in the context of dual H3R/MAO-B activity are limited in the publicly available literature, some general principles can be inferred from related studies on H3R antagonists.

It is known that the para-position of the phenoxy ring is a critical point for substitution.[3] The nature of the substituent at this position can significantly influence receptor affinity and selectivity. For other classes of H3R antagonists, replacing the tert-butyl group with other bulky, lipophilic groups has been shown to maintain or even improve potency.[3] However, the impact of such modifications on MAO-B inhibition within this specific scaffold remains an area for further investigation.

Experimental Protocols

To ensure scientific integrity and enable the replication of these findings, detailed experimental protocols for the key biological assays are provided below.

Histamine H3 Receptor Radioligand Binding Assay

This assay determines the affinity of the test compounds for the human histamine H3 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from HEK293T cells transiently expressing the desired H3R isoform. Cells are collected, resuspended in Tris-HCl buffer, and disrupted by sonication.

  • Radioligand Binding: Membrane suspensions are incubated with increasing concentrations of the radioligand, typically [3H]-Nα-methylhistamine ([3H]-NAMH), for 2 hours at room temperature.

  • Competition Assay: For determining the affinity of test compounds, membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation and Counting: The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for the Histamine H3 Receptor Radioligand Binding Assay.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Amplex® Red Method)

This fluorometric assay is used to determine the inhibitory activity of test compounds against human MAO-B.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, the substrate (e.g., benzylamine), Amplex® Red reagent, and horseradish peroxidase (HRP) in an appropriate assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Assay Reaction: In a 96-well plate, combine the MAO-B enzyme, HRP, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and Amplex® Red reagent.

  • Fluorescence Measurement: The reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex® Red to produce the highly fluorescent product, resorufin. The increase in fluorescence is monitored over time using a fluorescence microplate reader (excitation ~545 nm, emission ~590 nm).

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the test compound. IC50 values are determined by plotting the percent inhibition against the logarithm of the test compound concentration.

MAO-B_Inhibition_Assay cluster_0 Enzymatic Reaction cluster_1 Fluorometric Detection Substrate Substrate (e.g., Benzylamine) MAO-B MAO-B Enzyme Substrate->MAO-B + O2, H2O H2O2 Hydrogen Peroxide MAO-B->H2O2 produces HRP Horseradish Peroxidase H2O2->HRP Amplex_Red Amplex Red (non-fluorescent) Amplex_Red->HRP Resorufin Resorufin (fluorescent) HRP->Resorufin Measure_Fluorescence Measure Fluorescence Increase Resorufin->Measure_Fluorescence

Caption: Principle of the Amplex® Red MAO-B Inhibition Assay.

Cytotoxicity and In Vivo Studies

For a comprehensive evaluation, promising dual-target ligands should be assessed for their potential toxicity and in vivo efficacy.

Cytotoxicity Assessment

The cytotoxicity of the analogs is typically evaluated in relevant cell lines, such as human neuroblastoma SH-SY5Y cells, using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. For example, the lead compound DL76 has been shown to be non-toxic in HEK293 and SH-SY5Y cells.[1]

In Vivo Evaluation

Promising candidates are further investigated in animal models of neurodegenerative diseases. For instance, the antiparkinsonian activity of DL76 was demonstrated in a haloperidol-induced catalepsy model in rats.[1] Such studies are crucial for validating the therapeutic potential of these dual-target ligands.

Conclusion and Future Directions

The structure-activity relationship studies of 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine analogs have provided a clear roadmap for the design of potent dual-target H3R antagonists and MAO-B inhibitors. The key takeaways from this comparative guide are:

  • The Amine Moiety is Critical: Cyclic amines, particularly piperidine and substituted pyrrolidines, are highly favorable for achieving potent dual activity.

  • The Propyl Linker is Optimal: A three-carbon alkyl chain generally provides the best balance of affinity for both H3R and MAO-B.

  • The Phenoxy Ring Substituent Offers Opportunities for Optimization: While the 4-tert-butyl group is a validated choice, further exploration of other lipophilic substituents at this position could lead to improved properties.

Future research in this area should focus on a more systematic investigation of the substituents on the phenoxy ring to further refine the SAR and potentially enhance the pharmacokinetic and pharmacodynamic profiles of these promising compounds. The continued application of the principles outlined in this guide will undoubtedly accelerate the development of novel and effective therapies for neurodegenerative diseases.

References

  • Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]

  • Kottke, T., et al. (2001). Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. Journal of Medicinal Chemistry, 44(18), 2987-2995. [Link]

  • Łażewska, D., et al. (2022). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Pharmaceutics, 14(10), 2187. [Link]

  • Canale, V., et al. (2024). Reproductive and fetal toxicity studies of histamine H3 receptor antagonist DL76 used in mice to prevent maximal electroshock-induced seizure. Frontiers in Pharmacology, 15, 1386681. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Degradation Efficiency of Novel PROTACs: A Comparative Analysis of a 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine-Based Degrader

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design and rigorous evaluation of Proteolysis-Targeting Chimeras (PROTACs) are paramount. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design and rigorous evaluation of Proteolysis-Targeting Chimeras (PROTACs) are paramount. This guide provides an in-depth, technical comparison of a hypothetical PROTAC featuring a novel 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine linker moiety against established alternatives. We will delve into the experimental workflows and data analysis required to objectively assess degradation efficiency, grounded in scientific integrity and field-proven insights.

PROTACs represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While the ligands confer specificity, the linker is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the ternary complex, physicochemical properties, and ultimately, degradation efficiency.[2]

This guide will use a hypothetical PROTAC, henceforth referred to as "PTC-BPDE," which incorporates a 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine-based linker. We will compare its theoretical performance characteristics and the methodologies to assess them against PROTACs with well-established polyethylene glycol (PEG) and alkyl linkers.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The fundamental principle of PROTAC action is to function as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to accessible lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (PTC-BPDE) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycle Recycle Ternary_Complex->Recycle Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Tags POI with Ubiquitin Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Recycle->PROTAC Experimental_Workflow Start Start: PROTAC Treatment of Cells Western_Blot Western Blotting Start->Western_Blot HiBiT_Assay HiBiT Live-Cell Assay Start->HiBiT_Assay NanoBRET NanoBRET Ternary Complex Assay Start->NanoBRET Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Start->Viability_Assay Data_Analysis Data Analysis: - DC50 & Dmax Calculation - Kinetic Analysis - Ternary Complex Stability Western_Blot->Data_Analysis HiBiT_Assay->Data_Analysis NanoBRET->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion: Comparative Degradation Efficiency Data_Analysis->Conclusion

Caption: A comprehensive workflow for evaluating PROTAC degradation efficiency.

Quantitative Western Blotting: The Gold Standard for Protein Quantification

Western blotting remains a cornerstone for quantifying the reduction in target protein levels following PROTAC treatment. [4] Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., PTC-BPDE, and comparator PROTACs with alkyl and PEG linkers) for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should be used to normalize for protein loading.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [5]7. Densitometry and Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. [5]

HiBiT Live-Cell Assay: Real-Time Monitoring of Protein Degradation

The HiBiT assay offers a sensitive, real-time method to monitor the kinetics of protein degradation in living cells. This is achieved by CRISPR/Cas9-mediated insertion of an 11-amino-acid HiBiT tag into the endogenous locus of the target protein. The HiBiT peptide complements with LgBiT to form a functional NanoLuc® luciferase, and the luminescent signal is proportional to the amount of HiBiT-tagged protein. [6][7] Protocol:

  • Cell Line Generation: Generate a stable cell line expressing the HiBiT-tagged protein of interest using CRISPR/Cas9 gene editing. [8]2. Assay Setup: Seed the HiBiT-tagged cells in a 96-well or 384-well white assay plate and incubate overnight. [6]3. Reagent Addition: Add the LgBiT protein and a live-cell substrate (e.g., Endurazine™) to the cells. [6]4. PROTAC Treatment: Add serial dilutions of the PROTACs to the wells.

  • Kinetic Measurement: Measure luminescence at regular intervals over a desired time course (e.g., 24 hours) using a plate reader equipped for live-cell assays. [6]6. Data Analysis: From the kinetic data, calculate the degradation rate, maximum degradation (Dmax), and the half-maximal degradation concentration (DC50). [6]

NanoBRET™ Ternary Complex Assay: Assessing Target Engagement in Live Cells

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. The NanoBRET™ assay allows for the real-time detection of this complex in living cells. [9]In this assay, the target protein is fused to NanoLuc® luciferase (the energy donor), and the E3 ligase is fused to HaloTag® (the energy acceptor). Upon PROTAC-induced complex formation, BRET occurs between the donor and a fluorescently labeled HaloTag® ligand. [10] Protocol:

  • Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.

  • Assay Setup: Seed the transfected cells in a 96-well or 384-well white assay plate.

  • HaloTag® Labeling: Add the fluorescent HaloTag® ligand and incubate to allow for labeling.

  • PROTAC Treatment: Add serial dilutions of the PROTACs.

  • BRET Measurement: Measure both the donor and acceptor emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio. An increase in the ratio indicates the formation of the ternary complex. [10]

Quantitative Data Presentation and Interpretation

The primary metrics for assessing PROTAC efficiency are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). [5]These values are determined by fitting a dose-response curve from the experimental data. [11]

Parameter Definition Significance
DC50 The concentration of a PROTAC required to induce 50% degradation of the target protein at a specific time point. A measure of the PROTAC's potency . A lower DC50 value indicates higher potency. [5]

| Dmax | The maximum percentage of target protein degradation observed across the tested concentration range. [5]| A measure of the PROTAC's efficacy . A higher Dmax value indicates more complete degradation. [5]|

Comparative Degradation Data (Hypothetical)

The following table presents hypothetical comparative data for PTC-BPDE and PROTACs with standard linkers, targeting a hypothetical protein kinase.

PROTACLinker TypeDC50 (nM)Dmax (%)
PTC-Alkyl Alkyl (12 atoms)1590
PTC-PEG PEG (4 units)895
PTC-BPDE 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine1292

Interpretation:

In this hypothetical scenario, the PTC-PEG PROTAC demonstrates the highest potency (lowest DC50) and efficacy (highest Dmax). The PTC-BPDE shows comparable efficacy to the alkyl-linked PROTAC but with slightly better potency. This suggests that the semi-rigid nature and mixed polarity of the 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine linker can lead to effective degradation, potentially offering a balance between the properties of purely hydrophobic alkyl linkers and highly hydrophilic PEG linkers.

Conclusion

The rigorous assessment of PROTAC degradation efficiency requires a multi-faceted approach, combining robust experimental techniques with careful data analysis. While the hypothetical PTC-BPDE with its novel 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine linker shows promise in our theoretical comparison, its true potential can only be unlocked through the empirical validation outlined in this guide. By systematically evaluating key parameters such as DC50, Dmax, and ternary complex formation, researchers can make informed decisions in the design and optimization of next-generation protein degraders, ultimately accelerating the development of novel therapeutics for a wide range of diseases.

References

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102–114.
  • Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. Retrieved from [Link]

  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. Retrieved from [Link]

  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 64(4), 697–712.
  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]

  • Tran, N. L., & Hanzl, A. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing Life Sciences R&D, 28(8), 195-205.
  • ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).
  • Ji, X., Miao, L., & Wang, Y. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 13(9), 3959-3968.
  • Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery, 15(11), 1343-1358.
  • ScienceOpen. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 10(2), 207-238.
  • ResearchGate. (n.d.). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. Retrieved from [Link]

  • ACS Publications. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(10), 2758-2770.
  • Springer Nature Experiments. (n.d.). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Retrieved from [Link]

  • Wiley Online Library. (2020). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Medicinal Research Reviews, 40(4), 1396-1435.
  • National Center for Biotechnology Information. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
  • Wiley Online Library. (2025). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Medicinal Research Reviews.

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Comparative

Comparative Guide to Western Blot Validation of Protein Knockdown Induced by 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine Compounds

This guide provides a comprehensive, field-tested protocol for validating protein knockdown using Western blotting, specifically tailored for researchers working with novel small molecule protein degraders, such as those...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-tested protocol for validating protein knockdown using Western blotting, specifically tailored for researchers working with novel small molecule protein degraders, such as those from the 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine class. We move beyond a simple recitation of steps to explain the critical reasoning behind each choice, ensuring your results are both accurate and reproducible.

The Imperative of Validation: Why Western Blotting Remains the Gold Standard

Targeted protein degradation is a revolutionary approach in drug discovery. Compounds like 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine derivatives are designed to hijack the cell's natural disposal machinery to eliminate a specific protein of interest. However, a phenotypic or functional cellular response alone is insufficient evidence of on-target activity. It is crucial to biochemically confirm the disappearance of the target protein.

Western blotting provides a direct, semi-quantitative assessment of protein levels, making it the benchmark technique for validating knockdown. It allows researchers to visualize and quantify the decrease in a target protein's abundance following compound treatment, confirming the molecule's mechanism of action.

Experimental Design: The Foundation of Trustworthy Data

A flawed experimental design will invariably lead to ambiguous results. Before unsealing the first pipette tip, establishing a robust set of controls is paramount. This framework ensures that the observed protein depletion is a direct result of the compound's activity and not an experimental artifact.

Essential Controls for Knockdown Validation:

Control TypePurposeRationale
Untreated Cells Establishes the basal, endogenous level of the target protein.Provides the baseline against which all other conditions are compared.
Vehicle Control Accounts for any effects of the compound's solvent (e.g., DMSO).Ensures that the observed knockdown is due to the compound itself and not the vehicle.
Positive Control Confirms the experimental system is working as expected.Use a previously validated method for knockdown (e.g., siRNA/shRNA targeting your protein) to ensure antibodies and detection reagents are performing correctly.
Dose-Response Determines the compound's potency (e.g., DC50 - concentration for 50% degradation).A classic pharmacological principle; a true biological effect should show a concentration-dependent relationship.
Time-Course Determines the kinetics of protein degradation and potential for recovery.Reveals how quickly the protein is degraded and whether the cell compensates over time.

The Workflow: A Visual Overview

The entire process, from treating cells to analyzing data, follows a logical sequence. Each stage builds upon the last, emphasizing the need for precision throughout.

G cluster_prep Phase 1: Sample Preparation cluster_wb Phase 2: Immunoblotting cluster_analysis Phase 3: Data Analysis cell_treatment Cell Treatment (Dose-Response, Time-Course) cell_lysis Cell Lysis & Protein Extraction (RIPA Buffer + Inhibitors) cell_treatment->cell_lysis Harvest quantification Protein Quantification (BCA Assay) cell_lysis->quantification Measure Concentration sds_page SDS-PAGE (Separate by Size) quantification->sds_page Load Equal Amounts transfer Membrane Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (BSA or Milk) transfer->blocking ab_primary Primary Antibody Incubation (Target Protein & Loading Control) blocking->ab_primary ab_secondary Secondary Antibody Incubation (HRP-conjugated) ab_primary->ab_secondary detection Chemiluminescent Detection (ECL Substrate) ab_secondary->detection imaging Image Acquisition (ChemiDoc, Film) detection->imaging densitometry Densitometry (ImageJ / Software) imaging->densitometry normalization Normalization (Target / Loading Control) densitometry->normalization results Results (% Knockdown vs. Vehicle) normalization->results G Membrane PVDF Membrane with Transferred Proteins BlockedMembrane Blocked Membrane (Non-specific sites occupied by BSA) Membrane->BlockedMembrane 1. Blocking PrimaryAb Primary Antibody (Anti-Target)Primary Antibody (Anti-Loading Control) BlockedMembrane->PrimaryAb 2. Primary Ab Incubation SecondaryAb HRPSecondary Antibody (Anti-Primary Ig) PrimaryAb->SecondaryAb 3. Secondary Ab Incubation ECL ECL Substrate SecondaryAb->ECL 4. Add Substrate Light Light Signal ECL->Light 5. Enzymatic Reaction

Figure 2. Principle of antibody-based chemiluminescent detection.

Protocol:

  • Block the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (or antibodies, for target and loading control) in 5% BSA in TBST, typically overnight at 4°C.

  • Wash the membrane 3 times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer’s instructions, apply it to the membrane, and immediately acquire the image using a digital imager or film.

Data Analysis: From Image to Insight

The final step is to quantify the bands and determine the percentage of knockdown.

Protocol:

  • Densitometry: Use software (e.g., ImageJ from NIH, which is free) to measure the pixel intensity of the band for your target protein and the corresponding loading control in each lane.

  • Normalization: For each lane, divide the intensity of the target protein band by the intensity of the loading control band. This corrects for any minor variations in loading.

    • Normalized Value = (Target Band Intensity) / (Loading Control Band Intensity)

  • Calculate Percent Knockdown: Express the normalized value for each treated sample as a percentage of the vehicle control.

    • % Protein Remaining = [ (Normalized Value of Treated Sample) / (Normalized Value of Vehicle Control) ] x 100

    • % Knockdown = 100 - % Protein Remaining

Example Data Summary:

Compound Conc. (µM)Target Protein IntensityLoading Control IntensityNormalized Value% Protein Remaining
0 (Vehicle)85,40087,1000.98100%
0.162,10086,5000.7273.5%
1.025,30088,0000.2929.6%
10.05,10086,8000.066.1%

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
High Background Insufficient blocking; insufficient washing; antibody concentration too high.Increase blocking time to 2 hours. Increase number and duration of washes. Titrate primary and secondary antibody concentrations.
No Bands Ineffective transfer; inactive antibody; no protein expression.Check transfer with Ponceau S stain. Include a positive control lysate. Check antibody datasheet for recommended cell lines/tissues.
Multiple/Non-specific Bands Antibody concentration too high; antibody is not specific.Reduce primary antibody concentration. Use a different, more highly validated antibody. Optimize blocking and washing conditions.
Uneven Loading Control Pipetting error during loading; inaccurate protein quantification.Be meticulous during protein quantification and sample loading. Use a total protein stain for normalization as an alternative.

References

  • Mahmood, T., and Yang, P.C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences. Available at: [Link]

  • Taylor, S. C., and Posch, A. (2014). The Design and Interpretation of Western Blot Experiments. BioTechniques. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Western Blotting Guide. Bio-Rad. Available at: [Link]

Validation

A Senior Scientist's Guide to Indispensable Control Experiments for Research on 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine and its Analogs

Abstract The compound 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a tertiary amine derivative of significant interest in medicinal chemistry and neuroscience.[1] Its structural analogs have shown promise as multi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is a tertiary amine derivative of significant interest in medicinal chemistry and neuroscience.[1] Its structural analogs have shown promise as multi-target ligands, notably for their dual antagonism of the histamine H3 receptor (H3R) and inhibition of monoamine oxidase B (MAO-B), a strategy with therapeutic potential for complex neurodegenerative disorders like Parkinson's disease.[1][2] However, the very nature of multi-target activity, coupled with potential off-target effects common to phenolic compounds, necessitates an exceptionally rigorous experimental design. This guide provides an in-depth comparison of essential control experiments, moving beyond rote protocols to explain the causal logic behind each choice. We will dissect the methodologies required to validate on-target effects, rule out confounders, and produce data of the highest integrity. For researchers and drug developers, the principle that experiments without controls yield mere observations, not validated results, is the foundational pillar of credible science.[3]

Foundational Controls: The Non-Negotiable Baseline

Before investigating the specific pharmacology of any compound, the experimental system itself must be validated. Foundational controls ensure that the observed results are due to the treatment and not artifacts of the procedure.[4][5]

The Vehicle Control: Isolating the Action of the Compound

The most fundamental control is the vehicle control group. This group is treated with the same solvent used to dissolve or suspend the test compound, but without the compound itself.[6][7] Its purpose is to differentiate the biological effects of the test compound from any potential effects of the solvent system.[7] For instance, solvents like DMSO are known to have biological effects and can influence the bioavailability of a compound, making a vehicle-only control essential for a clean comparison.[8]

Detailed Protocol: Vehicle Selection and Preparation

  • Solubility Testing: Begin by assessing the solubility of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine in a panel of common, low-toxicity vehicles (e.g., saline, PBS, 0.5% methylcellulose, corn oil, DMSO).

  • Concentration Matching: Prepare the vehicle control to contain the same final concentration of the solvent as the highest concentration of the test compound solution. For example, if the compound is dissolved in DMSO and then diluted in cell culture media to a final DMSO concentration of 0.1%, the vehicle control must be 0.1% DMSO in media.[8]

  • Tolerability Assessment (In Vivo): For animal studies, administer the vehicle alone to a small cohort to ensure it is well-tolerated and does not produce physiological or behavioral changes that could confound the results.[7]

  • Standardization: Use the exact same batch of vehicle for both control and experimental groups throughout the study to avoid introducing variability.[7]

Positive & Negative Controls: Validating Assay Performance

These controls are crucial for establishing the validity and reliability of your experimental assay.[5] They confirm that the system is working as expected and is capable of detecting both the presence and absence of an effect.[9][10]

  • Positive Control: A treatment known to produce the expected effect. It validates that your assay can detect a positive result.[3][5] For example, in an MAO-B inhibition assay, a known inhibitor like rasagiline would serve as a positive control.[2]

  • Negative Control: A treatment that is not expected to produce any effect. It establishes a baseline and helps rule out false positives.[4][5] The vehicle control often serves as the primary negative control.[6]

Interpreting Foundational Control Outcomes

Positive Control SignalNegative Control SignalMeaning & Action
Yes No Valid Assay: The system is working correctly. Proceed with interpreting the results from the test compound.[9]
No No False Negative: The assay failed to detect an effect that should be present. Troubleshoot reagents, instrument settings, or cell viability.[9]
Yes Yes False Positive: The assay is detecting a signal non-specifically, or the negative control is contaminated. Check for contamination and verify reagent specificity.[9]
No Yes System Failure: A rare but critical failure. Suspect sample/reagent swapping or a fundamental misunderstanding of the assay components. Stop and re-validate the entire protocol.[9]

Deconvoluting On-Target vs. Off-Target Effects

With a dual-target compound, the primary challenge is to attribute the observed biological effect to the correct molecular target(s). The following control strategies are designed to dissect these complex interactions.

Control Strategy 1: The Inactive Structural Analog

Causality: The principle of this control is to use a molecule that is as structurally similar as possible to the active compound but lacks the key chemical feature (the pharmacophore) responsible for binding to the target. If the inactive analog fails to produce the same biological effect, it provides strong evidence that the effect is due to specific target engagement and not some general property of the chemical scaffold (e.g., lipophilicity, membrane disruption).

For 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, a potential inactive analog could be a compound where the ether linkage is replaced with a different, non-binding group, or where the dimethylamine is removed, as these are critical for the compound's likely interactions.[1]

Workflow for Using an Inactive Analog ```dot graph TD { A[Start Experiment] --> B{Treat Cells/Animals}; B --> C[Group 1: Vehicle Control]; B --> D[Group 2: Test Compound]; B --> E[Group 3: Inactive Analog]; C --> F[Measure Endpoint]; D --> F; E --> F; F --> G{Analyze Results}; G --> H["Outcome 1: D > C & E ≈ C"]; G --> I["Outcome 2: D ≈ E > C"]; H --> J[Conclusion: Effect is likely on-target]; I --> K[Conclusion: Effect is likely off-target or due to scaffold properties];

}

Caption: Experimental design using wild-type vs. target-knockout cells.

Expected Outcomes with Genetic Controls

Cell TypeTreatmentExpected Result for On-Target EffectExpected Result for Off-Target Effect
Wild-Type Test CompoundBiological effect is observedBiological effect is observed
Target-Knockout Test CompoundBiological effect is abolished or significantly reducedBiological effect persists

Addressing Potential Confounders

Beyond target validation, rigorous science requires controlling for external variables that can compromise data integrity.

Compound Purity and Identity

The stated purity of a purchased chemical (e.g., ≥97%) means that up to 3% could be impurities from the synthesis process. [1]These impurities could have their own biological activity.

Validation Protocol:

  • Identity Confirmation: Before use, confirm the identity and molecular weight of the compound using LC-MS. [11]2. Purity Analysis: Assess purity using HPLC or GC-MS. If significant impurities are detected, the compound should be purified before use.

  • Batch Consistency: If a study spans a long period, use the same batch of the compound. If a new batch is required, its purity and activity must be cross-validated against the original batch.

Potential Endocrine Disrupting Effects

Phenolic compounds, including those with a tert-butylphenol scaffold, have been flagged as potential endocrine disruptors. [1]For example, the related compound 2,4-Di-tert-butylphenol has been shown to act as an obesogen by activating nuclear receptors like RXRα. [12]If the biological system under study is sensitive to hormonal signaling (e.g., involves cell proliferation, metabolism, or reproductive tissues), it is prudent to rule out this potential off-target activity.

Control Experiment: Estrogen Receptor Activation Assay

  • Method: Utilize a commercially available reporter assay in a cell line like MCF-7, which expresses the estrogen receptor (ERα).

  • Procedure: Treat the cells with the vehicle, a positive control (e.g., 17β-estradiol), and 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine.

  • Endpoint: Measure the activation of the reporter gene (e.g., luciferase).

  • Interpretation: A lack of signal in the test compound group suggests it does not significantly activate the estrogen receptor pathway, distinguishing its primary mechanism from this potential off-target effect.

Integrated Experimental Design: A Comparative Summary

Comparison of Key Control Strategies

Control TypePrimary Question AnsweredKey AdvantageKey Limitation
Vehicle Control Is the observed effect due to the compound or its solvent?Simple, essential for all experiments.Does not inform about the mechanism of action.
Positive/Negative Control Is my experimental assay working correctly?Validates the measurement system. [5]Does not validate the compound's target.
Inactive Analog Is the effect due to the specific pharmacophore or the general chemical scaffold?Strong evidence for specific structure-activity relationship.A truly "inactive" analog may be difficult to design or synthesize.
Genetic Knockout/Knockdown Is the compound's effect dependent on the presence of the intended target?The most definitive method for target validation. [13]Can be technically complex, time-consuming, and expensive. Knockout can sometimes be lethal to the cell/organism. [14]

Conclusion

References

  • Benchchem. 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine.
  • Significance of Negative and Positive Controls. (2025-07-15).
  • Science Ready.
  • News-Medical.Net. Gene Knockout versus Knockdown.
  • ResearchHub. Let's Talk about Experimental Controls. (2024-04-29).
  • Patsnap Synapse. What Is Gene Knockout vs Knockdown?. (2025-04-29).
  • Quora.
  • HUABIO. Knockout vs. Knockdown.
  • The Scientist. What's the Difference Between Gene Knockdown and Gene Knockout?. (2024-08-14).
  • BioIVT. What Are Controls and Why Do We Need Them?. (2022-05-03).
  • Homework.Study.com. What are "vehicle" controls and why are they performed?.
  • LICORbio. Confirm Target Gene Knockdown or Knockout with Fluorescent RNAi Studies.
  • Benchchem. Technical Support Center: Vehicle Controls for In Vivo Studies.
  • ResearchGate. What should be the vehicle control?. (2017-06-28).
  • SynHet. 2-(4-(Tert-Butyl)phenoxy)-N,N-dimethylethanamine.
  • NIH.
  • NIH. Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors.
  • NIH. Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors.

Sources

Validation

A Head-to-Head Comparison of Linker Chemistries for Advanced Drug Conjugates: Integrating 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

In the landscape of targeted therapeutics, the linker molecule is a critical determinant of the success or failure of a drug conjugate.[1][2][3] It is the architectural linchpin that connects a potent therapeutic payload...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, the linker molecule is a critical determinant of the success or failure of a drug conjugate.[1][2][3] It is the architectural linchpin that connects a potent therapeutic payload to a targeting moiety, such as a monoclonal antibody in an Antibody-Drug Conjugate (ADC) or a ligand for an E3 ligase in a Proteolysis Targeting Chimera (PROTAC). The choice of linker chemistry profoundly influences the stability, pharmacokinetics, efficacy, and toxicity of the entire construct.[2][4][5][6] This guide provides a head-to-head comparison of prevalent linker chemistries and explores the potential integration of the versatile building block, 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, into these sophisticated molecular designs.

While direct, publicly available experimental data comparing various linker chemistries incorporating 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is limited, this guide will first provide a comprehensive overview of established linker technologies. Subsequently, based on its chemical properties, we will delve into the prospective applications and hypothetical performance of linkers derived from this specific amine.

The Dichotomy of Linker Design: Cleavable vs. Non-Cleavable Linkers

The fundamental division in linker technology lies between cleavable and non-cleavable linkers.[1][7][8] The selection of one over the other is a strategic decision dictated by the therapeutic target, the payload's mechanism of action, and the desired pharmacological profile.[2][9]

Cleavable Linkers: Engineered for Conditional Release

Cleavable linkers are designed to be stable in systemic circulation and to release their payload upon encountering specific triggers within the target cell or tumor microenvironment.[9][10] This conditional release can enhance the therapeutic window by minimizing off-target toxicity.[5]

Key Classes of Cleavable Linkers:

  • pH-Sensitive Linkers (e.g., Hydrazones): These linkers exploit the lower pH of endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments compared to the bloodstream (pH 7.4).[11] Hydrazone linkers, for instance, are stable at neutral pH but hydrolyze in acidic environments to release the payload.[11][12]

  • Enzyme-Cleavable Linkers (e.g., Peptides): These are among the most successful classes of cleavable linkers and are designed to be substrates for enzymes that are overexpressed in tumor cells, such as cathepsins or matrix metalloproteinases (MMPs).[8][] The dipeptide valine-citrulline (Val-Cit) is a widely used motif that is efficiently cleaved by cathepsin B within the lysosome.[14]

  • Redox-Sensitive Linkers (e.g., Disulfides): These linkers leverage the significant difference in glutathione (GSH) concentration between the extracellular environment and the cytoplasm of tumor cells. Disulfide bonds are stable in the bloodstream but are readily reduced by intracellular GSH, leading to payload release.[11]

Non-Cleavable Linkers: Stability as a Cornerstone

In contrast, non-cleavable linkers form a stable covalent bond between the drug and the targeting moiety.[1][7][15] Payload release is contingent upon the complete proteolytic degradation of the targeting protein (e.g., the antibody) within the lysosome.[1][7] This approach offers superior plasma stability and can reduce the risk of off-target toxicity.[1][7] The most common non-cleavable linkers are based on thioether bonds, often formed through the reaction of a maleimide group with a thiol.[1]

Comparative Analysis of Linker Chemistries

Linker TypeRelease MechanismAdvantagesDisadvantagesRepresentative Examples
Cleavable
pH-Sensitive (Hydrazone)Acid-catalyzed hydrolysis in endosomes/lysosomes[11][12]Good for targets that internalize efficiently.Potential for premature release in slightly acidic tumor microenvironments; can have slower release kinetics.Gemtuzumab ozogamicin (Mylotarg®)[11]
Enzyme-Cleavable (Peptide)Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B)[8][14]High plasma stability; specific release in target cells.[14]Efficacy is dependent on enzyme expression levels in the tumor.Brentuximab vedotin (Adcetris®)[14]
Redox-Sensitive (Disulfide)Reduction by intracellular glutathione (GSH)[11]Exploits the differential redox potential between intracellular and extracellular environments.Potential for instability in the bloodstream due to interaction with circulating thiols.Maytansinoid-based ADCs[11]
Non-Cleavable
Thioether (e.g., SMCC)Proteolytic degradation of the antibody in the lysosome[1][7]High plasma stability; lower risk of off-target toxicity.[1][7]The released payload is attached to the linker and an amino acid residue, which may impact its activity; limited "bystander effect".[7]Ado-trastuzumab emtansine (Kadcyla®)[7]

Integrating 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine into Linker Design

The molecule 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine possesses a tertiary amine and a phenoxy ether moiety, which present interesting possibilities for its incorporation into linker structures.

Potential Roles in Linker Synthesis:
  • As a Modulator of Physicochemical Properties: The bulky tert-butyl group and the overall lipophilicity of the molecule could be leveraged to fine-tune the solubility and aggregation properties of the final drug conjugate. In some cases, increasing lipophilicity can enhance cell permeability.

  • As a Component of Non-Cleavable Linkers: The tertiary amine could be quaternized to introduce a permanent positive charge, potentially influencing cell uptake and lysosomal trafficking. The phenoxy ether bond is generally stable, making it suitable for incorporation into the backbone of a non-cleavable linker.

Hypothetical Head-to-Head Comparison of Linkers Incorporating the Amine:
Linker Type with Amine MoietyPotential Synthesis StrategyAnticipated AdvantagesAnticipated Challenges
Cleavable (Hypothetical)
pH-Sensitive (e.g., as part of a larger acid-labile system)The amine could be part of a larger scaffold containing a pH-sensitive moiety like a hydrazone or an acetal.The tertiary amine could act as a proton sponge, potentially accelerating linker cleavage in the acidic endosome.The inherent stability of the phenoxy ether bond would need to be considered in the overall design to ensure the desired cleavage point.
Enzyme-Cleavable (e.g., as a peripheral modification)The amine could be attached to a peptide linker as a side chain to modulate its properties.The bulky tert-butylphenoxy group could influence the interaction of the peptide with the active site of the target enzyme, potentially altering cleavage kinetics.Steric hindrance from the tert-butyl group might negatively impact enzymatic recognition and cleavage efficiency.
Non-Cleavable (Hypothetical)
Thioether-basedThe amine-containing molecule could be functionalized with a maleimide group for reaction with a thiol on the antibody.The lipophilic nature of the linker could enhance the membrane permeability of the released payload-linker-amino acid catabolite.Increased lipophilicity could also lead to aggregation of the drug conjugate, negatively impacting its manufacturing and in vivo performance.

Experimental Protocols

General Protocol for the Synthesis of a Peptide-Linker-Drug Conjugate

This protocol outlines the general steps for synthesizing a drug conjugate with an enzyme-cleavable valine-citrulline (VC) peptide linker.

  • Synthesis of the Linker-Payload:

    • Couple Fmoc-Val-Cit-PAB-PNP (a commercially available linker precursor) to an amine-containing payload via a carbamate linkage.

    • The p-aminobenzyl alcohol (PAB) serves as a self-immolative spacer.

    • Deprotect the Fmoc group using a base such as piperidine.

  • Antibody Modification:

    • Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

  • Conjugation:

    • React the thiol-containing antibody with the maleimide-functionalized linker-payload. The maleimide group reacts specifically with the thiol to form a stable thioether bond.

  • Purification and Characterization:

    • Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

In Vitro Linker Stability Assay
  • Incubation:

    • Incubate the ADC in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Preparation:

    • At each time point, capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.

  • Analysis:

    • Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the amount of payload that has been prematurely released.

  • Data Interpretation:

    • Calculate the percentage of intact ADC remaining at each time point to assess the in vitro stability of the linker.

Visualizing Linker Chemistries and Workflows

Linker_Comparison Comparative Overview of Linker Chemistries cluster_Cleavable Cleavable Linkers cluster_NonCleavable Non-Cleavable Linkers pH_Sensitive pH-Sensitive (e.g., Hydrazone) Enzyme_Cleavable Enzyme-Cleavable (e.g., Peptide) Redox_Sensitive Redox-Sensitive (e.g., Disulfide) Thioether Thioether (e.g., SMCC) ADC Antibody-Drug Conjugate ADC->pH_Sensitive Internalization & Endosomal Acidification ADC->Enzyme_Cleavable Internalization & Lysosomal Proteases ADC->Redox_Sensitive Internalization & Cytosolic Glutathione ADC->Thioether Internalization & Lysosomal Degradation

Caption: Overview of Cleavable and Non-Cleavable Linker Release Mechanisms.

Experimental_Workflow Experimental Workflow for Linker Stability Assessment Start Synthesize ADC Incubate Incubate ADC in Plasma (37°C, various time points) Start->Incubate Capture Immuno-affinity Capture of ADC Incubate->Capture Analyze LC-MS Analysis Capture->Analyze Determine_Stability Determine Percentage of Intact ADC Analyze->Determine_Stability

Caption: Workflow for In Vitro Plasma Stability Assessment of ADCs.

Conclusion

The selection of a linker is a multifaceted process that requires a deep understanding of the interplay between the targeting moiety, the payload, and the biological environment. While cleavable linkers offer the advantage of controlled payload release, non-cleavable linkers provide enhanced stability. The hypothetical integration of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine into linker designs highlights the potential for fine-tuning the physicochemical properties of drug conjugates. Further empirical studies are warranted to fully elucidate the impact of such modifications on the overall performance of these targeted therapies. As our understanding of cancer biology and linker chemistry continues to evolve, we can anticipate the development of even more sophisticated and effective drug conjugates for the benefit of patients.

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  • El-Boraey, H. A., et al. (2023). DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing "NS4" Core. Molecules, 28(7), 3028. [Link]

  • ResearchGate. (n.d.). (A) Synthetic procedures for linker-maytansinoids 3, 4 and their.... [Link]

  • Santiago, F. W., et al. (2025). Unleashing high trans-substrate cleavage kinetics of Cas12a for nucleic acid diagnostics. Molecular Cell. [Link]

  • Creative Biolabs. (n.d.). Peptide Linkers. Retrieved from [Link]

  • Bio-Synthesis. (n.d.). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Retrieved from [Link]

  • What are Stable Linkers? (2019, March 22). ADC Review. Retrieved from [Link]

  • T-DXd and Exo-linker-ADC hydrophobicity comparison. (n.d.). ResearchGate. Retrieved from [Link]

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Comparative

A Guide to Cross-Reactivity Profiling of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine Based Molecules

In the landscape of modern drug discovery, the aphorism "sola dosis facit venenum" – the dose makes the poison – is a constant reminder of the fine line between therapeutic efficacy and toxicity. A significant contributo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "sola dosis facit venenum" – the dose makes the poison – is a constant reminder of the fine line between therapeutic efficacy and toxicity. A significant contributor to a drug candidate's toxicological profile is its cross-reactivity, or its ability to interact with unintended biological targets. This guide provides a comprehensive framework for the cross-reactivity profiling of a series of molecules based on the 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine scaffold. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to illustrate how subtle molecular modifications can dramatically alter a compound's selectivity profile.

The 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine core is a privileged scaffold in medicinal chemistry, bearing resemblance to various biogenic amines and known pharmacophores. Its structural motifs, including a tertiary amine and a substituted phenoxy ring, suggest a potential for interaction with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and monoamine transporters. Therefore, a thorough understanding of its off-target interactions is paramount for any drug development program centered on this chemical series.

Rationale for Target Panel Selection in Cross-Reactivity Profiling

The initial step in any cross-reactivity study is the selection of a relevant panel of off-targets. A well-designed panel should be broad enough to capture a wide range of potential interactions while also being focused enough to be cost-effective. For the 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine series, the selection process is guided by structural analogy to known drugs and neurotransmitters.

Our hypothetical lead compound, Molecule A (2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine) , and its analogs Molecule B (with a cyano group replacing the tert-butyl group) and Molecule C (where the dimethylamine is replaced with a piperidine ring), will be profiled against a panel of targets known to be associated with adverse drug reactions. The primary focus will be on aminergic GPCRs and transporters due to the structural similarity of our scaffold to ligands for these targets.

Key Target Classes for Profiling:

  • Adrenergic Receptors (α1, α2, β1, β2): Interaction with these receptors can lead to cardiovascular side effects such as hypertension, hypotension, and arrhythmias.

  • Dopamine Receptors (D1, D2, D3, D4): Off-target activity at dopamine receptors can result in neurological and psychiatric side effects.

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT7): Cross-reactivity with serotonin receptors is linked to a variety of side effects, including cardiovascular and psychiatric events. The 5-HT2B receptor, in particular, is a critical anti-target due to its association with drug-induced valvular heart disease.

  • Histamine Receptors (H1, H2): H1 receptor antagonism is a common feature of many drugs and is associated with sedation and weight gain.

  • Muscarinic Receptors (M1, M2, M3): Antagonism of muscarinic receptors can lead to anticholinergic side effects like dry mouth, blurred vision, and constipation.

  • Monoamine Transporters (DAT, NET, SERT): Inhibition of these transporters can lead to significant pharmacological effects and drug-drug interactions.

  • hERG Ion Channel: Blockade of the hERG potassium channel is a major cause of drug-induced QT prolongation and life-threatening arrhythmias.

Experimental Methodologies for Cross-Reactivity Profiling

A multi-tiered approach is essential for a comprehensive cross-reactivity assessment. This typically begins with broad, high-throughput screening using binding assays, followed by more focused functional assays to determine the nature of any observed interactions.

Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for detecting direct interactions between a compound and a target receptor or transporter. These assays measure the ability of a test compound to displace a radiolabeled ligand from its target.

Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare cell membranes expressing the target receptor assay1 Incubate membranes, radioligand, and test compound prep1->assay1 prep2 Select a suitable radioligand prep2->assay1 prep3 Prepare serial dilutions of test compounds prep3->assay1 assay2 Separate bound from free radioligand via filtration assay1->assay2 assay3 Quantify bound radioactivity using a scintillation counter assay2->assay3 analysis1 Calculate percent inhibition of radioligand binding assay3->analysis1 analysis2 Determine IC50 values from concentration-response curves analysis1->analysis2 analysis3 Calculate Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol for a Representative Radioligand Binding Assay (e.g., for the 5-HT2A Receptor):

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

    • Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol), prepared in assay buffer to a final concentration of 1 nM.

    • Cell Membranes: Commercially available or prepared in-house from cells stably expressing the human 5-HT2A receptor. Dilute to a final concentration of 10-20 µg protein per well.

    • Test Compounds: Prepare a 10 mM stock solution in DMSO. Serially dilute in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding) or a non-labeled competitor (e.g., 10 µM Mianserin for non-specific binding).

    • Add 50 µL of the test compound at various concentrations.

    • Add 50 µL of the diluted radioligand.

    • Add 50 µL of the diluted cell membranes to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (cpm_sample - cpm_nsb) / (cpm_total - cpm_nsb)) where cpm is counts per minute, nsb is non-specific binding.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

While binding assays are excellent for identifying interactions, they do not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays are therefore a critical next step for any "hits" identified in the initial binding screen.

Workflow for a Cell-Based Functional Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture cells expressing the target receptor prep2 Seed cells into a microplate prep1->prep2 assay1 Add test compounds to cells prep2->assay1 prep3 Prepare serial dilutions of test compounds prep3->assay1 assay2 For antagonist mode, add a known agonist assay1->assay2 assay3 Incubate to allow for cellular response assay2->assay3 assay4 Add detection reagents and measure the signal assay3->assay4 analysis1 Generate concentration-response curves assay4->analysis1 analysis2 Determine EC50 (agonist) or IC50 (antagonist) values analysis1->analysis2

Caption: Generalized workflow for cell-based functional assays.

Comparative Analysis of the 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine Series

To illustrate the utility of this profiling approach, let us consider hypothetical data for our three molecules of interest. The following table summarizes the binding affinities (Ki values in nM) for a selection of off-targets.

TargetMolecule A (Ki, nM)Molecule B (Ki, nM)Molecule C (Ki, nM)
Primary Target 5 8 3
5-HT2A250>10,000150
5-HT2B800>10,000500
α1-Adrenergic15005000800
H1 Histamine50200030
hERG Channel>10,000>10,0008000

Interpretation of Comparative Data:

  • Molecule A (Parent Compound): Shows moderate affinity for the H1 histamine receptor, suggesting a potential for sedative side effects. Its affinity for the 5-HT2A and α1-adrenergic receptors is lower, but still within a range that might be of concern at higher therapeutic doses.

  • Molecule B (Cyano Analog): The replacement of the lipophilic tert-butyl group with a polar cyano group has dramatically improved the selectivity profile. The affinity for all tested off-targets is significantly reduced, indicating that this modification has successfully mitigated the cross-reactivity liabilities of the parent compound.

  • Molecule C (Piperidine Analog): While showing slightly improved potency at the primary target, the modification of the dimethylamine to a piperidine ring has resulted in a less favorable selectivity profile compared to Molecule A. The affinity for the H1 histamine receptor is enhanced, and the α1-adrenergic affinity is also increased.

This comparative analysis underscores the profound impact that seemingly minor structural modifications can have on a compound's cross-reactivity. Such data is invaluable for guiding structure-activity relationship (SAR) and structure-liability relationship (SLR) studies in a lead optimization program.

Conclusion

The cross-reactivity profiling of drug candidates is a non-negotiable aspect of modern drug discovery. For compounds based on the 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine scaffold, a systematic approach involving carefully selected target panels and a combination of binding and functional assays is essential. The hypothetical data presented herein illustrates how such profiling can provide critical insights into the selectivity of different analogs, thereby enabling the rational design of safer and more effective medicines. By integrating cross-reactivity profiling early and iteratively throughout the drug discovery process, researchers can significantly increase the probability of success in developing novel therapeutics.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Kramer, J., Vulpetti, A., & Gedeck, P. (2012). The application of in vitro pharmacology in toxicology. In Comprehensive Toxicology (Second Edition). [Link]

  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature. [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethyle...

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine (CAS No. 73675-45-3), a tertiary amine derivative utilized in organic synthesis and medicinal chemistry research.[1] Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are grounded in the chemical's structural characteristics, general principles for handling amine compounds, and the known hazards of its alkylphenol component.

Core Directive: A Precautionary Approach to Disposal

Given the chemical nature of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, it must be treated as hazardous waste. The tertiary amine functional group and the alkylphenol backbone strongly suggest potential aquatic toxicity and persistence in the environment.[2][3][4] Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[5] The primary and only recommended disposal route is through a licensed hazardous waste management company.

Immediate Safety and Handling

Before commencing any procedure that involves handling 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)Specifications and Rationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber) are mandatory to prevent skin contact. Amines can be corrosive and may cause skin irritation.[6]
Eye Protection Safety goggles or a face shield are essential to protect against splashes, which can cause serious eye damage.[6]
Lab Coat A flame-resistant lab coat should be worn to protect from spills and contamination of personal clothing.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Isolate the Waste Stream: Dedicate a specific, compatible waste container for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves). Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[5]

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof screw cap. The container must be in good condition and free from any damage.

  • Labeling: Immediately label the waste container as "Hazardous Waste." The label must include:

    • The full chemical name: "2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine"

    • CAS Number: "73675-45-3"

    • The approximate concentration and volume of the waste.

    • The date accumulation started.

    • Relevant hazard pictograms (inferred to be "Harmful" and "Dangerous for the environment").

2. Temporary Storage:

  • Location: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Incompatible Materials: Store this waste away from acids and strong oxidizing agents, as amines can react exothermically with these substances.[5]

3. Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your institution's environmental health and safety (EHS) office.

  • Containment: For small, manageable spills, use an appropriate absorbent material, such as a commercial spill kit for solvents or a universal absorbent like vermiculite. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collection: Carefully collect the absorbent material and any contaminated debris, and place it in the designated hazardous waste container for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[5] These services are equipped to transport and dispose of chemical waste in compliance with all local, state, and federal regulations.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. Maintain records of the disposal as required by your institution and regulatory bodies.[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste Stream FumeHood->Segregate Container Use Compatible, Labeled Container Segregate->Container Label Label with Chemical Name, CAS No., and Hazards Container->Label Store Store in Designated Area Label->Store Containment Use Secondary Containment Store->Containment EHS Contact EHS or Licensed Hazardous Waste Contractor Containment->EHS Documentation Complete Disposal Manifest EHS->Documentation

Caption: Decision workflow for the disposal of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine.

Conclusion

The proper disposal of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is not merely a procedural task but a critical responsibility for all laboratory personnel. By adhering to the precautionary principle, employing rigorous safety measures, and utilizing professional hazardous waste management services, researchers can ensure the protection of themselves, their colleagues, and the environment.

References

  • Alkylphenols in the Environment and Their Adverse Effects on Living Organisms. (n.d.). Retrieved from [Link]

  • Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 Proposals for the Development of Environmental Quality Standards. (n.d.). GOV.UK. Retrieved from [Link]

  • Alkylphenols - Toxic Chemistry. (n.d.). GreenSpec. Retrieved from [Link]

  • Alkylphenols - The Quality Status Report 2010. (n.d.). Retrieved from [Link]

  • Prioritisation of Alkylphenols for Environmental Risk Assessment. (n.d.). GOV.UK. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEIPS. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel or specialized chemical intermediates like 2-(4-(tert-butyl...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel or specialized chemical intermediates like 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine (CAS No. 73675-45-3) demands a meticulous, risk-based approach to safety.[1] This compound, a valuable building block in medicinal chemistry, particularly for neuroscience research, requires careful handling to ensure operator safety and prevent environmental contamination.[1]

This guide provides a comprehensive operational plan for personal protective equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our protocol is designed as a self-validating system, ensuring that safety is an integrated component of the experimental workflow.

Hazard Profile: An Assessment Based on Structural Analogy

Comprehensive safety data for 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine is not extensively documented. Therefore, a prudent safety protocol is derived from analyzing the hazards of its structural components and closely related analogs. This approach allows us to anticipate and mitigate risks effectively. The GHS07 "Warning" symbol is associated with this compound, suggesting risks such as skin/eye irritation or harm if swallowed.[2]

Structurally Related CompoundCAS NumberKey HazardsSource
2,4-Di-tert-butylphenol 96-76-4Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction, very toxic to aquatic life.[3][4][3],[4]
4-tert-Butylphenol 98-54-4Causes skin irritation, causes serious eye damage, suspected of damaging fertility, very toxic to aquatic life.[5][5]
N,N-Dimethylethylamine 598-56-1Harmful if swallowed or inhaled, causes severe skin burns and eye damage.[6][6]
2-(4-(Tert-Butyl)phenoxy)propanoic acid 6941-12-4Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[7][7]

Based on this analysis, we will operate under the assumption that 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine presents the following primary risks:

  • Skin Irritation/Corrosion

  • Serious Eye Irritation/Damage

  • Harmful if Swallowed

  • Potential for Skin Sensitization

  • Aquatic Toxicity

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is the final and most direct barrier between the researcher and the chemical. Each component is chosen to counter a specific, identified risk.

  • Eye and Face Protection

    • Mandatory: At a minimum, wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][8] This is non-negotiable due to the high probability of serious eye irritation or damage from related compounds.[5]

    • Recommended for Splash Risk: When handling stock solutions or quantities greater than a few grams, supplement goggles with a full-face shield.[9] This provides a secondary barrier against splashes during transfers or mixing.

  • Hand Protection

    • Gloves: Wear chemical-resistant, powder-free nitrile gloves for all handling procedures.[10] Nitrile offers excellent protection against incidental splashes of a wide range of chemicals.

    • Best Practice (Double Gloving): For procedures involving larger quantities or extended handling times, double gloving is strongly recommended.[10] This practice significantly reduces the risk of exposure from an undetected tear or puncture in the outer glove. The outer glove can be removed and replaced without exposing the skin.[10] Always inspect gloves for any signs of degradation before use.[11]

  • Body Protection

    • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect skin and personal clothing from minor spills and contamination.

    • Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as transferring large volumes or during spill cleanup, wear a chemical-resistant apron over the lab coat.[9]

  • Respiratory Protection

    • Standard Conditions: Under normal laboratory use in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required.[11]

    • Required Conditions: If there is a risk of generating aerosols or dusts (e.g., during sonication or if the material is a fine powder) or if working in an area with inadequate ventilation, a NIOSH-approved respirator is necessary.[3] A respirator with a particulate filter (conforming to EN 143) would be appropriate if handling a solid form.[3]

Standard Operating Protocol (SOP) for Safe Handling

Adherence to a strict, sequential protocol minimizes the potential for error and exposure.

Step 1: Preparation and Pre-Handling

  • Verify Ventilation: Confirm that the chemical fume hood or designated work area has adequate ventilation.

  • Locate Safety Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.[3]

  • Assemble Materials: Gather all necessary chemicals, equipment, and spill containment materials before retrieving the target compound.

  • Inspect PPE: Check all PPE for defects (cracks in goggles, tears in gloves, etc.).

Step 2: Donning PPE

  • Put on the laboratory coat, ensuring it is fully buttoned.

  • If required, put on the chemical-resistant apron.

  • Put on safety goggles or a face shield.

  • Wash and dry hands thoroughly.

  • Put on the inner pair of gloves (if double-gloving), followed by the outer pair, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Step 3: Chemical Handling

  • Perform all weighing and volumetric transfers within a chemical fume hood or other contained ventilation device.

  • Handle the compound with care to avoid creating dust or aerosols.

  • Keep the container tightly closed when not in use.[5]

Step 4: Doffing PPE (To Avoid Contamination)

  • Outer Gloves: Remove the outer pair of gloves (if used) and dispose of them in the designated hazardous waste container.

  • Apron/Coat: Remove the apron (if used), followed by the lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Goggles/Face Shield: Remove eye and face protection.

  • Inner Gloves: Remove the final pair of gloves, peeling them off without touching the outer surface with your bare skin.

  • Hygiene: Immediately wash hands and any exposed skin thoroughly with soap and water.[3][8]

Emergency and Disposal Plans

Spill Management

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or ventilation is poor, evacuate the area.

  • Don PPE: Before cleanup, don the appropriate level of PPE, including respiratory protection if necessary.

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

Exposure Response

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[3][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

Waste Disposal All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[3][8] Do not discharge into drains or the environment.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized PPE Selection Workflow

The following diagram outlines a risk-based decision process for selecting the appropriate level of PPE for a given task involving this compound.

PPE_Selection_Workflow Assess Assess Handling Task BasePPE Standard PPE - Lab Coat - Safety Goggles - Double Nitrile Gloves Assess->BasePPE Start Here Decision1 Risk of Aerosol or Dust Generation? Decision2 Splash Potential? (e.g., >100mL transfer) Decision1->Decision2 AddRespirator Upgrade Respiratory Protection Add NIOSH-Approved Respirator Decision1->AddRespirator Yes AddFaceShield Upgrade Face Protection Add Full-Face Shield over Goggles Decision2->AddFaceShield Yes BasePPE->Decision1

Sources

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